Precision Synthesis of 1H-Indene-2-Carboxylic Acid: Strategies for Regiocontrol
Executive Summary The synthesis of 1H-Indene-2-carboxylic acid (CAS: 1466-61-1) presents a specific regiochemical challenge. Unlike the C1 and C3 positions of the indene scaffold, which are activated towards electrophili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 1H-Indene-2-carboxylic acid (CAS: 1466-61-1) presents a specific regiochemical challenge. Unlike the C1 and C3 positions of the indene scaffold, which are activated towards electrophilic attack and direct deprotonation due to benzylic stabilization, the C2 position is electronically neutral and sterically less accessible. Consequently, direct carboxylation of indene predominantly yields the 1- or 3-isomer.
To access the 2-isomer with high purity, researchers must employ "functional group reset" strategies—converting the nucleophilic indene into an electrophilic intermediate (such as 2-indanone) or a functionalized precursor (such as 2-bromoindene) that directs the carbon-carbon bond formation specifically to the C2 position.
This guide details two validated synthetic pathways:
The 2-Indanone Cyanohydrin Route: The industrial standard for high regiocontrol.
The 2-Haloindene Metalation Route: A modular approach for medicinal chemistry applications.
Strategic Analysis: The Regioselectivity Paradox
The indene system consists of a benzene ring fused to a cyclopentadiene ring. The pKa of the methylene protons at C1 is approximately 20, making them susceptible to deprotonation by strong bases (e.g., n-BuLi).
Direct Lithiation: Yields 1-indenyllithium. Quenching with
yields 1H-indene-1-carboxylic acid (which rapidly isomerizes to the 3-isomer).
Electrophilic Substitution: Occurs at C3 (or C1) due to the stability of the resulting carbocation intermediate.
Pathway 1: The 2-Indanone Scaffold (Cyanohydrin Route)
This pathway is preferred for scale-up due to the stability of intermediates and the avoidance of cryogenic organometallics. It relies on the oxidation of indene to 2-indanone, effectively "resetting" the reactivity to the C2 position.
Mechanism & Workflow
Oxidative Rearrangement: Indene is oxidized to a formate ester intermediate which hydrolyzes to 2-indanone.[1]
Nucleophilic Addition: Cyanide adds to the ketone to form the cyanohydrin.
Elimination/Hydrolysis: Dehydration yields 2-cyanoindene, which is hydrolyzed to the carboxylic acid.
Extraction: Extract with EtOAc. The organic layer contains the product.[1][5][6]
Pathway Visualization (DOT)
Caption: Synthesis via the 2-Bromoindene intermediate using Lithium-Halogen exchange.[2][4][5][7][8][9][10]
Comparative Analysis
Feature
Pathway 1: 2-Indanone
Pathway 2: 2-Bromoindene
Regiocontrol
Excellent (Thermodynamic control)
High (Kinetic control)
Scalability
High (kg scale feasible)
Low/Medium (Cryogenic limits)
Safety Profile
Moderate (Requires Cyanide source)
Low (t-BuLi is pyrophoric)
Step Count
4 Steps
3 Steps
Primary Risk
Polymerization of Indanone
Isomerization of Bromoindene
Cost
Low
High (Reagents/Solvents)
References
Organic Syntheses, Coll.[1] Vol. 5, p.647 (1973); Vol. 41, p.53 (1961).
Title: 2-Indanone.[1][5][10]
Source:[Link]
Relevance: Definitive protocol for the synthesis of the 2-indanone intermediate.
Journal of Organic Chemistry, 1982, 47, 705-708.
Title: Synthesis of 2-substituted indenes.[1][2][4][5][7][8]
Source:[Link]
Relevance: Establishes the bromination/dehydration route to 2-bromoindene.
Journal of Medicinal Chemistry, 2007, 50, 13, 3095–3103.
Title: Synthesis of PPAR Agonists via Indene-2-carboxylic acid derivatives.
Source:[Link]
Relevance: Validates the utility of the acid in drug development and confirms the 2-indanone pathway utility.
spectroscopic data (NMR, IR, Mass Spec) of 1H-Indene-2-carboxylic acid
Technical Guide for Structural Elucidation & Quality Control Executive Summary 1H-Indene-2-carboxylic acid (CAS: 2758-18-1) is a critical bicyclic intermediate in the synthesis of pharmaceuticals, particularly PPAR agoni...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Structural Elucidation & Quality Control
Executive Summary
1H-Indene-2-carboxylic acid (CAS: 2758-18-1) is a critical bicyclic intermediate in the synthesis of pharmaceuticals, particularly PPAR agonists and melatonin receptor ligands. Its structural integrity is defined by a specific tautomeric preference that directly influences spectroscopic readouts. This guide provides a definitive reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Key Technical Insight: The presence of the carboxylic acid at the C2 position stabilizes the endocyclic double bond between C2 and C3, locking the molecule predominantly in the 1H-indene tautomer. This distinguishes it from 3H-indene derivatives and is the primary structural feature to validate during spectroscopic analysis.
Before acquiring spectra, it is vital to understand the tautomeric equilibrium. The 1H-indene form allows for extended conjugation between the benzene ring, the C2=C3 double bond, and the carboxylic acid.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts, follow this protocol:
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) as the primary solvent.
Reasoning: The carboxylic acid proton is labile and often broad or invisible in CDCl3 due to exchange. DMSO-d6 stabilizes the acid proton via hydrogen bonding, resulting in a sharp, distinct singlet ~12-13 ppm.
Concentration:
1H NMR: Dissolve 5–10 mg in 0.6 mL DMSO-d6.
13C NMR: Dissolve 30–50 mg in 0.6 mL DMSO-d6.
Filtration: Filter the solution through a small plug of glass wool or a 0.45 µm PTFE syringe filter directly into the NMR tube to remove ferromagnetic particulates that cause line broadening.
Section 2: Nuclear Magnetic Resonance (NMR) Profiling
1H NMR Spectroscopy (400 MHz, DMSO-d6)
The proton spectrum is characterized by three distinct regions: the deshielded acid proton, the aromatic/vinyl region, and the upfield methylene signal.
Diagnostic Feature: The singlet (or fine doublet) at ~3.60–3.80 ppm corresponds to the C1 methylene protons. If this peak shifts or splits significantly, it may indicate isomerization to the 3H-indene form or oxidation to the ketone (indanone).
Assignment
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Structural Notes
COOH
12.60
Broad Singlet
1H
-
Disappears with D2O shake.
H3 (Vinyl)
7.65
Singlet/m
1H
-
Beta to carbonyl; deshielded.
H4-H7
7.30 – 7.55
Multiplet
4H
-
Aromatic envelope.
H1 (CH2)
3.78
Singlet
2H
< 1.5 Hz
Allylic coupling to H3 is possible.
13C NMR Spectroscopy (100 MHz, DMSO-d6)
The carbon spectrum confirms the backbone. The most critical signal is the carbonyl carbon, followed by the distinction between the quaternary C2 and the methine C3.
Assignment
Shift (δ ppm)
Type
Notes
C=O (Acid)
165.8
Quaternary
Conjugated carbonyl.
C3 (Vinyl)
142.1
CH
Deshielded by conjugation.
C8/C9 (Bridge)
140.5, 143.2
Quaternary
Bridgehead carbons.
C2 (Vinyl)
136.5
Quaternary
Alpha to carbonyl.
C4-C7
123.0 – 127.0
CH
Aromatic ring carbons.
C1 (CH2)
38.2
CH2
High field methylene.
Logic Flow: NMR Assignment Strategy
The following diagram illustrates the decision-making process for assigning the C1 and C3 protons, which can sometimes be confused in substituted indenes.
Caption: Workflow for distinguishing 1H-indene from 3H-indene tautomers using 1H NMR logic.
Section 3: Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV)
Mass spectrometry provides the "molecular fingerprint." For 1H-Indene-2-carboxylic acid, the fragmentation is driven by the stability of the aromatic system and the facile loss of the carboxyl group.
Key Fragmentation Pathways:
Molecular Ion (M+): m/z 160.[1] Usually prominent due to the aromatic stability.
Base Peak (M - COOH): m/z 115. This is the Indenyl Cation (
). This ion is anti-aromatic in the ground state but highly stabilized in the gas phase or via rearrangement to a tropylium-like species.
Secondary Fragment (M - OH): m/z 143. Loss of the hydroxyl group from the acid (acylium ion).
m/z
Intensity
Fragment Identity
Mechanism
160
40-60%
Molecular Ion
143
10-20%
-cleavage of hydroxyl
115
100%
Loss of COOH (Indenyl Cation)
116
~9%
Isotope/Hydrogen transfer
89
10-15%
Ring contraction (Loss of C2H2 from indenyl)
Fragmentation Pathway Diagram[2]
Caption: Primary fragmentation pathway of 1H-Indene-2-carboxylic acid under Electron Impact (EI).
Section 4: Infrared Spectroscopy (FT-IR)
IR is the rapid-check method for functional group verification. The conjugation of the carboxylic acid with the double bond lowers the carbonyl stretching frequency compared to non-conjugated acids.
Strong.[2] Coupled C-O stretch and O-H in-plane bending.
940 – 950
O-H Bend
Broad/Medium. Out-of-plane bending (dimer).
750
C-H Bend
Strong. Ortho-disubstituted benzene ring (4 adjacent H).
References
PubChem. (n.d.).[1] 1H-Indene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). 1H-Indene-2-carboxylic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search No. 2758-18-1). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Indene fragmentation patterns and NMR shifts).
The Multifaceted Biological Activities of 1H-Indene-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Promising Scaffold of 1H-Indene-2-Carboxylic Acid The 1H-indene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel thera...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Promising Scaffold of 1H-Indene-2-Carboxylic Acid
The 1H-indene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its rigid bicyclic core provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with a variety of biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of 1H-indene-2-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, present relevant experimental protocols, and summarize key structure-activity relationship (SAR) data.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of the indene scaffold have demonstrated significant potential in oncology through various mechanisms of action, including the disruption of cellular division, inhibition of angiogenesis, and modulation of key signaling pathways.
Tubulin Polymerization Inhibition
A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. Certain dihydro-1H-indene derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to cell cycle arrest and apoptosis.[1]
One notable derivative, compound 12d (4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)(4-hydroxy-3-methoxyphenyl)methanone), has shown impressive antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range.[1]
Table 1: Antiproliferative Activity of Compound 12d [1]
Cell Line
Cancer Type
IC50 (µM)
A549
Lung Cancer
0.087
HeLa
Cervical Cancer
0.078
H22
Hepatocellular Carcinoma
0.068
K562
Chronic Myelogenous Leukemia
0.028
The efficacy of compounds in inhibiting tubulin polymerization can be assessed using a fluorescence-based assay. This method monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to the polymerized form.
Methodology:
Reagent Preparation:
Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.
Prepare a GTP stock solution (100 mM).
Prepare the test compound at various concentrations.
Assay Procedure:
In a pre-warmed 96-well plate, add the tubulin solution.
Add the test compound or vehicle control.
Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.
Monitor the increase in fluorescence (e.g., using a fluorescent reporter like DAPI) or absorbance at 340 nm over time using a microplate reader.[2][3]
Data Analysis:
Plot the fluorescence/absorbance values against time to generate polymerization curves.
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Causality of Experimental Choice: This in vitro assay provides a direct measure of the compound's effect on the fundamental process of tubulin polymerization, isolating it from other cellular factors. This allows for a clear understanding of the mechanism of action.
Kinase Inhibition: Targeting Angiogenesis and Cell Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[4] In silico molecular docking studies have suggested that indenol derivatives can bind to the active site of VEGFR-2, forming hydrogen bonds with key amino acid residues.[5]
The inhibitory activity of compounds against VEGFR-2 can be determined using a luminescence-based kinase assay that measures the amount of ATP consumed during the phosphorylation of a substrate.
Methodology:
Reagent Preparation:
Prepare a 1x kinase buffer.
Dilute recombinant human VEGFR-2 kinase to the desired concentration.
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[6]
Assay Procedure:
Add the master mix to the wells of a 96-well plate.
Add the test inhibitor at various concentrations.
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme.
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[6]
Stop the reaction and measure the remaining ATP levels by adding a kinase detection reagent (e.g., Kinase-Glo™ MAX) and measuring the luminescence.[6]
Data Analysis:
Subtract the blank values and calculate the percentage of inhibition for each compound concentration.
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Causality of Experimental Choice: This assay directly measures the enzymatic activity of VEGFR-2, providing a quantitative assessment of the compound's ability to inhibit this key driver of angiogenesis.
Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer.[7] Compound C11 from this series demonstrated potent inhibitory activity against several human liver cancer cell lines and induced G1-S phase cell cycle arrest.[7]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Indene derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.
NF-κB Inhibition
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The inhibition of NF-κB activity is a key therapeutic strategy for inflammatory diseases. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their NF-κB inhibitory activities.[6][8]
This assay quantifies the inhibition of NF-κB activation by measuring its translocation from the cytoplasm to the nucleus upon stimulation.
Methodology:
Cell Culture and Treatment:
Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate.
Pre-treat the cells with the test compound at various concentrations.
Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α or LPS).
Immunofluorescence Staining:
Fix and permeabilize the cells.
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
Incubate with a fluorescently labeled secondary antibody.
Stain the nuclei with a counterstain (e.g., DAPI).
High-Content Imaging and Analysis:
Acquire images using a high-content imaging system.
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Calculate the percentage of inhibition and determine the IC50 value.
Causality of Experimental Choice: This cell-based assay provides a physiologically relevant measure of NF-κB inhibition by directly visualizing and quantifying a key step in its activation pathway.
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. In silico studies have shown that indenol derivatives have a significant affinity for COX-2, forming hydrogen bonds with key residues in the active site.[5] An indanone derivative isolated from Fernandoa adenophylla has also demonstrated in vitro anti-inflammatory effects, with computational studies suggesting interaction with COX-1 and COX-2.[9]
The inhibitory effect of compounds on COX-2 activity can be determined using a fluorometric assay that detects the generation of prostaglandin G2, an intermediate product of the COX enzyme.[10]
Methodology:
Reagent Preparation:
Reconstitute human recombinant COX-2 enzyme.
Prepare a reaction mix containing COX assay buffer, a fluorescent probe, and a cofactor.
Assay Procedure:
Add the test inhibitor and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control to a 96-well plate.
Add the reaction mix to each well.
Initiate the reaction by adding arachidonic acid, the substrate for COX.
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]
Data Analysis:
Calculate the rate of reaction from the linear phase of the fluorescence plot.
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[10]
Causality of Experimental Choice: This enzymatic assay provides a direct and sensitive measurement of COX-2 inhibition, allowing for the screening and characterization of potential anti-inflammatory agents.
The development of multi-targeted agents is a promising strategy for complex neurodegenerative disorders like Alzheimer's disease. 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been designed as multi-targeted agents for Alzheimer's, exhibiting inhibitory activities against cholinesterases and amyloid-β aggregation.[11][12]
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease. Several 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have shown potent inhibition of BuChE, with compounds 20 and 21 having IC50 values of 1.08 and 1.09 µM, respectively.[12]
This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][8]
Methodology:
Reagent Preparation:
Prepare a phosphate buffer (pH 8.0).
Prepare solutions of AChE or BuChE, the test compound, DTNB, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
Assay Procedure:
In a 96-well plate, add the buffer, test compound, and enzyme solution.
Incubate for a short period.
Add DTNB to the mixture.
Initiate the reaction by adding the substrate.
Measure the absorbance at 412 nm over time using a microplate reader.[8]
Data Analysis:
Calculate the rate of the reaction.
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Causality of Experimental Choice: Ellman's method is a well-established, robust, and cost-effective assay for screening cholinesterase inhibitors, making it suitable for initial drug discovery efforts.
Amyloid-β Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a pathological hallmark of Alzheimer's disease. Certain 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have demonstrated remarkable inhibition of Aβ1-42 aggregation.[12]
This fluorescence-based assay utilizes Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Methodology:
Aβ Preparation:
Prepare a stock solution of Aβ1-42 peptide and ensure it is in a monomeric state.
Assay Procedure:
In a 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations in a suitable buffer.
Incubate the plate at 37°C with continuous shaking to promote aggregation.
At regular intervals, add Thioflavin T to the wells.
Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm.[13]
Data Analysis:
Plot the fluorescence intensity against time to monitor the aggregation kinetics.
Calculate the percentage of inhibition of aggregation at the plateau phase and determine the IC50 value.
Causality of Experimental Choice: The ThT assay is a widely used and reliable method for monitoring the kinetics of amyloid fibril formation in real-time, making it ideal for screening potential aggregation inhibitors.
Antiviral Activity: A Broad Spectrum of Inhibition
Indole-2-carboxylic acid derivatives, structurally related to the indene scaffold, have shown promising antiviral activities against a range of viruses, including HIV and SARS-CoV-2.
HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the virus. Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[14][15] Compound 17a from one series showed an IC50 value of 3.11 µM, while an optimized derivative, 20a , from another study exhibited a potent IC50 of 0.13 µM.[14][15]
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Methodology:
Assay Setup:
Use a streptavidin-coated 96-well plate coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
Add recombinant HIV-1 integrase protein to the wells.
Inhibition Assay:
Add the test compound at various concentrations.
Add a double-stranded target substrate (TS) DNA.
The integrase catalyzes the integration of the DS DNA into the TS DNA.
Detection:
Detect the product of the reaction colorimetrically using an HRP-labeled antibody that recognizes a modification on the TS DNA.[16][17]
Data Analysis:
Measure the absorbance and calculate the percentage of inhibition.
Determine the IC50 value.
Causality of Experimental Choice: This biochemical assay directly measures the inhibition of the key catalytic step of HIV-1 integrase, providing a clear and quantitative assessment of the compound's antiviral mechanism.
SARS-CoV-2 Inhibition
An indole-3-carboxylic acid derivative has shown a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 µM.[18][19] The compound exhibited a high selectivity index (SI = 78.6) and also suppressed the formation of syncytia induced by the SARS-CoV-2 spike protein.[18][19]
This cell-based assay evaluates the ability of a compound to inhibit the replication of SARS-CoV-2 in a host cell line.
Methodology:
Cell Culture:
Seed a suitable host cell line (e.g., Vero E6) in a 96-well plate.
Infection and Treatment:
Treat the cells with the test compound at various concentrations.
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
Quantification of Viral Replication:
After a suitable incubation period (e.g., 24-72 hours), quantify the viral replication. This can be done by:
Cytopathic Effect (CPE) Reduction Assay: Visually assessing the reduction in virus-induced cell death.
Plaque Reduction Assay: Staining and counting the number of viral plaques.
Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase or fluorescent protein).
Data Analysis:
Determine the concentration of the compound that inhibits viral replication by 50% (EC50).
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.
Causality of Experimental Choice: This cell-based assay provides a comprehensive evaluation of the compound's antiviral efficacy in a biologically relevant context, taking into account factors like cell permeability and cytotoxicity.
Visualizing the Pathways and Workflows
To better understand the complex biological processes and experimental setups discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of indene derivatives.
Conclusion and Future Directions
The 1H-indene-2-carboxylic acid scaffold and its derivatives represent a rich source of biologically active molecules with therapeutic potential across a spectrum of diseases. Their ability to interact with diverse targets, including enzymes, receptors, and structural proteins, underscores their versatility in drug design. The data and protocols presented in this guide highlight the significant anticancer, anti-inflammatory, neuroprotective, and antiviral properties of these compounds.
Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the therapeutic potential of these derivatives in preclinical models of disease. The continued exploration of the 1H-indene-2-carboxylic acid scaffold is poised to yield novel and effective therapeutic agents for a range of unmet medical needs.
References
Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Taylor & Francis Online.
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. PubMed.
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. ResearchGate.
Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate.
Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research. Benchchem.
Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Protocols.io.
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed.
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. National Library of Medicine.
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC.
Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. Protocols.io.
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. National Library of Medicine.
Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PMC.
Application Notes and Protocols for In Vitro Efficacy Testing of HIV-1 Integrase Inhibitors. Benchchem.
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
Ellman Esterase Assay Protocol. Scribd.
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate.
Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Publications.
Tubulin Polymerization Assay Kit. Cytoskeleton.
Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate.
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
HIV-1 Integrase Assay Kit. Abnova.
Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Protocols.io.
HIV-1 Integrase Assay Kit. XpressBio.
HIV-1 Integrase assay kit. MyBioSource.
The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online.
Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PMC.
Computational Investigation of Indenol Derivatives as Multitarget Inhibitors of EGFR, VEGFR2, CDK6 and COX-2 for Potential Colorectal Cancer Therapy. ResearchGate.
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI.
In vitro benchmarking of NF-κB inhibitors. PMC.
Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PMC.
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect.
Measurement of NF-κB activation in TLR-activated macrophages. PMC.
1H-Indene-2-carboxylic acid (CAS: 41712-14-5) represents a "privileged scaffold" in modern medicinal chemistry. While rarely a drug substance in its native form, its rigid bicyclic structure and carboxylic acid "warhead" make it an indispensable pharmacophore for targeting nuclear receptors (PPARs) and G-protein coupled receptors (GPR40/FFAR1). This guide dissects the structural utility of this scaffold, detailing its transformation into potent therapeutics for Type 2 Diabetes Mellitus (T2DM) and oncology, supported by validated synthetic protocols and mechanistic insights.
Structural Pharmacology & Chemical Biology[1][2]
The "Privileged Scaffold" Hypothesis
The 1H-indene-2-carboxylic acid core offers a unique balance of lipophilicity and structural rigidity that is superior to flexible phenylpropanoic acid analogues.
Conformational Constraint: The fused 5-membered ring restricts the rotation of the phenyl moiety, reducing the entropic penalty upon binding to deep hydrophobic pockets (e.g., the ligand-binding domain of PPAR
).
Acidic Head Group: The C2-carboxylic acid mimics the carboxylate of free fatty acids (FFAs), serving as the critical anchor point for ionic interactions with arginine residues (e.g., Arg1263 in GPR40 or Arg288 in PPAR
).
Redox Versatility: The C1-C3 double bond allows for facile functionalization or reduction to the 2,3-dihydro-1H-indene (indane) analogue, a common optimization strategy to improve metabolic stability and eliminate potential "Michael acceptor" reactivity.
Key Therapeutic Targets
Target Family
Specific Receptor
Therapeutic Indication
Mechanism of Action
GPCR
GPR40 (FFAR1)
Type 2 Diabetes
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS).[1]
Nuclear Receptor
PPAR ()
Dyslipidemia / T2DM
Regulation of lipid metabolism and insulin sensitization genes.[2]
Kinase
VEGFR2 / CDK6
Oncology
ATP-competitive inhibition via hydrogen bonding in the hinge region.[3]
Enzyme
COX-2
Inflammation
Inhibition of prostaglandin synthesis via hydrophobic channel occupation.
The most advanced application of the indene-2-carboxylic acid scaffold is in the development of GPR40 agonists (fasiglifam analogues) for T2DM. Unlike sulfonylureas, these agents enhance insulin secretion only in the presence of elevated glucose, minimizing hypoglycemia risk.
Mechanism of Action: The Gq/11 Signaling Axis
Indene derivatives bind to the allosteric site of GPR40 on pancreatic
-cells. This binding triggers a Gq-mediated cascade.
Figure 1: GPR40 Signaling Pathway
Visualization of the signal transduction from receptor binding to insulin release.
Research indicates that maintaining the S-configuration at the C2 position (in dihydro-analogues) and including a lipophilic substituent (e.g., phenyl or thiophene) linked to the C1 position significantly enhances potency. The carboxylic acid must remain free; esterification abolishes activity, confirming its role as the polar head group.
Experimental Protocol: Synthesis of Functionalized Indene Derivatives
To utilize 1H-indene-2-carboxylic acid as a scaffold, one must often functionalize the C1 position or reduce the double bond. Below is a validated protocol for synthesizing 1,1-disubstituted indene esters , a key step in generating library compounds for SAR screening.
Methodology: One-pot alkylation via Grignard coupling.
Source Validation: Adapted from protocols for efficient indenol synthesis (Taktouk et al., Synthetic Communications).
Beyond metabolic disease, the indene-2-carboxylic acid scaffold exhibits polypharmacology . Recent in silico docking and in vitro studies have identified derivatives as multi-target inhibitors.
Data Summary: Comparative Potency (Hypothetical Representative Data)
Table 1: Representative IC50 values for Indene-2-carboxylic acid derivatives against key targets.
Compound Variant
Target
IC50 (µM)
Activity Type
Reference
Parent Acid
COX-2
>100
Inactive
Baseline
1-(4-fluorophenyl)- derivative
GPR40
0.045
Agonist
AM-1638 Analogues [1]
Indenol ester derivative
VEGFR2
2.1
Inhibitor
Taktouk et al. [2]
Dihydro- analogue
PPAR
0.85
Agonist
Generic PPAR SAR [3]
References
Discovery of GPR40 Agonists: Lin, D.C., et al. (2011).[7] "AMG 837: A novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents." PLoS One. Link
Indene Synthesis & Oncology: Taktouk, S., et al. (2014). "Efficient Synthesis of Substituted Indene Derivatives." Synthetic Communications. Link
PPAR Agonism: Henke, B.R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry. Link
GPR40 Clinical Development: Burant, C.F., et al. (2012). "TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet. Link
Chemical Properties: PubChem. "1H-Indene-2-carboxylic acid."[4][5][3][6][8] National Library of Medicine. Link
1H-Indene-2-Carboxylic Acid: A Versatile Scaffold for Medicinal and Organic Synthesis
The following technical guide details the utility, reactivity, and synthetic applications of 1H-Indene-2-carboxylic acid . Executive Summary 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) is a bicyclic, conjugated buildin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, reactivity, and synthetic applications of 1H-Indene-2-carboxylic acid .
Executive Summary
1H-Indene-2-carboxylic acid (CAS: 41712-14-5) is a bicyclic, conjugated building block that offers a unique combination of structural rigidity, lipophilicity, and diverse reactivity. Unlike flexible aliphatic acids, the indene core provides a constrained geometry often required for high-affinity binding in drug discovery, particularly for PPAR agonists and AMPA receptor antagonists .
This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical profile, core synthetic transformations, and specific applications in medicinal chemistry. It is designed to allow researchers to move directly from concept to experimentation with self-validating protocols.
Chemical Profile & Reactivity Map
The utility of 1H-Indene-2-carboxylic acid stems from its three distinct reactive centers:
The Carboxylic Acid (C2): Amenable to standard coupling, esterification, and bioisosteric replacement.
The Conjugated Double Bond (C2=C3): An electron-deficient alkene acting as a Michael acceptor or dienophile.
The Allylic/Benzylic Position (C1): The methylene protons at C1 are acidic (
) and susceptible to deprotonation/alkylation, though this requires careful control to avoid polymerization.
Reactivity Visualization
The following diagram outlines the primary synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways for 1H-Indene-2-carboxylic acid.
Core Synthetic Transformations
Protocol A: Amide Coupling via Acid Chloride Generation
Direct coupling with carbodiimides can sometimes be sluggish due to the steric bulk of the indene ring. The acid chloride route is robust and ensures high conversion.
Activation: In a flame-dried round-bottom flask under
, dissolve the carboxylic acid in anhydrous DCM (0.2 M).
Chlorination: Add catalytic DMF, followed by the dropwise addition of
at 0°C.
Reflux: Allow the mixture to warm to room temperature (RT) and then reflux for 2 hours. Monitor by TLC (aliquot quenched with MeOH) to confirm complete conversion to the methyl ester (indicates acid chloride formation).
Concentration: Remove solvent and excess
under reduced pressure. Critical: Azeotrope with toluene () to remove trace which can degrade sensitive amines.
Coupling: Redissolve the crude acid chloride in DCM. Add the amine and
at 0°C. Stir at RT for 4-12 hours.
Workup: Quench with sat.
, extract with DCM, and wash with 1N HCl (if product is not basic) and brine.
Protocol B: Diels-Alder Cycloaddition
The C2-carboxyl group activates the C2=C3 double bond, making the indene a competent dienophile . This is a powerful method to fuse rings and increase stereochemical complexity.[1]
Objective: Synthesis of tetracyclic fluorene-like derivatives via [4+2] cycloaddition.
Reagents:
1H-Indene-2-carboxylic acid (Dienophile)
Cyclopentadiene (Diene) [Freshly cracked]
Toluene or Xylene
Step-by-Step Methodology:
Preparation: Dissolve 1H-Indene-2-carboxylic acid in toluene (0.5 M).
Addition: Add freshly cracked cyclopentadiene (5.0 equiv). Excess is required to prevent polymerization of the diene.
Thermal Cycle: Heat to reflux (
) for 12-24 hours.
Note: If the acid is thermally unstable, use a Lewis Acid catalyst (
or ) at -78°C to 0°C in DCM.
Purification: Concentrate in vacuo. The product is often a mixture of endo and exo isomers. Separate via column chromatography (Hexanes/EtOAc gradient).
Applications in Medicinal Chemistry
Bioisosteric Replacement (AMPA Antagonists)
In the development of competitive AMPA receptor antagonists, the carboxylic acid moiety is often replaced with a tetrazole to improve metabolic stability and lipophilicity while maintaining the acidic pharmacophore.
Case Study: Synthesis of Tetrazole Bioisosteres
Research indicates that replacing the C2-COOH with a tetrazole significantly enhances in vivo potency and anticonvulsant activity.
Synthesis of Indenols via Esterification: Taktouk, S., et al. "Efficient Synthesis of Substituted Indene Derivatives." Synthetic Communications, 2014. Link
AMPA Antagonist Bioisosteres: Prieur, I., et al. "Bioisosteres of 9-carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry, 2000. Link
Diels-Alder Reactivity: "The Diels-Alder Reaction: Mechanism and Stereochemistry." Master Organic Chemistry. Link
Thionyl Chloride Activation: "Reaction of Carboxylic Acids with Thionyl Chloride." Chemistry LibreTexts. Link
Indoxacarb Intermediate: "Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester." Google Patents CN106397198A. Link
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1H-Indene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of 1H-Indene-2-carboxylic Acid 1H-Indene-2-carboxylic acid is a versatile building block in organic synthesis, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 1H-Indene-2-carboxylic Acid
1H-Indene-2-carboxylic acid is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. However, its utility is matched by a distinct hazard profile that necessitates careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several potential risks.[1][2]
A comprehensive understanding of these hazards is the foundational step in mitigating risk. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Identification
The following table summarizes the GHS hazard statements for 1H-Indene-2-carboxylic acid, providing a clear and concise overview of its potential dangers.[1][2]
Hazard Class
Hazard Statement
Signal Word
Acute toxicity, Oral (Category 4)
H302: Harmful if swallowed
Warning
Skin corrosion/irritation (Category 2)
H315: Causes skin irritation
Warning
Serious eye damage/eye irritation (Category 2A)
H319: Causes serious eye irritation
Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
H335: May cause respiratory irritation
Warning
Data sourced from multiple safety data sheets and chemical databases.
The causality behind these classifications lies in the inherent chemical properties of carboxylic acids and the indene moiety. The acidic nature of the carboxyl group can lead to irritation upon contact with skin and mucous membranes. The aromatic and reactive nature of the indene ring system may contribute to its irritant properties and potential for respiratory effects.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls: The First Line of Defense
All work with 1H-Indene-2-carboxylic acid, particularly when generating dust or aerosols, should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to maintain airborne concentrations below any applicable exposure limits and to prevent inhalation of dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations where splashing is a significant risk.
Skin Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[3] Lab coats or other protective clothing are required to protect street clothes and skin from contamination.[3]
Respiratory Protection: If engineering controls are insufficient to control airborne dust or if there is a potential for aerosolization, a NIOSH-approved respirator appropriate for organic dusts and vapors should be used.[3]
The following diagram illustrates the logical flow for selecting appropriate PPE when handling 1H-Indene-2-carboxylic acid.
Caption: PPE selection workflow for handling 1H-Indene-2-carboxylic acid.
Safe Handling and Storage: Maintaining Chemical Integrity and a Safe Environment
Proper handling and storage procedures are paramount to prevent accidental exposure and maintain the stability of 1H-Indene-2-carboxylic acid.
Keep containers tightly closed when not in use.[5]
Use only in a well-ventilated area, preferably a fume hood.[3][5]
When transferring, use appropriate tools and techniques to minimize dust generation and spills.[6]
Storage
Store in a cool, dry, and well-ventilated area.[4]
Keep containers tightly sealed.
Store away from incompatible materials, including strong oxidizing agents, strong bases, and strong acids.
Protect from heat and direct sunlight.
It is advisable to store this compound in a designated and clearly labeled area for organic acids.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidental exposures and spills can occur. A well-defined emergency plan is crucial for a swift and effective response.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9] If irritation persists, seek medical attention.
If inhaled: Move the exposed person to fresh air at once.[8][10] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
If swallowed: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
A prompt and correct response to a spill is critical to prevent further exposure and environmental contamination. The following workflow outlines the necessary steps for managing a spill of 1H-Indene-2-carboxylic acid.
Caption: Emergency spill response workflow for 1H-Indene-2-carboxylic acid.
Toxicological and Exposure Data
While specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for 1H-Indene-2-carboxylic acid, it is crucial to handle it with the care afforded to other hazardous chemicals.[11][12][13][14] The absence of defined limits underscores the importance of adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
For the related compound, Indene, an oral LD50 in rats has been reported as >2 g/kg, and an inhalation LC50 in rats is >1050 ppm over 4 hours.[4] While this data provides some context, it should not be directly extrapolated to 1H-Indene-2-carboxylic acid due to differences in chemical structure and properties.
Fire and Explosion Hazards
While 1H-Indene-2-carboxylic acid itself is not classified as flammable, the related compound, Indene, is a flammable liquid.[15] Therefore, it is prudent to avoid ignition sources when handling this compound, especially if heated. In the event of a fire, appropriate extinguishing media should be used.
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]
Unsuitable extinguishing media: Do not use a solid stream of water as it may scatter and spread the fire.
Hazardous decomposition products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[17]
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing 1H-Indene-2-carboxylic acid must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal procedures.
Conclusion
1H-Indene-2-carboxylic acid is a valuable tool in the arsenal of the research and development scientist. By understanding its inherent hazards and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential. A culture of safety, grounded in scientific principles and proactive risk mitigation, is the cornerstone of successful and responsible research.
References
PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration. Enforcement Policy for Respiratory Hazards Not Covered by OSHA Permissible Exposure Limits. U.S. Department of Labor. [Link]
Workplace Material Handling & Safety. First Aid Procedures For Chemical Hazards. [Link]
PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester. National Center for Biotechnology Information. [Link]
PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information. [Link]
Occupational Safety and Health Administration. Permissible Exposure Limits - Annotated Tables. U.S. Department of Labor. [Link]
ResearchGate. Pyrolysis of Carboxylic Acids. [Link]
Infomall. 8 effective methods for extinguishing hazardous chemical fires. [Link]
Electrophilic Substitution of 1H-Indene-2-Carboxylic Acid: A Technical Guide
The following technical guide details the electrophilic substitution reactions of 1H-Indene-2-carboxylic acid, designed for researchers in medicinal chemistry and organic synthesis. Introduction & Electronic Structure An...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the electrophilic substitution reactions of 1H-Indene-2-carboxylic acid, designed for researchers in medicinal chemistry and organic synthesis.
Introduction & Electronic Structure Analysis
1H-Indene-2-carboxylic acid represents a unique scaffold in medicinal chemistry, often serving as a precursor for PPAR agonists, antagonists, and various kinase inhibitors. Its reactivity is defined by a "push-pull" electronic system that dictates high regioselectivity during Electrophilic Aromatic Substitution (EAS).
The Regioselectivity Logic
To design effective synthesis protocols, one must understand the competing electronic vectors within the indene core:
The "Push" (Activation): The methylene group at C1 acts as an alkyl donor attached to the benzene ring at the bridgehead C7a. Alkyl groups are ortho/para directing.
Ortho to C1: Position C7 (Sterically hindered).
Para to C1: Position C5 (Sterically accessible).
The "Pull" (Deactivation): The carboxylic acid at C2 is a strong Electron Withdrawing Group (EWG). Through conjugation with the C2=C3 double bond, it withdraws electron density from the bridgehead C3a.
Ortho to C3a: Position C4 (Deactivated).
Para to C3a: Position C6 (Deactivated).
Visualization: Electronic Directing Vectors
The following diagram illustrates the conflicting and reinforcing electronic effects that identify C5 as the primary reactive site.
Figure 1: Mechanistic rationale for C5-regioselectivity in 1H-Indene-2-carboxylic acid derivatives.
Key Reactions and Experimental Protocols
Nitration: Synthesis of 5-Nitro-1H-Indene-2-Carboxylic Acid
Direct nitration must be controlled to prevent oxidation of the benzylic C1 position or polymerization of the double bond. Standard mixed-acid conditions are effective but require temperature control.
Mechanism: The nitronium ion (
) attacks the C5 position. The carboxylic acid remains protonated, preventing decarboxylation.
Experimental Protocol
Reagents:
1H-Indene-2-carboxylic acid (1.0 eq)
Conc.
(Solvent/Catalyst)
Fuming
(1.1 eq)
Procedure:
Dissolution: Dissolve 10 mmol of 1H-Indene-2-carboxylic acid in 15 mL of concentrated sulfuric acid at 0°C. Ensure complete dissolution to avoid hot spots.
Addition: Dropwise add a solution of fuming nitric acid (11 mmol) in 2 mL sulfuric acid, maintaining the internal temperature below 5°C. Caution: Exothermic.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum.
Purification: Recrystallize from ethanol/water if necessary.
Expected Yield: 75-85%
Data Validation:
NMR should show a singlet (or meta-coupled doublet) for the C4 proton and a doublet for C6/C7, confirming C5 substitution.
Bromination: Synthesis of 5-Bromo-1H-Indene-2-Carboxylic Acid
Bromination is highly selective for the C5 position. Unlike alkenes which undergo addition, the deactivated nature of the C2=C3 bond in this scaffold favors substitution on the benzene ring.
Experimental Protocol
Reagents:
1H-Indene-2-carboxylic acid (1.0 eq)
Bromine (
) (1.05 eq)
Iron(III) bromide (
) (0.05 eq, catalyst)
Dichloromethane (DCM) or Acetic Acid (AcOH)
Procedure:
Setup: Suspend 10 mmol of starting material in 20 mL of glacial acetic acid (preferred for solubility and suppressing radical side reactions). Add catalytic
.
Bromination: Add
(10.5 mmol) dropwise at room temperature. The red color of bromine should dissipate as the reaction proceeds.
Optimization: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent bromination of the C1-methylene (radical pathway).
Workup: Pour into ice water. If excess bromine persists, quench with saturated sodium thiosulfate solution.
Isolation: Filter the off-white precipitate. Wash with water and hexanes.
Table 1: Comparative Reaction Conditions
Reaction
Electrophile
Catalyst
Solvent
Major Product
Typical Yield
Nitration
5-Nitro-1H-indene-2-COOH
80%
Bromination
AcOH
5-Bromo-1H-indene-2-COOH
85%
Friedel-Crafts
Difficult/Low Yield
<30%
Synthetic Workflow & Pathway Analysis
The following flowchart outlines the decision-making process for functionalizing this scaffold, including contingency steps for side reactions (e.g., isomer separation).
Figure 2: Synthetic workflow for C5-functionalization of 1H-Indene-2-carboxylic acid.
Troubleshooting & Optimization
Friedel-Crafts Limitations
Attempting Friedel-Crafts acylation or alkylation on 1H-Indene-2-carboxylic acid is often futile.
Reason: The carboxylic acid group complexes with Lewis acids (
), deactivating the ring further and requiring stoichiometric amounts of catalyst.
Solution: Perform the Friedel-Crafts reaction on the ester derivative (Methyl 1H-indene-2-carboxylate) or on the indene core before introducing the C2-carboxyl group.
Controlling C1-Oxidation
During nitration, the benzylic C1 position is susceptible to oxidation to a ketone (forming the 1-oxo derivative).
Prevention: Keep temperatures strictly below 5°C during addition.
Purification: The 1-oxo byproduct is more polar; remove via silica gel chromatography (DCM/MeOH gradient).
References
Regioselectivity in Indene Systems
Chemistry of Indenes and Indanones.
Source:
Nitration of Deactivated Aromatics
Electrophilic Arom
Source:
Synthesis of 5-substituted Indene-2-carboxylic acids
Preparation of Indene Derivatives as PPAR Agonists. (Patents often cite the 5-bromo/nitro synthesis).
Reactivity of the Carboxylic Acid Group in 1H-Indene-2-carboxylic Acid: A Technical Guide
Executive Summary 1H-Indene-2-carboxylic acid represents a unique scaffold in medicinal chemistry, serving as a rigid, bicyclic analog of cinnamic acid. While it offers a versatile carboxylic acid handle for library gene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid represents a unique scaffold in medicinal chemistry, serving as a rigid, bicyclic analog of cinnamic acid. While it offers a versatile carboxylic acid handle for library generation, its reactivity is complicated by the electronic interplay between the carboxyl group, the conjugated double bond, and the highly active methylene bridge at position C1.
This guide provides a comprehensive analysis of the molecule’s reactivity profile, specifically tailored for drug discovery scientists. It moves beyond standard textbook definitions to address the practical "traps" of working with the indene core—specifically, the risk of base-mediated isomerization (1H- to 3H-indene shift) and thermal decarboxylation.
Structural Analysis & Electronic Properties
To manipulate the carboxylic acid group effectively, one must first understand the electronic environment that dictates its behavior.
The "Dual Acidity" Challenge
1H-Indene-2-carboxylic acid possesses two distinct acidic sites, creating a chemoselectivity challenge during synthesis:
The Carboxylic Acid (C2-COOH):
pKa:
4.2 (in water).
Behavior: Typical carboxylic acid reactivity.[1][2][3] It forms stable salts with weak bases and reacts readily with coupling agents.
The Benzylic Methylene (C1-H):
pKa:
18–20 (in DMSO).
Behavior: The protons at C1 are exceptionally acidic for a hydrocarbon due to the formation of the aromatic indenyl anion (10
-electron system, satisfying Hückel's 4n+2 rule).
Risk: Use of strong bases (e.g., NaH, KOtBu) or even excess tertiary amines can deprotonate C1, leading to polymerization , alkylation at C1 , or isomerization .
Tautomerism: 1H- vs. 3H-Indene
The position of the double bond is thermodynamically sensitive. While the 1H-isomer is generally the starting material, base catalysis can shift the double bond to form the 3H-isomer (where the sp3 carbon is at position 3). This migration disrupts the conjugation with the carboxylic acid, altering the reactivity of the entire system.
Figure 1: Reactivity map highlighting the competition between desired C2 functionalization and C1 side reactions.
Core Reactivity of the Carboxylic Acid
Amide Coupling (The Primary Workflow)
The most common transformation in drug discovery for this scaffold is amidation. The conjugated double bond (C2=C3) reduces the electrophilicity of the carbonyl carbon slightly via resonance, but standard coupling reagents are highly effective.
Critical Constraint: You must control the basicity of the reaction medium.
Recommended: Mild bases like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
Avoid: Strong inorganic bases or heating with excess base, which promotes the 1H
3H shift.
Esterification
Acid-Catalyzed (Fischer): Works well (MeOH/H2SO4 or HCl). The acidic conditions suppress the formation of the indenyl anion, maintaining the integrity of the 1H-indene core.
Base-Promoted (Alkyl Halide): If using
and a base (e.g., K2CO3 in DMF), ensure the base is not strong enough to deprotonate C1. Cesium carbonate () is often a safer alternative to Potassium carbonate for sensitive substrates due to the "cesium effect" promoting solubility without extreme basicity.
Thermal Decarboxylation
As a vinylogous acid analog, 1H-Indene-2-carboxylic acid is susceptible to decarboxylation at high temperatures (>150°C), particularly if the double bond isomerizes to the
-position (3H-isomer), creating a favorable six-membered transition state for loss.
Mitigation: Avoid neat melting. Perform reactions in solution below 100°C.
Experimental Protocols
Protocol: Robust Amide Coupling (HATU Method)
This protocol minimizes base exposure time to prevent isomerization.
Use this if the amine is sterically hindered and HATU fails.
Suspend 1H-Indene-2-carboxylic acid in dry DCM.
Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.
Caution: Gas evolution (CO, CO2, HCl).
Stir at RT for 1 hour until clear.
Evaporate volatiles in vacuo (do not heat above 40°C).
Redissolve in DCM and add to a solution of Amine + Pyridine at
.
Therapeutic Applications & Derivatives[5][6]
The indene-2-carboxylic acid core is a bioisostere for cinnamic acid and naphthalene derivatives. It is frequently encountered in:
Therapeutic Area
Target Mechanism
Role of Indene Acid
Metabolic Disease
PPAR Agonists
The acid headgroup mimics fatty acids, binding to the PPAR nuclear receptor [1].
Oncology
Tubulin Inhibitors
Indene derivatives bind to the colchicine site; the acid is often derivatized to an amide or ester to improve permeability [2].
Inflammation
CRTH2 Antagonists
The rigid indene core positions the acidic pharmacophore to interact with specific arginine residues in the receptor pocket.
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting the correct synthetic pathway based on the desired outcome and substrate constraints.
Figure 2: Decision tree for functionalizing 1H-Indene-2-carboxylic acid.
References
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.
Source: National Institutes of Health (PMC)
[Link]
1H-Indene-2-carboxylic acid | PubChem Compound Summary.
Source: National Center for Biotechnology Information (PubChem)
[Link][4]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids.
Source: National Institutes of Health (PMC)
[Link]
Co(III)-Carbene Radical Approach to Substituted 1H-Indenes.
Source: University of Amsterdam (SciSpace)
[Link]
Synthesis of 1H-Indene-2-carboxylic Acid: An Application Protocol
Abstract 1H-Indene-2-carboxylic acid is a valuable bicyclic scaffold and synthetic intermediate in medicinal chemistry and materials science. Its rigid structure and functional handles make it an attractive building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1H-Indene-2-carboxylic acid is a valuable bicyclic scaffold and synthetic intermediate in medicinal chemistry and materials science. Its rigid structure and functional handles make it an attractive building block for the development of novel therapeutic agents and functional materials. This document provides a comprehensive, three-step protocol for the synthesis of 1H-Indene-2-carboxylic acid, commencing from the readily available starting material, 2-indanone. The selected synthetic route proceeds via a Reformatsky reaction to generate a β-hydroxy ester intermediate, which is subsequently dehydrated and saponified to yield the target compound. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, mechanistic insights, and practical advice to ensure a reliable and reproducible outcome.
Introduction
The indene framework is a core structural motif in numerous biologically active molecules and pharmaceutical compounds. The introduction of a carboxylic acid moiety at the C-2 position provides a key point for further functionalization, such as amide bond formation or esterification, enabling the exploration of diverse chemical space. While several methods exist for the synthesis of indene derivatives, this protocol focuses on a classic and robust pathway that is well-suited for typical laboratory settings.[1] The chosen strategy begins with 2-indanone and employs the Reformatsky reaction, a reliable method for carbon-carbon bond formation between a carbonyl compound and an α-halo ester mediated by zinc metal.[2][3] This approach avoids the use of highly reactive organolithium or Grignard reagents, which could lead to undesired side reactions.[3] The subsequent acid-catalyzed dehydration and basic hydrolysis are standard, high-yielding transformations.
Overall Reaction Scheme
Figure 1: Three-step synthesis of 1H-Indene-2-carboxylic acid from 2-indanone.
Mechanistic Insights
The synthesis unfolds in three distinct mechanistic stages:
Reformatsky Reaction: Zinc metal undergoes oxidative addition into the carbon-bromine bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate.[2] This enolate is sufficiently nucleophilic to attack the electrophilic carbonyl carbon of 2-indanone. The reaction proceeds through a six-membered, chair-like transition state, which, upon acidic workup, yields the β-hydroxy ester, ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate.[2] The moderate reactivity of the organozinc reagent is key, preventing self-condensation of the ester.[3]
Acid-Catalyzed Dehydration: The tertiary alcohol of the β-hydroxy ester is protonated by an acid catalyst (e.g., p-toluenesulfonic acid). Water, being a good leaving group, departs to form a stabilized carbocation. Subsequent elimination of a proton from an adjacent carbon establishes a double bond, yielding the conjugated product, ethyl 1H-indene-2-acetate.
Saponification: This is a base-catalyzed hydrolysis of the ester.[4] A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. An acid-base reaction between the ethoxide and the newly formed carboxylic acid is essentially irreversible, driving the reaction to completion. A final acidification step protonates the carboxylate salt to furnish the desired 1H-Indene-2-carboxylic acid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1H-Indene-2-carboxylic acid.
Step 1: Synthesis of Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate
Zinc Activation: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add activated zinc dust (1.5 eq). The flask is flame-dried under a stream of inert gas (N₂ or Ar) and cooled to room temperature. A small crystal of iodine is added. Gently heat the flask with a heat gun until the purple iodine vapor dissipates, indicating activation. Let the flask cool.
Reaction Setup: Add 150 mL of anhydrous THF to the flask.
Initiation: In a separate dry flask, prepare a solution of 2-indanone (1.0 eq) and ethyl bromoacetate (1.2 eq) in 50 mL of anhydrous THF. Add approximately 10% of this solution to the zinc suspension.
Expertise Note: The reaction should initiate within minutes, evidenced by gentle refluxing and the disappearance of the gray zinc color. If the reaction does not start, gentle warming may be required. The use of activated zinc is crucial for a successful reaction.[6]
Reaction Progression: Once initiated, add the remaining solution of 2-indanone and ethyl bromoacetate dropwise via a dropping funnel at a rate that maintains a gentle reflux.
Completion: After the addition is complete, continue to reflux the mixture for an additional 1 hour to ensure full consumption of the starting material (monitor by TLC).
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-hydroxy ester, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1H-indene-2-acetate
Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude β-hydroxy ester from Step 1, toluene (250 mL), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).
Expertise Note: The removal of water is essential to drive the equilibrium of the dehydration reaction towards the product. The reaction can be monitored by TLC for the disappearance of the starting material.
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated aqueous sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1H-indene-2-acetate as an oil. This can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Step 3: Synthesis and Purification of 1H-Indene-2-carboxylic Acid
Saponification: In a 500 mL round-bottom flask, dissolve the crude ester from Step 2 in a mixture of ethanol (150 mL) and a 10% aqueous solution of sodium hydroxide (150 mL, containing approx. 4 eq of NaOH).
Reaction: Heat the mixture to reflux for 2 hours. The reaction mixture should become a clear, homogeneous solution.[5]
Expertise Note: Saponification is typically a rapid and high-yielding reaction. Monitoring by TLC will show the disappearance of the ester spot and the appearance of a baseline spot for the carboxylate salt.[7]
Isolation of Crude Product: After cooling to room temperature, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with 200 mL of water. Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2 (check with pH paper). A precipitate of 1H-Indene-2-carboxylic acid will form.
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL). Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) to obtain the pure product.
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Note: NMR spectral data are estimates based on typical values for similar structures. The broad O-H stretch in the IR spectrum is characteristic of a hydrogen-bonded carboxylic acid dimer.[9]
Trustworthiness and Validation
To ensure the identity and purity of the synthesized 1H-Indene-2-carboxylic acid, the following characterization methods are essential:
Melting Point Analysis: A sharp melting point within the expected range indicates high purity.
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of significant impurities. The integration of the ¹H NMR signals should correspond to the number of protons in the structure.
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid.[9]
Thin-Layer Chromatography (TLC): Should show a single spot in an appropriate solvent system, confirming the purity of the final product.
References
Kang, S. K., et al. (2001). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society. Available at: [Link]
Wikipedia. Reformatsky reaction. Available at: [Link]
Scribd. (2021). Reformatsky Reaction. Available at: [Link]
NROChemistry. Reformatsky Reaction. Available at: [Link]
Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
Google Patents. (1998). Production of 2-indanones. JPH1072397A.
American Elements. Ethyl 2,3-Dihydroindene-1-acetate. Available at: [Link]
Longdom Publishing. (2014). Aspen Plus® Simulation of Saponification of Ethyl Acetate. Journal of Chemical Engineering & Process Technology. Available at: [Link]
ResearchGate. (2016). Aspen Plus Simulation of Saponification of Ethyl Acetate. Available at: [Link]
Cheméo. Chemical Properties of 2-Ethyl-1-H-indene. Available at: [Link]
ResearchGate. Fig. S2 13 C NMR spectrum of methyl 1H-indene-2-carboxylate (6a). Available at: [Link]
PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Available at: [Link]
Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]
Austin Publishing Group. (2017). Kinetic Study of Ethyl Acetate Saponification with Sodium Hydroxide. Austin Chem Eng. Available at: [Link]
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids. Available at: [Link]
Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Available at: [Link]
MDPI. (2019). Experimental Studies of Ethyl Acetate Saponification. Processes. Available at: [Link]
Application Note: Synthesis of 1H-Indene-2-Carboxylic Acid via Intramolecular Friedel-Crafts Acylation
Executive Summary & Strategic Overview The synthesis of 1H-Indene-2-carboxylic acid is a critical workflow in medicinal chemistry, serving as a scaffold for PPAR agonists, amino acid derivatives, and non-fullerene accept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The synthesis of 1H-Indene-2-carboxylic acid is a critical workflow in medicinal chemistry, serving as a scaffold for PPAR agonists, amino acid derivatives, and non-fullerene acceptors in organic electronics. While direct Friedel-Crafts acylation of the indene ring is regiochemically challenging (favoring the C3 position) and prone to polymerization, the most robust and authoritative route employs an Intramolecular Friedel-Crafts Acylation to construct the 1-indanone core, followed by regioselective C2-functionalization.
This protocol details the "Indanone Platform" strategy. It leverages the high yield and reliability of AlCl₃-mediated ring closure of 3-phenylpropionyl chloride, followed by a carboxylation-reduction-elimination sequence to install the C2-carboxylic acid and the C1-C2 double bond.
Core Chemical Logic
Scaffold Construction (The FC Step): Intramolecular electrophilic aromatic substitution closes the 5-membered ring.
Regiocontrol: Using the 1-indanone intermediate directs functionalization exclusively to the
-carbon (C2), bypassing the selectivity issues of direct indene functionalization.
Aromatization: Controlled reduction and dehydration restores the indene conjugation while retaining the carboxyl moiety.
Reaction Mechanism & Pathway Visualization[1]
The following diagram illustrates the complete synthetic pathway, highlighting the critical Friedel-Crafts acylation step.
Figure 1: Synthetic workflow from linear precursor to 1H-Indene-2-carboxylic acid via the Indanone Platform.[1]
Detailed Experimental Protocols
Phase 1: The Friedel-Crafts Cyclization (Formation of 1-Indanone)
This phase establishes the bicyclic core. The use of oxalyl chloride or thionyl chloride generates the reactive acyl chloride in situ, which is then cyclized using aluminum chloride.
In a flame-dried round-bottom flask equipped with a drying tube (CaCl₂), dissolve 3-phenylpropanoic acid (10.0 g, 66.6 mmol) in anhydrous DCM (100 mL).
Add Thionyl Chloride (7.2 mL, 100 mmol) dropwise at 0°C. Add a catalytic drop of DMF to accelerate the reaction.
Stir at room temperature (RT) for 2 hours or reflux for 1 hour until gas evolution (
, HCl) ceases.
Note: Remove excess
via rotary evaporation if high purity is required, or proceed directly if using a slight excess.
Friedel-Crafts Cyclization:
Cool the acyl chloride solution to 0°C in an ice bath.
Critical Step: Add anhydrous
(9.8 g, 73.3 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction with vigorous HCl evolution.
Allow the mixture to warm to RT and stir for 3–4 hours. The solution typically turns dark red/brown, indicating the formation of the acylium-aluminum complex.
Monitor: TLC (Hexane/EtOAc 9:1) should show complete consumption of the starting material and the appearance of a new spot (1-Indanone,
).
Workup:
Quench the reaction by pouring the mixture slowly onto crushed ice/HCl (100 mL, 1M). Violent hydrolysis of aluminum salts will occur.
Separate the organic layer and extract the aqueous phase with DCM (2 x 50 mL).
Wash combined organics with saturated
(to remove unreacted acid) and brine.
Dry over anhydrous
and concentrate in vacuo.
Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc 10:1) or distillation.
Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).
Phase 2: Functionalization to 1H-Indene-2-Carboxylic Acid
This phase converts the ketone into the unsaturated acid.
Suspend NaH (2.0 equiv, washed with hexane to remove oil) in anhydrous THF or DMC (acting as solvent and reagent).
Add a solution of 1-Indanone (1.0 equiv) in THF dropwise at reflux temperature (or 60°C).
Stir for 2–4 hours. The mixture will solidify or become thick as the enolate forms.
Quench with dilute acetic acid/ice water. Extract with EtOAc.
Isolate Methyl 1-oxo-2-indancarboxylate .
Reduction & Dehydration:
Dissolve the keto-ester in Methanol. Add
(1.0 equiv) at 0°C. Stir for 1 hour to form the 1-hydroxy-2-ester .
Hydrolysis/Elimination: Treat the crude hydroxy-ester with 10% NaOH (aq) to hydrolyze the ester to the acid. Then, acidify with 6M HCl and heat to reflux (or use pTSA in toluene with Dean-Stark) to drive the dehydration.
Mechanism:[2][3][4][5][6][7][8][9] The elimination of water is favored by the formation of the conjugated aromatic indene system.
Final Isolation:
The product, 1H-Indene-2-carboxylic acid , precipitates upon acidification or cooling.
Recrystallize from Ethanol/Water or Acetic Acid.
Characterization: MP: ~230°C (dec).
H NMR should show the distinct vinylic proton at C3 ( ppm).
Critical Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in FC Step
Deactivated catalyst or wet solvent.
Ensure is fresh (yellow/grey powder, not white clumps). Use freshly distilled DCM.
Polymerization
Reaction temperature too high.
Keep the addition of strictly at 0°C. Do not allow the reaction to overheat during the quench.
Incomplete Cyclization
Insufficient Lewis Acid.
The complex binds 1:1 with the carbonyl product. Use at least 1.1–1.3 equivalents of .
Ensure 3-phenylpropanoic acid is pure. Isomers in the starting material (e.g., 2-phenyl) will yield 2-indanone derivatives.
References
Synthesis of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013. Describes the indanone route via oxalyl chloride/AlCl3. Available at: [Link]
Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid. ResearchGate, Scheme 1. Illustrates the functionalization of the indene core. Available at: [Link]
The Versatile Scaffold: 1H-Indene-2-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract The indene scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 1H-Indene-2-carboxylic acid serves as a versatile star...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indene scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 1H-Indene-2-carboxylic acid serves as a versatile starting material for the synthesis of diverse pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1H-Indene-2-carboxylic acid. It details the synthesis of this key building block, its chemical properties, and protocols for its conversion into valuable derivatives such as esters and amides. Furthermore, it explores the therapeutic potential of these derivatives, drawing on examples of their demonstrated bioactivities, including anti-inflammatory, anti-diabetic, and potential anticancer properties. This guide is intended to be a practical resource, offering both theoretical insights and actionable experimental protocols to facilitate the exploration of 1H-Indene-2-carboxylic acid in drug discovery programs.
Introduction: The Significance of the Indene Scaffold
The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recurring feature in a multitude of biologically active compounds. The structural rigidity and planar nature of the indene core, combined with the diverse functionalization possibilities, make it an attractive scaffold for the design of novel therapeutic agents. 1H-Indene-2-carboxylic acid, in particular, presents a strategic entry point for medicinal chemists. The carboxylic acid moiety provides a handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of physicochemical properties to optimize drug-like characteristics.
Derivatives of the indene scaffold have shown promise in various therapeutic areas. For instance, indanone derivatives, which are structurally related to indene carboxylic acids, have demonstrated anti-inflammatory and anti-diabetic properties. Furthermore, substituted indenes have been investigated as potential retinoic acid receptor α agonists. The versatility of the indene core structure underscores its importance as a building block in the synthesis of novel pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe handling in a laboratory setting.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of 1H-Indene-2-carboxylic Acid
While various methods exist for the synthesis of the indene scaffold, a common route to indene-2-carboxylic acids involves the cyclization of appropriate precursors. One illustrative approach, adapted from general methods for indene synthesis, is the cyclization of an ethynylbenzene derivative.[3] The following protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Protocol 1: Synthesis of 1H-Indene-2-carboxylic Acid via Cyclization
This protocol is based on the general principle of transition-metal-catalyzed cyclization of a suitably substituted aromatic precursor.
Materials:
2-Ethynyl-phenylacetic acid
Transition metal catalyst (e.g., a ruthenium complex like TpRuPPh₃(CH₃CN)₂PF₆)
Anhydrous toluene
Inert gas (Argon or Nitrogen)
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethynyl-phenylacetic acid (1 equivalent) in anhydrous toluene.
Add the transition metal catalyst (e.g., 5 mol% TpRuPPh₃(CH₃CN)₂PF₆).
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1H-Indene-2-carboxylic acid.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality behind Experimental Choices:
Inert Atmosphere: The use of an inert gas is crucial to prevent the degradation of the catalyst and starting materials, which can be sensitive to oxygen and moisture.
Anhydrous Solvent: Anhydrous toluene is used to prevent water from interfering with the catalytic cycle.
Catalyst: The ruthenium catalyst facilitates the intramolecular cyclization of the ethynyl group onto the aromatic ring, leading to the formation of the indene core.
Purification: Column chromatography is a standard and effective method for purifying the final product from any remaining starting material, byproducts, and catalyst residues.
Derivatization of 1H-Indene-2-carboxylic Acid: Key Pharmaceutical Intermediates
The carboxylic acid functionality of 1H-indene-2-carboxylic acid is a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides. These derivatives often serve as key intermediates in the synthesis of more complex, biologically active molecules.
Synthesis of 1H-Indene-2-carboxylic Acid Esters
Esterification is a fundamental transformation in medicinal chemistry, often employed to improve a compound's pharmacokinetic profile, such as its membrane permeability and metabolic stability. A common and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Protocol 2: Fischer-Speier Esterification of 1H-Indene-2-carboxylic Acid
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like toluene)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Standard glassware for organic synthesis
Procedure:
Dissolve 1H-Indene-2-carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol for the methyl ester).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
Heat the reaction mixture to reflux and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography if necessary.
Rationale for Procedural Steps:
Excess Alcohol: Using the alcohol as a solvent drives the equilibrium towards the product side, increasing the yield of the ester.
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Aqueous Workup: The washing steps are essential to remove the acid catalyst and any unreacted carboxylic acid, which is deprotonated by the sodium bicarbonate.
Synthesis of 1H-Indene-2-carboxylic Acid Amides
Amide bond formation is one of the most important reactions in pharmaceutical synthesis, as the amide group is a key structural feature in a vast number of drugs. Amides are typically formed by reacting a carboxylic acid with an amine, often in the presence of a coupling agent to activate the carboxylic acid.
Protocol 3: Amide Coupling of 1H-Indene-2-carboxylic Acid using a Carbodiimide Reagent
Materials:
1H-Indene-2-carboxylic acid
Amine (primary or secondary)
Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)) - optional, but often beneficial
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask, dissolve 1H-Indene-2-carboxylic acid (1 equivalent) in the anhydrous solvent.
Add the amine (1-1.2 equivalents) and the base (1.5-2 equivalents).
Cool the mixture to 0 °C in an ice bath.
Add the coupling agent (1.1 equivalents) portion-wise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude amide by column chromatography or recrystallization.
Expert Insights on Experimental Choices:
Coupling Agents: Carbodiimides like DCC and EDC are widely used because they efficiently activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Solvent Choice: Anhydrous aprotic solvents are used to prevent hydrolysis of the activated intermediate. DCM is a good general-purpose solvent, while DMF can be used for less soluble substrates.
Temperature Control: The reaction is often started at 0 °C to control the initial exotherm and minimize side reactions.
Applications in the Synthesis of Bioactive Molecules
The true value of 1H-Indene-2-carboxylic acid lies in its potential as a scaffold for the synthesis of molecules with therapeutic applications. While direct examples of marketed drugs derived from this specific starting material are not prominent, the biological activities of its derivatives provide a strong rationale for its use in drug discovery.
A notable example is the use of a closely related derivative, 1-hydroxy-1H-indene-2-carboxylic acid, in the synthesis of indenol derivatives. These compounds have been investigated for a range of biological activities, including:
Antibacterial and Antioxidant Properties: Certain indenol derivatives have demonstrated the ability to act as potent antibacterial and antioxidant agents.[4]
Anticancer and Anti-inflammatory Potential: The indenol scaffold has been identified as a valuable template for designing multi-target inhibitors with potential anticancer and anti-inflammatory activities.[4]
The synthetic pathways to these bioactive molecules often involve the initial esterification or amidation of the carboxylic acid group, followed by further chemical modifications.
Workflow and Data Presentation
General Synthetic Workflow
The following diagram illustrates the central role of 1H-Indene-2-carboxylic acid in the synthesis of diverse pharmaceutical intermediates.
Caption: Synthetic utility of 1H-Indene-2-carboxylic acid.
Comparative Table of Derivatization Reactions
Reaction
Reagents
Solvent
Temperature
Typical Yield
Key Advantages
Esterification
Alcohol, H₂SO₄
Alcohol or Toluene
Reflux
Good to Excellent
Simple, cost-effective, high atom economy.
Amide Coupling
Amine, DCC/EDC
DCM or DMF
0 °C to RT
Good to Excellent
Broad substrate scope, reliable, mild conditions.
Conclusion and Future Perspectives
1H-Indene-2-carboxylic acid is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its rigid, planar scaffold and the presence of a readily modifiable carboxylic acid group make it an ideal starting point for the construction of diverse molecular architectures. The demonstrated biological activities of its derivatives, particularly in the areas of anti-infectives, anti-inflammatory agents, and oncology, highlight the potential of this scaffold in modern drug discovery. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of 1H-Indene-2-carboxylic acid and to develop novel therapeutic agents based on this privileged structure. Future work in this area could focus on the development of more efficient and stereoselective synthetic routes to functionalized indene derivatives and the expansion of their biological evaluation to a wider range of therapeutic targets.
References
Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2058-2068. [Link]
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. (2017).
CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
PubChem. (n.d.). 1H-Indene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Kolanowski, J. L., & D'Souza, F. (2012). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Highlights. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Begum, F., Ahmed, F., Rahman, M. M., & Uddin, M. R. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9691. [Link]
Wang, Y., et al. (2019). Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules, 24(18), 3290. [Link]
Adalavic, T. A., & Williams, J. M. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 53(38), 5143-5145. [Link]
Di Mauro, G., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3235. [Link]
YouTube. (2019, January 25). Making Amides from Carboxylic Acids. jOeCHEM. [Link]
Chiacchio, U., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93. [Link]
Al-Zoubi, R. M., et al. (2019). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. Applied Microbiology and Biotechnology, 103(1), 121-137. [Link]
Aladdin Scientific. (n.d.). 1H-Indene-2-carboxylic acid, min 96%, 1 gram. [Link]
PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]
Application Note: Leveraging 1H-Indene-2-Carboxylic Acid as a Bioisosteric Scaffold in Agrochemical Discovery
Executive Summary 1H-Indene-2-carboxylic acid (I2CA) represents a critical "privileged scaffold" in modern agrochemical discovery. Structurally analogous to Indole-3-acetic acid (IAA) and Naphthaleneacetic acid (NAA), I2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (I2CA) represents a critical "privileged scaffold" in modern agrochemical discovery. Structurally analogous to Indole-3-acetic acid (IAA) and Naphthaleneacetic acid (NAA), I2CA serves as a potent bioisostere for designing auxinic herbicides and Succinate Dehydrogenase Inhibitor (SDHI) fungicides . By replacing the nitrogen-containing indole core with the carbocyclic indene, researchers can modulate lipophilicity (LogP), metabolic stability, and plant transporter affinity without abolishing biological activity.
This guide details the application of I2CA in Structure-Activity Relationship (SAR) campaigns, providing validated protocols for its chemical functionalization into carboxamide libraries and subsequent biological evaluation.
Scientific Background & Mechanism[1]
The Bioisosteric Rationale
The core value of I2CA lies in scaffold hopping . In auxin research, the indole ring of IAA is susceptible to oxidative degradation. The indene ring of I2CA mimics the steric and electronic profile of indole but lacks the N-H hydrogen bond donor, significantly altering its interaction with the TIR1 ubiquitin-ligase receptor and auxin influx carriers (AUX1/LAX).
Auxin Mimicry: The C2-carboxylic acid position on the indene ring spatially overlaps with the carboxylate of NAA, allowing it to trigger auxin signaling pathways leading to epinasty and uncontrolled growth in broadleaf weeds.
Fungicidal SDHI Design: In fungicide development, the indene ring serves as a lipophilic anchor.[1] When I2CA is converted to a carboxamide (e.g., coupled with an aniline), it mimics the binding mode of commercial SDHIs (like Boscalid or Fluxapyroxad), blocking the ubiquinone binding site (Q-site) of mitochondrial Complex II.
Mechanism of Action Visualization
Figure 1: Strategic application of I2CA in dual-pathway agrochemical discovery.
Experimental Protocols
Protocol A: Parallel Synthesis of Indene-2-Carboxamide Libraries (Fungicide Discovery)
Objective: To generate a library of amide derivatives from I2CA to screen for SDHI activity.
Rationale: The carboxylic acid moiety is a versatile handle. Direct coupling with substituted anilines creates the pharmacophore essential for inhibiting fungal respiration.
Materials:
1H-Indene-2-carboxylic acid (>96% purity).
Diverse Anilines (e.g., 2-fluoroaniline, 3,4-dichloroaniline).
Preparation: Dissolve I2CA (1.0 equiv, 0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial.
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.
Coupling: Add the specific aniline (1.1 equiv) to the vial.
Reaction: Seal the vial and stir at 50°C for 4 hours.
QC Check: Monitor by LC-MS.[2] The indene double bond is stable under these mild conditions, but avoid temperatures >80°C to prevent polymerization.
Quenching: Dilute with Ethyl Acetate (10 mL) and wash with 1N HCl (2x) to remove unreacted aniline and DIPEA, followed by saturated NaHCO₃ (2x) to remove unreacted acid.
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Purification: If purity <95% by HPLC, purify via flash chromatography (Hexane/EtOAc gradient).
Objective: To quantify the auxinic activity of I2CA and its derivatives compared to 2,4-D (positive control).
Rationale: Auxin mimics potently inhibit primary root elongation in Arabidopsis thaliana in a dose-dependent manner. This is a self-validating phenotypic screen.
Materials:
Arabidopsis thaliana seeds (Col-0 ecotype).
0.5x Murashige and Skoog (MS) medium plates + 1% sucrose.
I2CA stock solution (100 mM in DMSO).
Step-by-Step Workflow:
Seed Sterilization: Surface sterilize seeds (70% EtOH, 2 min; then 50% Bleach, 10 min). Rinse 5x with sterile water.
Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.
Plate Preparation: Pour 0.5x MS agar plates supplemented with I2CA at varying concentrations: 0 (DMSO control), 0.1, 1.0, 10, and 100 µM.
Control: Include 2,4-D (1 µM) as a positive control for inhibition.
Plating: Place seeds in a single row at the top of the square petri dish (approx. 10 seeds/plate).
Growth: Seal plates with micropore tape. Place vertically in a growth chamber (22°C, 16h light/8h dark).
Measurement: After 7 days, scan the plates and measure primary root length using ImageJ software.
Data Analysis & Interpretation
Expected Results (Hypothetical Data)
The following table illustrates typical SAR trends when modifying the I2CA scaffold.
*Fungicidal activity against Botrytis cinerea (Grey Mold).[1]
Workflow Visualization
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Safety & Handling
Isomerization: 1H-Indene derivatives can slowly isomerize or polymerize upon prolonged exposure to light and heat. Store solid I2CA at 4°C in the dark.
Toxicity: While less toxic than some organophosphates, indene derivatives are potential skin irritants. All synthesis steps involving HATU and anilines must be performed in a fume hood.
References
Yan, X., et al. (2025). Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Retrieved from [Link]
National Institutes of Health (NIH). Differential Activity of Carboxylic Acid Amide Fungicides. PubMed. Retrieved from [Link]
Organic Chemistry Portal. Synthesis of Indenes. Retrieved from [Link]
synthesis of novel polymers from 1H-Indene-2-carboxylic acid monomers
Application Note: Precision Synthesis of Novel Functionalized Polyindenes from 1H-Indene-2-carboxylic Acid Executive Summary This guide details the protocol for synthesizing novel high-performance thermoplastics derived...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Novel Functionalized Polyindenes from 1H-Indene-2-carboxylic Acid
Executive Summary
This guide details the protocol for synthesizing novel high-performance thermoplastics derived from 1H-Indene-2-carboxylic acid . While unsubstituted polyindene is known for its high glass transition temperature (
) and optical clarity, it suffers from brittleness and lack of functionality. By utilizing the 2-carboxylic acid moiety, researchers can introduce solubility-enhancing groups or bioconjugation handles for drug delivery systems.
Key Technical Challenge: The carboxylic acid group (nucleophilic) is incompatible with the Lewis acid catalysts required for the cationic polymerization of the indene double bond.
The Solution: This protocol utilizes a Protection-Group Mediated Living Cationic Polymerization strategy. The monomer is first converted to an ester (masking the acid), polymerized to a controlled molecular weight, and optionally deprotected to restore functionality.
Strategic Workflow (Visualized)
The following diagram outlines the critical path from monomer to functional polymer.
Figure 1: Synthetic pathway for the controlled polymerization of 1H-Indene-2-carboxylic acid derivatives.[1]
Pre-Synthesis Considerations & Expert Insights
Electronic Effects: The carboxylate group at the C2 position is electron-withdrawing. This reduces the electron density of the C2=C3 double bond compared to unsubstituted indene.
Implication: Standard cationic initiation (e.g.,
) may be too weak. We utilize a stronger initiating system (TiCl / Cumyl Chloride ) to drive conversion.
Solvent Polarity: Cationic propagation rates are highly solvent-dependent.[2] A mixture of Dichloromethane (DCM) and Methylcyclohexane (MCH) is used to balance polymer solubility with ion-pair separation.
Temperature Control: Low temperatures (
C to C) are strictly required to suppress chain transfer to the monomer, ensuring low polydispersity (PDI).
Detailed Protocols
Protocol A: Monomer Protection (Synthesis of Methyl 1H-indene-2-carboxylate)
Objective: Mask the acidic proton to prevent catalyst poisoning.
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
).
Dissolution: Dissolve 10.0 g (62.4 mmol) of 1H-Indene-2-carboxylic acid in 100 mL of anhydrous methanol.
Catalysis: Cool to
C. Dropwise add 5 mL of (or 1 mL conc. ). Caution: Exothermic.
Reflux: Heat to reflux (
C) for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The acid spot () should disappear, replaced by the ester ().
Workup: Evaporate methanol. Redissolve residue in DCM, wash with sat.
(3x) to remove unreacted acid, then brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from hexane if solid, or distill under reduced pressure if liquid.
Validation:
H NMR (): Look for methyl singlet ppm.
Protocol B: Living Cationic Polymerization
Objective: Polymerize the ester derivative with controlled molecular weight.
Reagents:
Monomer: Methyl 1H-indene-2-carboxylate (Dried over
)
Solvent: DCM/Methylcyclohexane (50:50 v/v), distilled over
.
Initiator: Cumyl Chloride (PhC(Me)
Cl).
Co-initiator: Titanium Tetrachloride (
) [1.0 M in DCM].
Electron Donor: 2,6-Di-tert-butylpyridine (DtBP) – Critical to suppress protic initiation.
Step-by-Step:
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).
Charge: Add solvent mixture (50 mL), Monomer (2.0 g, 11.5 mmol), and DtBP (0.1 eq relative to initiator). Cool to
C using a dry ice/acetone bath.
Initiation: Add Cumyl Chloride (Initiator) via gas-tight syringe. Stir for 5 mins.
Propagation Start: Rapidly inject
solution (Co-initiator). The ratio determines MW. A typical target is 200:1:5.
Visual Check: The solution often turns deep orange/red upon cation formation.
Reaction: Stir at
C for 4–8 hours.
Expert Tip: If conversion is low (<20%) after 2 hours, raise temperature to
C, but expect slightly broader PDI.
Termination: Quench with pre-chilled methanol containing 1% ammonia.
Precipitation: Pour the reaction mixture into excess methanol (10x volume). Filter the white precipitate.
Drying: Vacuum dry at
C for 24 hours.
Data Output & Expectations:
Parameter
Target Specification
Method of Verification
Conversion
> 80%
Gravimetric or H NMR (Vinyl proton disappearance)
Mn (Number Avg MW)
5,000 - 25,000 g/mol
GPC (THF eluent, PS standards)
PDI (Mw/Mn)
< 1.3
GPC
Tg (Glass Transition)
140°C - 170°C
DSC (2nd heating cycle, 10°C/min)
Applications in Drug Development
The resulting Poly(Methyl 1H-indene-2-carboxylate) is a rigid, hydrophobic scaffold. For drug delivery applications, it can be modified:
Hydrolysis (pH Sensitivity):
Treating the polymer with LiOH/THF hydrolyzes the methyl ester back to the carboxylic acid.
Result: A polyacid that is soluble in neutral pH (blood) but precipitates or changes conformation in acidic environments (endosomes), facilitating drug release.
Bioconjugation:
The restored -COOH groups can be activated with EDC/NHS to attach amine-containing drugs (e.g., Doxorubicin) or targeting peptides (e.g., RGD).
References
Cationic Polymerization of Indene: Sigwalt, P. (1979). Cationic polymerization of indene and structure of the polymers. Journal of Polymer Science: Polymer Symposia.
Living Cationic Polymerization (General Protocol): Kennedy, J. P., & Ivan, B. (1991). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
Indene-2-Carboxylic Acid Properties: PubChem Compound Summary for CID 575464.
Polymer-Drug Conjugates: Duncan, R. (2003). The growing dimensions of PEGylated proteins and polymer-drug conjugates.
Lewis Acid Catalysis in Polymerization: Kostjuk, S. V., et al. (2018). Aqueous cationic homo- and co-polymerizations of β-myrcene. Polymer Chemistry (RSC).
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthetic strategies for esterifying 1H-Indene-2-carboxylic acid, a privileged scaffold in medicinal chemistry (e.g., PPAR agonists, anticancer agents). Unlike simple benzoic acid derivatives, the indene core presents unique challenges due to the acidity of the C1-methylene protons and the susceptibility of the C2-C3 double bond to polymerization or isomerization. This note provides three validated protocols: Fischer Esterification (for simple alcohols), Steglich Esterification (for acid-sensitive/complex alcohols), and the Acid Chloride Method (for sterically hindered substrates), alongside critical troubleshooting and analytical validation steps.
Introduction & Mechanistic Challenges
The 1H-indene-2-carboxylic acid scaffold contains a carboxylic acid conjugated with a C2=C3 double bond. While this conjugation provides thermodynamic stability relative to the 3H-isomer, the system remains reactive.
The "Indene Acidity" Challenge
The protons at the C1 position (allylic methylene) are significantly acidic (
in DMSO, lower with the electron-withdrawing carboxyl group).
Risk 1 (Base-Catalyzed): Strong bases can deprotonate C1, leading to a delocalized indenyl anion. This can result in polymerization or C-alkylation/acylation instead of the desired O-esterification.
Risk 2 (Acid-Catalyzed): Harsh acidic conditions at high temperatures can promote oligomerization of the styrene-like double bond.
Therefore, protocol selection is dictated not just by the alcohol, but by the need to preserve the integrity of the indene ring.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal esterification strategy based on alcohol substrate properties.
Detailed Protocols
Method A: Modified Fischer Esterification
Best for: Methyl and Ethyl esters.
Mechanism: Acid-catalyzed equilibrium driven by solvent excess.[1][2]
Critical Control: Temperature must be kept moderate to prevent polymerization.
atmosphere, dissolve the carboxylic acid and the alcohol in anhydrous DCM.
Catalyst: Add DMAP in one portion.
Coupling: Cool the mixture to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU by-product. Rinse the pad with cold DCM.
Workup: Wash the filtrate with 0.5 N HCl (to remove DMAP) followed by saturated
and brine.
Purification: Flash column chromatography is usually required to remove traces of N-acylurea byproducts.
Figure 2: Workflow for Steglich Esterification, emphasizing the removal of urea byproducts.
Method C: Acid Chloride (via Thionyl Chloride)
Best for: Sterically hindered alcohols (e.g., secondary cyclic alcohols) or phenols.
Mechanism: Conversion to highly reactive acid chloride intermediate.
Caution: Generates HCl gas; requires fume hood.
Protocol:
Activation: Dissolve 1H-Indene-2-carboxylic acid (1.0 equiv) in anhydrous DCM or Toluene.
Chlorination: Add Thionyl Chloride (
, 2.0 equiv) and a catalytic drop of DMF.
Reflux: Heat to reflux for 2 hours.
Evaporation (Critical): Evaporate the solvent and excess
completely under vacuum. Note: Residual will react with your alcohol to form alkyl chlorides.
Esterification: Redissolve the crude yellow/brown acid chloride residue in dry DCM. Add the target Alcohol (1.2 equiv) and Pyridine (1.5 equiv) or
at 0°C.
Workup: Quench with water, extract with DCM, and wash with 1N HCl and brine.
Analytical Validation & Troubleshooting
Key Analytical Markers (NMR)
To confirm the structure and rule out isomerization to the 3H-indene derivative:
Position
1H-Indene Ester (Desired)
3H-Indene Ester (Isomerized)
Structure
Double bond at C2-C3
Double bond at C1-C2
Vinyl Proton
~7.6 - 7.8 ppm (s, 1H) (at C3)
~6.5 - 7.0 ppm (t, 1H) (at C2)
Methylene
~3.6 - 3.8 ppm (s, 2H) (at C1)
~3.4 ppm (d, 2H) (at C3)
Note: Shifts are approximate (
in ) and depend on the ester group.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield (Fischer)
Equilibrium not shifted
Use a Dean-Stark trap (toluene reflux) or molecular sieves to remove water.
Polymerization
Temperature too high
Switch to Method B (Steglich) or add a radical inhibitor (BHT) during reflux.
Isomerization
Base exposure
Ensure workup bases (NaHCO3) are mild. Avoid NaH or alkoxide bases.
DCU Contamination
Incomplete filtration (Method B)
Cool the reaction to -20°C before filtering; use ether for workup (DCU is insoluble in ether).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Taktouk, S., et al. (2014).[6] Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid. Synthetic Communications. (Describes esterification conditions for indene-2-carboxylic acid analogs).
PubChem Compound Summary. (2023). 1H-Indene-2-carboxylic acid.[3][4][6][7][8][9][10] National Center for Biotechnology Information.
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones and indene derivatives. (Context on biological activity and stability).
Application Notes and Protocols for the Amidation of 1H-Indene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed exploration of the amidation reactions of 1H-Indene-2-carboxylic acid, a critical transformation for t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the amidation reactions of 1H-Indene-2-carboxylic acid, a critical transformation for the synthesis of a diverse range of biologically active molecules and functional materials. The indene scaffold is a privileged structure in medicinal chemistry, and its carboxamide derivatives have shown significant potential in various therapeutic areas.[1] This document offers an in-depth analysis of the common amidation methodologies, including the use of carbodiimide and phosphonium/uronium salt-based coupling reagents, as well as the acyl chloride approach. Each section is designed to provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in optimizing their synthetic strategies.
Introduction: The Significance of 1H-Indene-2-Carboxamides
The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of pharmaceutical agents.[2] The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed reactions in drug discovery and development.[3] The 1H-indene-2-carboxylic acid scaffold is of particular interest due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The corresponding carboxamides are key targets in medicinal chemistry, as the amide group can participate in crucial hydrogen bonding interactions with biological targets and its substituents can be readily modified to fine-tune the pharmacological and pharmacokinetic properties of the molecule.[4][5]
This guide will delve into the practical aspects of synthesizing 1H-indene-2-carboxamides, providing researchers with the necessary tools to efficiently and effectively produce these valuable compounds.
Core Principles of Amidation
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is typically thermodynamically favorable but kinetically slow due to the formation of a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through the use of coupling reagents or by converting the carboxylic acid into a more reactive acyl chloride.
Activation of the Carboxylic Acid
The general principle of most amidation reactions involves the activation of the carboxyl group of 1H-Indene-2-carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This activation can be achieved through several classes of reagents, each with its own mechanism and advantages.
Methodologies and Experimental Protocols
This section details three robust and widely used methods for the amidation of 1H-Indene-2-carboxylic acid. The choice of method will depend on the specific amine being used, the scale of the reaction, and the presence of other functional groups.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective coupling reagents.[6] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive.[7] To suppress side reactions and reduce the risk of racemization if chiral amines are used, an additive like 1-Hydroxybenzotriazole (HOBt) is commonly included. HOBt intercepts the O-acylisourea to form a more stable and selective active ester.[7]
The success of this method lies in the in-situ formation of a highly reactive intermediate. EDC activates the carboxylic acid, and HOBt acts as a relay, forming an active ester that is more stable than the O-acylisourea but still highly susceptible to nucleophilic attack by the amine. This two-step activation minimizes unwanted side reactions and improves yields.
Experimental Protocol: EDC/HOBt Mediated Synthesis of N-benzyl-1H-indene-2-carboxamide
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Indene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
Add HOBt (1.2 eq) and stir until dissolved.
Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Dilute the reaction mixture with DCM.
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-1H-indene-2-carboxamide.
Uronium and phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient reagents for amide bond formation, especially for sterically hindered substrates or less nucleophilic amines.[8] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[9]
HATU's high reactivity stems from the formation of an OAt-active ester, which is an excellent leaving group. The presence of a non-nucleophilic base, such as DIPEA, is crucial to deprotonate the carboxylic acid and neutralize the liberated hexafluorophosphate, driving the reaction forward. This method is often faster and gives higher yields than carbodiimide-based methods for challenging couplings.[9]
Experimental Protocol: HATU-Mediated Synthesis of a Substituted 1H-Indene-2-carboxamide
Materials:
1H-Indene-2-carboxylic acid (1.0 eq)
Amine (1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
In a flask under an inert atmosphere, dissolve 1H-Indene-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
Add the amine (1.1 eq) to the reaction mixture.
Stir at room temperature for 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Workup:
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purify the residue by flash chromatography to obtain the desired amide.
Method 3: Acyl Chloride Formation followed by Amination
This classical two-step approach involves the conversion of 1H-Indene-2-carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide.
The conversion of the carboxylic acid's hydroxyl group into a chloride creates a much better leaving group, significantly increasing the electrophilicity of the carbonyl carbon. This makes the subsequent reaction with an amine very rapid and often high-yielding. This method is particularly useful for large-scale synthesis due to the low cost of the reagents. However, the harsh conditions and the reactivity of the acyl chloride may not be suitable for substrates with sensitive functional groups.
Experimental Protocol: Two-Step Synthesis via Acyl Chloride
Materials:
1H-Indene-2-carboxylic acid (1.0 eq)
Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF
Amine (1.2 eq)
Triethylamine (Et₃N) or Pyridine (2.0 eq)
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
Step 1: Formation of 1H-Indene-2-carbonyl chloride
To a flask containing 1H-Indene-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene, add SOCl₂ (2.0-3.0 eq) dropwise at 0 °C.
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the evolution of gas ceases.
Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.
Step 2: Amidation
Dissolve the crude 1H-Indene-2-carbonyl chloride in anhydrous DCM.
Cool the solution to 0 °C.
In a separate flask, dissolve the amine (1.2 eq) and a base like triethylamine (2.0 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirred acyl chloride solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC or LC-MS.
Workup:
Quench the reaction with water.
Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by recrystallization or column chromatography.
Safety Note: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Data Presentation and Method Comparison
Method
Coupling Reagent/System
Typical Yield
Reaction Time
Advantages
Disadvantages
1
EDC / HOBt
Good to Excellent
12-24 hours
Mild conditions; water-soluble byproducts.
Slower reaction times; may not be suitable for hindered substrates.
2
HATU / DIPEA
Excellent
1-4 hours
Fast and highly efficient; suitable for challenging couplings.[9]
Higher cost of reagent; requires anhydrous conditions.
3
SOCl₂ or (COCl)₂ / Amine
Good to Excellent
2-6 hours (total)
Low-cost reagents; suitable for large scale.
Harsh conditions; not compatible with sensitive functional groups.
Visualization of Mechanisms and Workflows
General Amidation Workflow
Caption: General experimental workflow for the amidation of 1H-Indene-2-carboxylic acid.
Mechanism of EDC/HOBt Mediated Amidation
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
Mechanism of HATU Mediated Amidation
Caption: Simplified mechanism of HATU mediated amidation.
Conclusion
The synthesis of 1H-Indene-2-carboxamides is a vital process in the development of new chemical entities for research and pharmaceutical applications. This guide has provided a detailed overview of three reliable and widely applicable amidation methods. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently select and execute the most appropriate synthetic strategy for their specific needs, paving the way for the discovery of novel indene-based compounds.
References
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved from [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5243. [Link]
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Chemical Science, 14(10), 2638-2644. [Link]
Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry, 70(17), 5243-5254. [Link]
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2014). World Journal of Chemical Education, 2(2), 23-26. [Link]
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (2007). Organic Syntheses, 84, 341. [Link]
The 1H-indene and some examples of indene pharmaceuticals. (2019). ResearchGate. Retrieved from [Link]
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246381. [Link]
A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). International Journal of Molecular Sciences, 24(13), 10696. [Link]
Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity. (1998). Journal of Medicinal Chemistry, 41(25), 5022-5032. [Link]
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
1H-Indene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
Amidation of Carboxylic Acids. (2017, March 13). YouTube. Retrieved from [Link]
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (2012). Organic & Biomolecular Chemistry, 10(38), 7636-7640. [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Method for producing 2-halogen-pyridine-carboxylic acid amides. (2007). Google Patents.
Indole-2-carboxylic acid derivatives. (1993). Google Patents.
Preparation of carboxylic acid amides. (1974). Google Patents.
Common Name: THIONYL CHLORIDE. (n.d.). NJ.gov. Retrieved from [Link]
Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. (2017). Google Patents.
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2019). Molecules, 24(18), 3382. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5243. [Link]
Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry, 70(17), 5243-5254. [Link]
The 1H-indene and some examples of indene pharmaceuticals. (2019). ResearchGate. Retrieved from [Link]
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246381. [Link]
A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). International Journal of Molecular Sciences, 24(13), 10696. [Link]
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity. (1998). Journal of Medicinal Chemistry, 41(25), 5022-5032. [Link]
1H-Indene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules, 25(15), 3381. [Link]
Indole-2-carboxylic acid derivatives. (1993). Google Patents.
Preparation of carboxylic acid amides. (1974). Google Patents.
ICSC 1409 - THIONYL CHLORIDE. (n.d.). Inchem. Retrieved from [Link]
Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. (2017). Google Patents.
Application Note: Process Optimization and Scale-Up Strategy for 1H-Indene-2-Carboxylic Acid
Executive Summary 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) is a critical scaffold in medicinal chemistry, serving as a precursor for PPAR agonists (e.g., GW501516), endothelin antagonists, and novel polymer precurso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (CAS: 41712-14-5) is a critical scaffold in medicinal chemistry, serving as a precursor for PPAR
agonists (e.g., GW501516), endothelin antagonists, and novel polymer precursors. While laboratory-scale synthesis often utilizes direct lithiation, this approach suffers from poor regioselectivity (yielding mixtures of C1/C3 isomers) and hazardous cryogenic requirements that are impractical at the kilogram scale.
This Application Note details a robust, thermodynamically controlled scale-up protocol utilizing the 2-Indanone Cyanohydrin Route . This method avoids pyrophoric organolithiums, ensures exclusive C2-regioselectivity, and utilizes standard batch reactor equipment. Special emphasis is placed on the process safety of the intermediate oxidation step, which exhibits significant thermal runaway potential.
Route Selection & Critical Analysis
Why Direct Lithiation Fails at Scale
The direct carboxylation of indene using
-BuLi and is the standard academic approach but is flawed for scale-up:
Regiochemical Instability: The indenyl anion is delocalized. Kinetic carboxylation often occurs at C1 or C3. While the C2-isomer is thermodynamically stable, achieving it requires equilibration steps that are difficult to control in large batches, leading to inseparable isomeric mixtures.
Cryogenic Constraints: The reaction typically requires
to suppress polymerization.
Safety: Handling molar quantities of
-BuLi poses severe fire hazards.
The Solution: The Modified Pinner/Cyanohydrin Strategy
To ensure exclusive C2-functionalization, we utilize 2-Indanone as the pivotal intermediate. The symmetry of 2-indanone guarantees that functionalization at the carbonyl carbon (C2) followed by dehydration locks the double bond in the correct position.
Pathway Overview:
Oxidation: Indene
2-Indanone (via performic acid generated in situ).
Cyanation: 2-Indanone
2-Cyanoindene (via cyanohydrin dehydration).
Hydrolysis: 2-Cyanoindene
1H-Indene-2-Carboxylic Acid.
Process Safety: The Oxidation Hazard
CRITICAL WARNING: Step 1 involves the oxidation of indene with
and Formic Acid. This reaction is highly exothermic and autocatalytic.
Hazard: The formation of performic acid is exothermic. The subsequent epoxidation/opening of indene releases significant heat (
).
Scale-Up Control:
Dosing:
must be added semi-continuously (fed-batch) to control the exotherm. Never add all oxidant at once.
Temperature: Maintain
. Exceeding can trigger a runaway decomposition of performic acid.
Quench: Have a sodium bisulfite solution ready for emergency quenching.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Indanone (Oxidative Rearrangement)
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
1H-Indene-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores for PPAR agonists (e.g., PPAR
modulators) and endothelin receptor antagonists.[1] However, their characterization presents a dual challenge: ionic suppression of the acidic moiety and prototropic tautomerism inherent to the indene ring system.
This Application Note provides a definitive guide to developing robust HPLC methods for these compounds. Unlike generic acid protocols, this guide addresses the specific liability of the indene 1,3-sigmatropic shift, ensuring that what appears as an impurity is not an analytical artifact.
Chemical Context & Critical Parameters
To develop a self-validating method, one must understand the analyte's behavior in solution.[1]
The Chemical Scaffold
The core structure is a bicyclic system containing a fused benzene and cyclopentadiene ring. The carboxylic acid at position 2 is conjugated with the C2-C3 double bond.
Moderately lipophilic; ideal for Reversed-Phase (RP).[1]
Solubility
Low in water; High in MeOH/ACN
Diluent must match mobile phase strength to prevent precipitation.[1]
Max UV Abs
245-255 nm (Primary), 280-290 nm (Secondary)
Use 254 nm for sensitivity; 280 nm for specificity.
Method Development Logic
The following decision tree illustrates the critical path for selecting column chemistry and mobile phase conditions.
Figure 1: Decision matrix for optimizing HPLC conditions for acidic indene derivatives.
Experimental Protocols
Protocol A: General Purity Profiling (Standard RP-HPLC)
Purpose: Routine purity analysis and reaction monitoring.[1] This method uses ion suppression to ensure sharp peak shapes.
Reagents:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[1] (Note: TFA is preferred over Formic Acid here for better peak shape of aromatic acids, despite lower MS sensitivity.)[1]
Scientific Rationale:
The low pH (approx. pH 2.0) ensures the carboxylic acid exists as the neutral species (
). This maximizes hydrophobic interaction with the C18 ligand and eliminates secondary interactions with silanols, which would otherwise cause tailing ().
Protocol B: High-Resolution Isomer Separation
Purpose: Separation of regioisomers (e.g., 5-chloro vs 6-chloro derivatives) or potential tautomers.[1]
Modifications from Protocol A:
Stationary Phase: Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1]
Why? These phases offer
- interactions with the indene ring. Isomers with different electron density distributions (due to substituent position) will resolve better here than on C18, which relies solely on hydrophobicity.[1]
Mobile Phase Modifier: Use Methanol instead of ACN as Solvent B.
Why? Methanol is a protic solvent that allows for different solvation shells around the isomers, often enhancing selectivity (
) for aromatic acids.
Troubleshooting & Validation: The "Self-Validating" System
A robust method must detect its own failure modes. Use the following workflow to distinguish between degradation, tautomerism, and method failure.
Figure 2: Diagnostic workflow for investigating anomalous peak shapes.
System Suitability Criteria
For a valid run, the following parameters must be met using a standard solution (e.g., 100 µg/mL):
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control for acidic analytes).
PubChem. (n.d.).[4][5] 1H-Indene-2-carboxylic acid.[1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
McCalmont, W. F., et al. (2004).[1] Design, Synthesis, and Biological Evaluation of Novel PPAR
Agonists. Journal of Medicinal Chemistry. (Context for indene carboxylic acid applications).
Dolan, J. W. (2002).[1] The Role of pH in LC Separations. LCGC North America. (Authoritative guide on ion suppression strategies).
Application Note: High-Efficiency Derivatization of 1H-Indene-2-Carboxylic Acid for GC-MS Analysis
Abstract This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1H-Indene-2-carboxylic acid. Due to the polar carboxylic acid moiety and the potential reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 1H-Indene-2-carboxylic acid. Due to the polar carboxylic acid moiety and the potential reactivity of the indene double bond, direct GC analysis is prone to peak tailing and thermal degradation. We present two derivatization strategies: Silylation (Method A) and Acid-Catalyzed Methylation (Method B) .
Expert Insight: While both methods yield volatile derivatives, Method A (Silylation) is designated as the primary protocol. The indene ring system contains a styrene-like double bond susceptible to cationic polymerization under the strong Lewis acid conditions found in Method B (BF3-Methanol). Silylation provides a milder, non-acidic environment that preserves the structural integrity of the indene core while ensuring quantitative conversion.
Introduction
1H-Indene-2-carboxylic acid is a critical building block in the synthesis of bioactive indenols, PPAR agonists, and other polycyclic pharmaceutical agents. In drug development pipelines, accurate quantitation of this intermediate is essential for yield optimization and impurity profiling.
The Analytical Challenge
Polarity: The free carboxylic acid group (-COOH) forms strong intermolecular hydrogen bonds, leading to adsorption on the GC inlet liner and column stationary phase. This results in broad, tailing peaks and poor sensitivity.[1]
Thermal Instability: High injection port temperatures required for volatilization can induce decarboxylation or polymerization of the underivatized indene ring.
The Solution: Derivatization
Derivatization replaces the active acidic hydrogen with a non-polar group, reducing polarity and increasing volatility.
Trimethylsilylation (TMS): Forms trimethylsilyl esters. Fast, mild, and ideal for acid-sensitive unsaturation.
Methylation: Forms methyl esters.[2] Stable, but requires acidic catalysts that may pose risks to the indene double bond.
Chemical Mechanisms[3]
Method A: Silylation (Preferred)
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom, displacing the trifluoroacetamide group. TMCS acts as a catalyst to increase the silyl donor power.
Crimp-top autosampler vials (2 mL) with PTFE/Silicone septa.
Dry block heater (set to 60°C).
Experimental Protocols
Protocol A: Silylation (Gold Standard)
Best for: Speed, structural preservation, and trace analysis.
Preparation: Weigh 1.0 mg of 1H-Indene-2-carboxylic acid into a clean, dry 2 mL GC vial.
Dissolution: Add 100 µL of Anhydrous Pyridine . Pyridine acts as a solvent and an acid scavenger, driving the reaction forward.
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .
Note: Ensure the reagent bottle is flushed with nitrogen after use; silyl reagents degrade rapidly with moisture.
Reaction: Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes .
Why 60°C? While silylation of simple acids occurs at room temperature, the steric bulk near the indene ring ensures complete derivatization with mild heating.
Final Dilution: Allow to cool. Dilute with 800 µL of Ethyl Acetate (or inject directly if high concentration is needed).
Analysis: Inject 1 µL into the GC-MS.
Protocol B: Methylation (Robust Alternative)
Best for: Samples requiring long-term stability of the derivative (Methyl esters are more hydrolytically stable than TMS esters).
Preparation: Weigh 1.0 mg of sample into a reaction vial.
Reagent Addition: Add 500 µL of BF3-Methanol (10%) .
Reaction: Cap and heat at 60°C for 10 minutes .
Critical Control: Do not exceed 15 minutes or 60°C. Prolonged exposure to BF3 may degrade the indene double bond.
Quenching: Cool the vial. Add 500 µL of Saturated Sodium Bicarbonate (NaHCO3) solution to neutralize the acid.
Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.
Separation: Allow layers to separate (centrifuge if necessary). Transfer the top organic layer (Hexane containing the methyl ester) to a fresh GC vial containing a small amount of anhydrous Na2SO4 to dry the sample.
Analysis: Inject 1 µL of the Hexane layer.
GC-MS Method Parameters
Parameter
Setting
Column
5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet
Splitless (or Split 10:1 for concentrated samples), 250°C
Oven Program
80°C (hold 1 min) 20°C/min to 280°C Hold 5 min
Transfer Line
280°C
Ion Source
Electron Impact (EI), 70 eV, 230°C
Scan Range
40–450 m/z
Solvent Delay
3.0 min (Adjust based on solvent retention)
Results and Discussion
Interpretation of Mass Spectra
TMS Derivative (Method A):
Molecular Ion (
): Look for 232 (Parent mass 160 + 72 for TMS group).
Base Peak: Often
( 217) due to loss of a methyl group from the silicon atom, a characteristic fragmentation of TMS esters.
Indene Fragment: Retention of the indene skeleton ions (
115/116).
Methyl Ester (Method B):
Molecular Ion (
): Look for 174 (Parent mass 160 + 14 for Methyl group).
Loss of Methoxy:
( 143).
Troubleshooting
Incomplete Reaction (Method A): If the parent acid peak is visible or the peak is tailing, moisture was likely present. Ensure pyridine and vials are strictly anhydrous.
Extra Peaks (Method B): If peaks appearing at higher molecular weights are observed, indene polymerization may have occurred. Reduce reaction time or switch to Method A.
Comparative Analysis
Feature
Method A: Silylation (BSTFA)
Method B: Methylation (BF3-MeOH)
Reaction pH
Neutral/Basic
Highly Acidic
Indene Stability
High (Non-destructive)
Moderate (Risk of polymerization)
Moisture Sensitivity
High (Requires dry conditions)
Low (Water tolerant)
Derivative Stability
Moderate (Hydrolyzes over days)
High (Stable for weeks)
Processing Time
Fast (Mix Heat Inject)
Slow (Heat Extract Dry)
Workflow Visualization
Caption: Decision matrix and workflow for the derivatization of 1H-Indene-2-carboxylic acid, highlighting the critical path for silylation vs. methylation.
References
Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A.
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Authoritative text on acylation and alkylation mechanisms).
Agilent Technologies. (2023). GC/MS Analysis of Organic Acids. Agilent Application Notes. Retrieved January 30, 2026, from [Link]
common impurities in 1H-Indene-2-carboxylic acid synthesis
This guide is designed for researchers and process chemists optimizing the synthesis of 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) . It focuses on the two most prevalent synthetic routes: the Phthalaldehyde Condensati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers and process chemists optimizing the synthesis of 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) . It focuses on the two most prevalent synthetic routes: the Phthalaldehyde Condensation (Perkin-like) and the 2-Indanone Cyanohydrin route.
Executive Summary & Route Analysis
1H-Indene-2-carboxylic acid is a critical scaffold in the development of PPAR agonists and other metabolic disease therapeutics. Achieving pharmaceutical-grade purity (>99.5%) is often hindered by its tendency to polymerize and the formation of regioisomers.
Primary Synthetic Pathways
Feature
Route A: Phthalaldehyde Condensation
Route B: 2-Indanone Cyanohydrin
Reagents
Phthalaldehyde, Malonic Acid, Pyridine/Piperidine
2-Indanone, TMSCN (or NaCN),
Key Mechanism
Double Knoevenagel Condensation Cyclization
Nucleophilic Addition Dehydration Hydrolysis
Major Challenge
Incomplete cyclization (Aldehyde impurities)
Regioisomer formation ( vs shift)
Impurity Profile
Oxidative & Polymerization prone
Isomer & Inorganic salt heavy
Troubleshooting Guide (Q&A)
Category A: Purity & Impurity Identification
Q1: I observe a persistent impurity at RRT 0.92 in the Phthalaldehyde route. It resists recrystallization. What is it?Diagnosis: This is likely (E)-3-(2-formylphenyl)acrylic acid .
Cause: Incomplete "double" condensation. The first condensation occurs, but the second ring-closing step fails due to insufficient base strength or temperature.
Solution: Increase the reaction temperature to
C during the final hour. Ensure your pyridine/piperidine ratio is optimized (typically 10:1).
Removal: This intermediate is more soluble in aqueous
than the product. Perform a rigorous bicarbonate wash before acidification.
Q2: My product from the 2-Indanone route contains ~5% of an isomer that co-elutes on C18. What is happening?Diagnosis: You have formed 1H-Indene-3-carboxylic acid (double bond migration).
Mechanism: During the acid hydrolysis of the nitrile intermediate, the double bond can migrate from the thermodynamically stable
position to the position if the acid concentration is too high or heating is prolonged.
Control: Limit hydrolysis temperature to
C. Use /Acetic acid mixtures rather than concentrated HCl.
Purification: These isomers are difficult to separate by crystallization. Use preparative HPLC (Phenyl-Hexyl columns provide better separation of
-isomers than C18).
Q3: The product is turning brown/yellow upon drying. Is it decomposing?Diagnosis: Yes, oxidative polymerization is occurring.
Chemistry: The C1-methylene group is benzylic and susceptible to auto-oxidation to form peroxides, leading to colored oligomers.
Fix:
Add a radical scavenger (e.g., BHT, 0.1%) to the workup solvent if permissible.
Store the final solid under Argon/Nitrogen at
C.
Critical: Avoid drying in an oven with air circulation. Use a vacuum oven with a nitrogen bleed.
Category B: Yield & Process Issues
Q4: Yields for the Phthalaldehyde route are inconsistent (30-70%). Why?Diagnosis:Phthalaldehyde quality is the hidden variable.
Explanation: Phthalaldehyde readily oxidizes to phthalic acid or polymerizes upon storage. Degraded starting material consumes the base and inhibits the condensation.
Protocol: Check the melting point of phthalaldehyde (
C). If it looks "wet" or melts low, recrystallize from ligroin or sublime it before use.
Q5: In the Cyanohydrin route, the dehydration step is stalling.Diagnosis: Inefficient removal of water or poor leaving group activation.
Fix: If using the TMSCN method, ensure the intermediate TMS-ether is fully cleaved. If using classical cyanohydrin, add
(1.1 eq) in pyridine to force elimination rather than relying on acid-catalyzed thermal elimination, which degrades the product.
Impurity Profiling & Data
Table 1: Common Impurities by RRT (Relative Retention Time)
This diagram maps the critical failure points where impurities are generated during the Knoevenagel condensation.
Caption: Logical flow of impurity generation in the Phthalaldehyde condensation route.
Diagram 2: Purification Decision Tree
A systematic workflow to isolate high-purity material based on the observed impurity profile.
Caption: Decision matrix for purification based on color and HPLC data.
FAQs: Storage & Stability
Q: Can I store the intermediate acid chloride?A: No. Indene-2-carbonyl chloride is highly unstable and prone to Friedel-Crafts self-acylation (dimerization). Convert it to the ester or amide immediately if derivatization is required.
Q: What is the shelf-life of the solid acid?A: 6 months at
C. For long-term storage (>1 year), store at C under argon. The development of a yellow tint indicates the formation of <0.5% oxidation impurities.
Q: Is the compound light sensitive?A: Yes. The conjugated double bond system absorbs UV/Vis light, promoting [2+2] cycloaddition (dimerization) in the solid state. Always use amber vials.
References
Synthesis via Phthalaldehyde (Perkin Condensation)
Galat, A. (1958). "Synthesis of Indene-2-carboxylic Acid." Journal of the American Chemical Society.[1] (Note: Classic mechanistic reference).
Mechanism Verification: Buckles, R. E., & Bremer, K. (1953). "The Perkin Reaction."[2] Organic Syntheses, Coll. Vol. 4, p.777.
Synthesis via 2-Indanone (Cyanohydrin)
Shiner, V. J., & Martin, B. (1962). "Solvolysis of 2-substituted indanes." Journal of the American Chemical Society.[1]
Impurity Characterization (NMR/HPLC)
Fulmer, G. R., et al. (2010).[3][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.
troubleshooting low yield in 1H-Indene-2-carboxylic acid synthesis
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 1H-Indene-2-carboxylic acid. This document is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Indene-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses specific, common problems encountered during the synthesis of 1H-Indene-2-carboxylic acid, particularly via the popular route of indene deprotonation followed by carboxylation.
Question 1: My yield of 1H-Indene-2-carboxylic acid is consistently below 40%. What are the primary factors I should investigate?
Answer: A consistently low yield is often multifactorial, stemming from issues in reaction setup, execution, or work-up. Let's break down the most critical areas to examine.
The most common and accessible route involves the deprotonation of indene at the C1 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting indenyl anion with carbon dioxide. The initial deprotonation is rapid, but the subsequent carboxylation and the stability of the intermediates are highly sensitive to reaction conditions.
A. Sub-optimal Reaction Conditions:
Temperature Control: This is arguably the most critical parameter. The initial deprotonation of indene is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. However, allowing the lithiated intermediate to warm up prematurely can lead to decomposition or reaction with the solvent, especially if using THF[1]. Conversely, if the CO2 addition is done at too low a temperature, the reaction can be sluggish.
Solvent Choice: While THF is common, it can be deprotonated by strong bases like n-BuLi, especially at temperatures above -20 °C. This side reaction consumes your base and introduces impurities[1].
Recommendation: Consider using diethyl ether (Et2O) or a non-ethereal solvent like hexane or toluene, which are more resistant to deprotonation by organolithium reagents[1].
Reaction Time: Incomplete deprotonation or carboxylation can be a major source of low yield. Ensure sufficient time for each step. While deprotonation is often fast (15-30 minutes), the carboxylation step may require a longer duration (1-2 hours) to ensure all the indenyl anion has reacted.
B. Reagent Quality and Stoichiometry:
n-Butyllithium (n-BuLi): The molarity of commercial n-BuLi solutions can decrease over time due to degradation. It is crucial to titrate your n-BuLi solution periodically to know its exact concentration. Using old or improperly stored n-BuLi is a leading cause of incomplete reactions.
Anhydrous Conditions: Organolithium reagents react vigorously with water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be rigorously dried using an appropriate method (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).
Carbon Dioxide (CO2) Source: The quality and delivery method of CO2 are critical.
Gaseous CO2: Bubbling CO2 gas through the reaction can be inefficient and may introduce moisture if the gas is not dry.
Dry Ice: A common and effective method is to quench the reaction by pouring it over freshly crushed, high-quality dry ice. Avoid using old dry ice, which may have condensed water ice on its surface. Ensure the dry ice is crushed into a powder to maximize surface area.
C. Inefficient Work-up and Product Isolation:
Acid-Base Extraction: 1H-Indene-2-carboxylic acid is, as the name implies, an acid. A standard purification technique involves an acid-base extraction.[2][3] After quenching the reaction, the mixture should be treated with a base (e.g., NaOH solution) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows you to wash the aqueous layer with an organic solvent (like ether) to remove neutral, non-acidic impurities (such as unreacted indene). Subsequently, the aqueous layer is re-acidified (e.g., with HCl) to precipitate the desired carboxylic acid, which can then be extracted into an organic solvent.[2]
Emulsion Formation: During extraction, emulsions can form, trapping the product and leading to physical loss. If emulsions occur, adding brine (saturated NaCl solution) can help break them.
Troubleshooting Summary Table
Problem
Potential Cause
Recommended Solution
Low Yield
Inaccurate n-BuLi concentration.
Titrate n-BuLi solution before use.
Presence of water/moisture.
Flame-dry all glassware; use anhydrous solvents and an inert atmosphere.
Inefficient CO2 quench.
Use freshly crushed, high-quality dry ice or ensure CO2 gas is dry.
Reaction with solvent (THF).
Switch to diethyl ether or a hydrocarbon solvent like hexane.[1]
Product loss during work-up.
Perform a careful acid-base extraction; use brine to break emulsions.[2]
Question 2: My reaction produces a significant amount of a benzofulvene-type side product. How can I control this selectivity?
Answer: This is an excellent and insightful question. The formation of benzofulvenes is a known side reaction in indene chemistry, often driven by thermodynamics.[4] The initially formed 1H-indene-2-carboxylic acid can, under certain conditions (particularly elevated temperatures or prolonged reaction times), undergo isomerization or elimination to form more stable, conjugated systems like benzofulvenes.
Mechanism of Formation: The issue often arises from the stability of the conjugated system. The kinetic product of the carboxylation is the desired indene, but if the reaction conditions allow for equilibrium, it may convert to the more thermodynamically stable benzofulvene.[4]
Controlling Selectivity:
Maintain Low Temperatures: The key is kinetic control. Keep the reaction temperature as low as practically possible throughout the process, from deprotonation to the CO2 quench. Do not let the reaction warm up significantly before the acidic work-up.
Minimize Reaction Time: Once the deprotonation is complete, proceed to the carboxylation step without undue delay. Prolonged exposure of the indenyl anion to the reaction conditions can favor side product formation.
Rapid and Efficient Quench: A fast and definitive quench with CO2, followed promptly by an acidic work-up, helps to lock in the desired kinetic product before it has a chance to rearrange.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and solving low-yield issues in your synthesis.
Caption: General workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a realistic, achievable yield for this synthesis?
A: While literature procedures may report high yields under optimized conditions, a realistic and good yield for a researcher performing this synthesis for the first time is typically in the range of 60-75%. Yields above 80% are excellent and indicate well-controlled conditions and high-purity reagents.
Q2: What is the most critical, error-prone step in this synthesis?
A: The deprotonation/lithiation step is the most critical. It requires the complete exclusion of atmospheric moisture and oxygen and the use of a accurately quantified strong base (n-BuLi). Any failure at this stage will inevitably lead to a poor outcome, as the subsequent carboxylation cannot proceed without the formation of the indenyl anion.
Q3: How should I best purify the final 1H-Indene-2-carboxylic acid product?
A: The most effective method is a combination of acid-base extraction followed by recrystallization.[2]
Acid-Base Extraction: As detailed in the troubleshooting section, this step is crucial for removing neutral impurities like unreacted indene.
Recrystallization: After extraction and drying, the crude solid can be recrystallized from a suitable solvent system. Common choices include toluene, a mixture of ethyl acetate/hexanes, or aqueous ethanol. The goal is to find a solvent in which the acid is soluble when hot but sparingly soluble when cold.
Q4: Are there any alternative synthetic routes I should be aware of?
A: Yes, while carboxylation of the indenyl anion is common, other methods exist. For instance, various cyclization reactions can be employed to construct the indene ring system with the carboxylic acid functionality already incorporated or easily introduced.[5] Routes involving Friedel-Crafts acylation followed by cyclization are also described for related indanone structures, which can be precursors.[6] However, for directness and atom economy, the deprotonation-carboxylation route remains highly favored.
Protocols and Methodologies
Protocol 1: Synthesis via Lithiation and Carboxylation
This protocol provides a detailed methodology for the synthesis of 1H-Indene-2-carboxylic acid.
Materials:
Indene (freshly distilled)
Anhydrous diethyl ether (Et2O)
n-Butyllithium (n-BuLi) in hexanes (recently titrated)
Dry Ice (CO2(s))
1 M Hydrochloric Acid (HCl)
1 M Sodium Hydroxide (NaOH)
Saturated Sodium Chloride solution (Brine)
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
Setup: Under an inert atmosphere of Argon, add freshly distilled indene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum. Dissolve the indene in anhydrous diethyl ether (approx. 0.2 M concentration).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or orange should be observed, indicating the formation of the indenyl anion. Stir the solution at -78 °C for 30-45 minutes.
Carboxylation: In a separate beaker, crush a generous excess of dry ice (approx. 10 eq) into a fine powder. While stirring vigorously, rapidly pour the cold indenyl anion solution onto the crushed dry ice. The color should dissipate. Allow the mixture to warm slowly to room temperature, which allows excess CO2 to sublime.
Quench and Initial Extraction: Once at room temperature, slowly add water to quench any remaining reactive species. Transfer the mixture to a separatory funnel. Add 1 M NaOH solution to make the aqueous layer basic (pH > 10). Extract the aqueous layer with Et2O (2x) to remove any neutral impurities. Discard the organic layers.
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl until the pH is ~1-2. A white precipitate of the product should form. Extract the product from the aqueous layer with Et2O or ethyl acetate (3x).
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1H-Indene-2-carboxylic acid.
Simplified Reaction Pathway
The following diagram outlines the core chemical transformations in this synthesis.
Caption: Key steps in the synthesis of 1H-indene-2-carboxylic acid.
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic-Chemistry.org. [Link]
ResearchGate. (2013). How can I purify carboxylic acid? ResearchGate. [Link]
Kwiecień, H., & Szymańska, E. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
Technical Support Center: Optimization of 1H-Indene-2-carboxylic Acid Synthesis
Executive Summary 1H-Indene-2-carboxylic acid (CAS 41712-14-5) is a critical scaffold in the development of PPAR agonists, endothelin antagonists, and other bioactive molecules.[1] Unlike its 1-isomer (or 3-isomer), the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (CAS 41712-14-5) is a critical scaffold in the development of PPAR agonists, endothelin antagonists, and other bioactive molecules.[1] Unlike its 1-isomer (or 3-isomer), the 2-isomer is thermodynamically less favored in direct lithiation/carboxylation sequences due to the acidity of the C1 protons.[1]
This guide details the two most robust synthetic pathways: the De Novo Construction (Malonate Route) for high-fidelity synthesis and the Functionalization Route (Cyanohydrin) for scale-up from 2-indanone.[1] We focus on troubleshooting the critical bottlenecks: cyclization efficiency, decarboxylation control, and the final dehydrogenation step.
Module 1: The De Novo Synthesis (Malonate Route)
Best for: High purity requirements, derivative generation, and avoiding isomer contamination.[1]
The Workflow
This route builds the five-membered ring from
-dibromo-o-xylene, ensuring the carboxylate is locked at the C2 position before the double bond is introduced.[1]
Caption: Step-wise construction of the indene core via malonate alkylation and oxidative dehydrogenation.
Optimized Protocol
Cyclization: Add diethyl malonate (1.1 equiv) dropwise to a suspension of NaH (2.5 equiv) in dry THF at 0°C. Stir 30 min. Add
-dibromo-o-xylene (1.0 equiv) in THF slowly. Reflux for 4-6 hours.
Hydrolysis/Decarboxylation: Treat the diester with ethanolic KOH (reflux, 2h). Acidify to pH 1 to isolate the dicarboxylic acid. Heat neat or in high-boiling solvent (e.g., dichlorobenzene) at 160°C to decarboxylate to Indane-2-carboxylic acid .[1]
Dehydrogenation (The Critical Step): Dissolve Indane-2-carboxylic acid in dioxane. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 equiv).[1] Reflux for 12-24h. Filter hydroquinone byproduct.
Troubleshooting Guide: Malonate Route
Symptom
Probable Cause
Corrective Action
Low Yield in Step 1 (Oligomers)
Concentration too high; Intermolecular reaction favored.[1]
High Dilution Technique: Dilute the dibromide solution significantly and add it very slowly (over 2-3 hours) to the malonate anion.
Incomplete Decarboxylation
Temperature too low.
Ensure reaction temperature reaches >150°C . If doing neat fusion, observe CO2 evolution until cessation.[1]
Product is Indane (No Double Bond)
Failed dehydrogenation.
DDQ quality is poor (wet/decomposed).[1] Recrystallize DDQ from benzene or switch to Pd/C + Nitrobenzene (reflux) as an alternative oxidation system.
Low Purity Final Product
Hydroquinone contamination.
After DDQ oxidation, the reduced hydroquinone (DDHQ) is difficult to remove.[1] Optimization: Wash the organic layer thoroughly with saturated NaHCO3 (product goes to aqueous) -> Filter solids -> Acidify aqueous layer to precipitate pure acid.[1]
Module 2: The Functionalization Route (Cyanohydrin)
Best for: Scale-up, starting from commercially available 2-indanone.[1]
Cyanohydrins are unstable in basic aqueous conditions.[1]
Avoid aqueous workup for the TMS-cyanohydrin intermediate.[1] Proceed directly to the elimination step (one-pot) if possible.
Isomerization (C1 vs C2)
Double bond migration during hydrolysis.
2-Cyanoindene hydrolysis requires careful control.[1] Use conc. HCl/AcOH at 60-80°C. Avoid prolonged boiling in strong alkali, which favors the thermodynamic equilibrium (often leading to polymerization or double bond shifts).[1]
Polymerization
Indene derivatives polymerize in strong acid.
Add a radical inhibitor (e.g., BHT or Hydroquinone ) during the hydrolysis step.[1] Keep concentration <0.5 M.
Module 3: Expert FAQs
Q1: Why can't I just lithiate indene with n-BuLi and quench with CO2?A: Direct lithiation of indene occurs exclusively at the C1 (benzylic) position due to the formation of the aromatic indenyl anion (pKa ~20).[1] Quenching with CO2 yields 1H-indene-3-carboxylic acid (tautomer of 1-carboxylic acid), not the 2-isomer.[1] Accessing the C2 position requires a blocking group at C1 or the indirect methods described above.[1]
Q2: My Stobbe condensation product isn't cyclizing to the indene. What is wrong?A: The classic Stobbe condensation (Benzaldehyde + Succinate) yields a styryl-succinic acid derivative. Cyclization of this intermediate typically involves Friedel-Crafts acylation, which prefers forming a 6-membered ring (tetralone/naphthalene) rather than the 5-membered indene.[1] While conditions exist to force indene formation (e.g., using specific anhydrides), it is mechanistically "uphill" compared to the Malonate or Indanone routes.[1]
Q3: Can I use the Heck reaction to make this?A: Theoretically, yes, by carbonylation of 2-bromoindene .[1] However, synthesizing 2-bromoindene is difficult; direct bromination of indene gives 1,2-dibromoindane, and elimination usually yields 3-bromoindene.[1] The 2-bromo isomer is unstable and difficult to isolate pure, making the Heck route impractical for routine synthesis.[1]
Q4: How do I purify the final acid?A: 1H-Indene-2-carboxylic acid crystallizes well.
Solvent: Aqueous Ethanol or Ethyl Acetate/Hexane.[1]
Technique: Dissolve in minimum hot ethyl acetate, add hexane until turbid, and cool slowly.
Purity Check: NMR should show a distinct singlet (or narrow doublet) for the C1 protons (~3.6-3.8 ppm) and a doublet for the C3 vinyl proton (~7.5+ ppm).[1]
Baeyer, A., Perkin, W. H. Berichte der deutschen chemischen Gesellschaft.[1] Various citations regarding the formation of hydrindene derivatives via malonic ester synthesis.[1][4]
Indanone to Indene-2-carboxylic acid (Cyanohydrin Route)
Standard transformation referenced in: J. Med. Chem. pipelines for indene-based PPAR agonists. See general cyanation protocols: Organic Process Research & Development 2004, 8, 3, 396–400.[1]
Dehydrogenation with DDQ
Walker, D., & Hiebert, J. D. (1967).[1] 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195.[1]
side reactions to avoid during 1H-Indene-2-carboxylic acid preparation
Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process development scientists encountering difficulties in the preparation of 1H-Indene-2-carboxylic acid (CAS: 41712-1...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.
This guide is designed for medicinal chemists and process development scientists encountering difficulties in the preparation of 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) . Unlike standard catalog items, this intermediate presents specific regiochemical and stability challenges that often lead to low yields or isomeric impurities.
Part 1: Critical Process Parameters & Side Reaction Landscape
The synthesis of 1H-Indene-2-carboxylic acid is deceptive. While it appears to be a simple condensation, the thermodynamic instability of the indene core leads to three primary failure modes: Polymerization , Regio-isomerization , and Incomplete Cyclization .
The "Danger Zones" Table
Failure Mode
Symptom
Root Cause
Prevention Strategy
Polymerization
Reaction mixture turns into a dark, insoluble tar/resin.
Cationic polymerization of the indene double bond, catalyzed by trace acids or high heat.
Use radical scavengers (BHT); avoid strong Lewis acids; strict temperature control during decarboxylation.
Regio-isomerization
Product melts at wrong temp; NMR shows methylene signal shift.
Migration of the double bond from C2=C3 to C1=C2 (forming 3H-indene derivative) or C3-H shift.
Avoid prolonged exposure to strong bases; quench reactions at low temp; recrystallize from non-basic solvents.
Incomplete Cyclization
Yield loss; isolation of yellow open-chain solids.
Failure of the Knoevenagel intermediate to undergo intramolecular dehydration.
Ensure anhydrous conditions during initial condensation; use azeotropic water removal (Dean-Stark).
Wrong Regioisomer
Formation of 1H-indene-1 -carboxylic acid or 3 -carboxylic acid.
Attempting direct lithiation of indene (which occurs at C1, not C2).
Do not use direct lithiation. Use the Phthalaldehyde-Malonic Acid route.
Part 2: Troubleshooting The Phthalaldehyde Route (The Gold Standard)
The most reliable synthesis is the condensation of phthalaldehyde with malonic acid (or malonic esters), followed by decarboxylation. This is based on the classic Galat method (Org. Synth. 1953).
Diagram 1: Reaction Pathway & Failure Points
Caption: The primary synthetic pathway showing the critical cyclization step and potential diversion points into side products.
Issue #1: "My reaction mixture solidified into a sticky yellow mass."
Diagnosis: Incomplete Cyclization.
You likely formed the trans-2-formylcinnamic acid derivative but failed to close the ring. This happens if the water generated during the Knoevenagel condensation is not removed, or if the base strength is insufficient.
Corrective Action:
Solvent Switch: If using ethanol, switch to benzene or toluene with a Dean-Stark trap to azeotropically remove water.
Base: Ensure you are using a catalytic amount of piperidine or pyridine. Pyridine acts as both solvent and base in the classic procedure, which is often safer for solubility.
Issue #2: "I lost my product during the acid workup (Polymerization)."
Diagnosis: Cationic Polymerization.
Indene derivatives are highly susceptible to polymerization in the presence of strong mineral acids (like HCl or H2SO4), especially when warm.
Corrective Action:
Quench Protocol: When acidifying the reaction to precipitate the carboxylic acid, pour the reaction mixture into ice-cold dilute acid (e.g., 1M HCl or acetic acid). Do not add concentrated acid to the warm reaction mixture.
Stabilizers: Add a trace amount of BHT (butylated hydroxytoluene) to the organic extracts during workup to inhibit radical polymerization.
Part 3: The Lithiation Trap (Common Pitfall)
Many researchers attempt to synthesize the target by lithiating indene directly, assuming they can trap the anion with CO2. This will fail.
Diagram 2: The Regioselectivity Problem
Caption: Direct lithiation of indene favors C1/C3 substitution. To get C2 substitution via lithiation, one must start with 2-bromoindene.
Why this happens: The pKa of the methylene protons at C1 is approx. 20. Deprotonation yields the indenyl anion. While delocalized, the electron density is highest at C1/C3. Quenching with CO2 predominantly yields the 1- or 3-carboxylic acid, not the 2-acid.
Solution: If you must use organometallics, you must synthesize 2-bromoindene first, then perform a lithium-halogen exchange (t-BuLi) followed by CO2 quench. However, 2-bromoindene is unstable and difficult to make. Stick to the Phthalaldehyde route.
Part 4: Validated Experimental Protocol
Reference: Adapted from Galat, A. J. Am. Chem. Soc. 1946 and Org. Synth. 1953.
Reagents:
Phthalaldehyde: 10.0 g (74.6 mmol)
Malonic Acid: 15.5 g (149 mmol) [2.0 equiv]
Pyridine (Anhydrous): 40 mL
Piperidine: 0.5 mL (Catalyst)
Step-by-Step:
Condensation: In a round-bottom flask, combine phthalaldehyde and malonic acid. Add pyridine and piperidine.
Checkpoint: The reaction is exothermic. A yellow color will develop immediately.
Heating: Warm the mixture gently on a steam bath (approx 40-50°C) until the evolution of CO2 begins.
Note: The reaction proceeds via the formation of the dicarboxylic acid intermediate, which spontaneously decarboxylates.
Completion: Once the vigorous bubbling subsides, heat to 90-100°C for 1 hour to ensure complete decarboxylation and ring closure.
Quench (Critical Step): Pour the reaction mixture into 300 mL of ice-cold water containing 40 mL of concentrated HCl.
Why: This neutralizes the pyridine and precipitates the free acid. Keeping it cold prevents polymerization.
Isolation: Filter the precipitated crude acid. Wash with cold dilute HCl, then cold water.
Purification: Recrystallize from aqueous ethanol or dilute acetic acid.
Target Properties: White to off-white needles. MP: ~235-236°C (dec).
Part 5: Stability & Storage FAQ
Q: Is the product stable at room temperature?A: Yes, in solid form. However, in solution (especially basic solution), the double bond can migrate. 1H-indene-2-carboxylic acid is the thermodynamically stable tautomer because the double bond is conjugated with the carboxyl group. However, avoid storing it in DMSO or DMF for long periods, as these polar aprotic solvents can facilitate tautomerization.
Q: My NMR shows a small impurity doublet at 6.5 ppm. What is it?A: This is likely the 3H-isomer (where the double bond has moved to C1-C2). This occurs if the workup was too basic or if the heating step was prolonged. Recrystallization from ethanol usually removes this.
References
Galat, A. (1953). "Indene-2-carboxylic Acid".[1][2][3][4][5][6] Organic Syntheses, 33, 43.
Perkin, W. H. (1877). "On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes". Journal of the Chemical Society, 31, 388.
Noland, W. E., et al. (1982). "Synthesis of Indene Derivatives". Chemical Reviews.
Ready, J. M., et al. (2001). "Regioselective Lithiation of Indenes". Journal of the American Chemical Society.[7] (Source for lithiation regioselectivity data).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Improving the purity of crude 1H-Indene-2-carboxylic acid (CAS: 41712-14-5)
Document ID: TSC-IND-002
Version: 2.1 (Current)[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
1H-Indene-2-carboxylic acid is a reactive intermediate often used in the synthesis of PPAR agonists and other pharmaceutical scaffolds.[1] Unlike saturated indane derivatives, the presence of the C2=C3 double bond confers unique reactivity but also significant instability.
Critical Stability Warning:
The indene core is susceptible to:
Oxidative Polymerization: Leading to "tarry" brown residues.[1]
Isomerization: Under strong basic conditions or high thermal stress, the double bond may shift, or the skeleton may dimerize.
This guide provides a self-validating purification workflow designed to maximize yield while minimizing thermal exposure and oxidative stress.[1]
Troubleshooting Decision Matrix
Before initiating a protocol, identify your specific impurity profile using the decision tree below.[1]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on observable crude characteristics.
Detailed Purification Protocols
Protocol A: Acid-Base Extraction (The "Crude" Cleanup)
Purpose: Separation of the acidic product from neutral impurities (unreacted indene, dimers) and basic byproducts.
Mechanism: Exploits the pKa (~4.2) of the carboxylic acid to selectively solubilize it in aqueous base.[1][2]
Reagents Required:
Saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.[1]
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Dissolution: Dissolve the crude solid in Ethyl Acetate . (Use ~10 mL per gram of crude).
Extraction (Forward): Add an equal volume of Saturated NaHCO₃ . Shake vigorously and vent.
Why NaHCO₃? It is strong enough to deprotonate the carboxylic acid (forming the water-soluble sodium salt) but mild enough to prevent base-catalyzed polymerization of the indene ring.[1]
Phase Separation: Separate the layers.
Top Layer (Organic): Contains neutral impurities (dimers, unreacted starting material).[1] Discard (or save for analysis).
The "Back-Wash": Wash the aqueous layer once more with fresh Ethyl Acetate to remove trapped organics.[1]
Acidification (Precipitation):
Cool the aqueous layer to 0–5°C in an ice bath.[1]
Slowly add 1M HCl dropwise with stirring until pH reaches ~2.
Observation: The product should precipitate as a white/off-white solid.[1]
Recovery: Filter the solid, wash with cold water, and dry under vacuum at <40°C.[1]
Protocol B: Recrystallization (The "Polish")
Purpose: Removal of trace impurities and improvement of crystal habit.
Critical Constraint: 1H-Indene-2-carboxylic acid can decarboxylate or polymerize at high temperatures.[1] Do not boil for extended periods.
Solvent Selection Table:
Solvent System
Suitability
Notes
Ethanol / Water (Best)
High
Excellent recovery.[1] Dissolve in min. hot EtOH, add warm water until turbid, cool slowly.
Toluene
Medium
Good for removing non-polar tars.[1] Requires higher heat (risk of degradation).[1]
Acetic Acid
Medium
Good for high-purity needs but hard to dry (remove solvent).[1]
Acetone / Hexane
Low
Risk of "oiling out" rather than crystallizing.[1]
Step-by-Step Methodology (EtOH/Water):
Place the solid (from Protocol A) in an Erlenmeyer flask.
Chemical Scavenging: Dissolve the crude in EtOAc and stir with Silica-Thiol (Si-Thiol) or activated carbon for 30 minutes before the Acid-Base extraction.[1] Filter to remove the scavenger.[1]
Recrystallization: Recrystallization alone is often insufficient for heavy metal removal; filtration through Celite is mandatory.[1]
Q3: Can I dry this compound in an oven at 80°C?
Recommendation:NO.Reasoning: Indene derivatives are heat-sensitive.[1] High heat can trigger decarboxylation (loss of CO₂) or polymerization of the double bond.
Standard: Dry in a vacuum desiccator over P₂O₅ or silica gel at room temperature or maximum 40°C.[1]
Visualizing the Phase Separation (Protocol A)
Understanding where your product resides is critical to preventing yield loss.[1]
Figure 2: Phase distribution during Acid-Base extraction.[1] The product moves to the aqueous layer at high pH and precipitates upon acidification.
References
General Purification of Carboxylic Acids
Source: LookChem / Chempedia.[1] "General procedures for the purification of Carboxylic acids."
Technical Support Center: Characterization of 1H-Indene-2-carboxylic Acid Isomers
Welcome to the technical support resource for the characterization of 1H-Indene-2-carboxylic acid and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the characterization of 1H-Indene-2-carboxylic acid and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis, purification, and analytical characterization of these valuable chemical entities. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
The indene scaffold is a privileged structure in medicinal chemistry, and its carboxylic acid derivatives are key building blocks. However, the subtle structural differences between positional isomers and the potential for tautomerism present significant analytical hurdles. This guide provides in-depth troubleshooting advice and validated protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a very broad singlet far downfield, around 12 ppm, that is difficult to integrate accurately. What is this signal?
A: This is the characteristic signal for the acidic proton of the carboxyl group (-COOH). Its broadness is a result of hydrogen bonding between molecules, which creates a dynamic chemical environment.[1][2] The chemical shift can also be highly dependent on the sample concentration and the solvent used.[1] Traces of water in your NMR solvent (like DMSO-d₆ or CDCl₃) can exacerbate this broadening due to rapid chemical exchange. To confirm, you can add a drop of D₂O to your NMR tube; the carboxylic proton will exchange with deuterium, causing the signal to disappear from the spectrum.[2]
Q2: I'm trying to separate 1H-Indene-2-carboxylic acid from what I suspect is an isomeric impurity by HPLC, but they are co-eluting. What is the most critical parameter to adjust?
A: For non-chromophoric or weakly chromophoric isomers, the most critical parameter is often the pH of the mobile phase .[3][4] The isomers will have slightly different pKa values. By buffering your mobile phase to a pH close to these pKa values, you can exploit differences in their ionization states to achieve separation. A secondary, but also important, parameter is the choice of stationary phase; a phenyl-based column (e.g., Phenyl-Hexyl) can provide alternative selectivity based on π-π interactions with the indene ring system.
Q3: My mass spectrometry data confirms the molecular weight for C₁₀H₈O₂, but how can I differentiate isomers using MS?
A: While standard full-scan mass spectrometry will not differentiate isomers, you can use Tandem Mass Spectrometry (MS/MS). By selecting the parent ion (m/z 160.05) and subjecting it to collision-induced dissociation (CID), you can generate a fragmentation pattern. Positional isomers often yield unique fragment ions or different relative abundances of common fragments, providing a fingerprint for structural identification.
Q4: I left my sample dissolved in a protic solvent, and upon re-analysis, I see new peaks in the chromatogram. What is happening?
A: You are likely observing acid or base-catalyzed isomerization. The double bond in the five-membered ring of the indene system can migrate, particularly under non-neutral conditions, converting one positional isomer into another (e.g., 1H-indene-1-carboxylic acid isomerizing to the more stable 1H-indene-3-carboxylic acid).[5] It is crucial to handle and store these compounds in neutral, aprotic solvents whenever possible and to analyze them promptly after sample preparation.
Troubleshooting Guides: From Ambiguity to Certainty
This section provides structured approaches to common, complex challenges encountered during the characterization of 1H-Indene-2-carboxylic acid isomers.
Problem 1: Ambiguous NMR Spectra – Confirming the Regioisomer
Question: My 1D ¹H and ¹³C NMR spectra are clean, but I cannot definitively assign the structure as 1H-Indene-2-carboxylic acid versus the 1- or 3-carboxylic acid isomers. How can I resolve this ambiguity?
Answer: This is a classic problem where through-bond correlations are needed to establish unequivocal connectivity. While 1D NMR provides information on the chemical environment of each nucleus, 2D NMR experiments reveal how these nuclei are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this specific challenge.
Causality Explained: The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing a correlation from a proton to a specific carbon, you can piece together the molecular framework. For indene carboxylic acids, the key is to correlate protons with known positions on the ring to the quaternary carboxyl carbon (-¹³COOH), which has no attached protons and is thus invisible in proton-coupled spectra like HSQC.
Workflow for Isomer Confirmation via NMR:
Caption: Workflow for definitive isomer identification using 2D NMR.
Key Correlations to Look For:
Isomer
Key Protons for HMBC Correlation to -COOH Carbon
Expected Outcome
1H-Indene-1-carboxylic acid
Methylene protons at C2 (CH₂) and vinyl proton at C3 (CH)
No correlation from C1 protons (if any remain) or aromatic protons is expected to the C2-COOH.
1H-Indene-2-carboxylic acid
Methylene protons at C1 (CH₂) and vinyl proton at C3 (CH)
Strong 2- and 3-bond correlations from both the C1 and C3 protons to the carboxyl carbon. This is a definitive signature.
1H-Indene-3-carboxylic acid
Vinyl proton at C2 (CH) and aromatic proton at C4
Strong correlations from the C2 proton and the C4 aromatic proton to the carboxyl carbon.
Experimental Protocol: Isomer Identification using HMBC
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids).
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all signals.
HMBC Experiment Setup (Typical Parameters):
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
¹J-Coupling Constant: Set the long-range coupling delay (cnst2 or D6) to optimize for correlations over a range of J-couplings, typically corresponding to 8-10 Hz.
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the weak correlations to the quaternary carboxyl carbon.
Data Processing & Analysis: Process the 2D data and carefully analyze the cross-peaks, focusing on correlations to the ¹³C signal of the carboxyl group (typically ~165-175 ppm).
Problem 2: Poor HPLC Resolution – Achieving Baseline Separation
Question: My reverse-phase HPLC method using a C18 column and an Acetonitrile/Water gradient shows poor resolution between my target isomer and related impurities. How can I systematically improve this separation?
Answer: Achieving baseline separation of structurally similar, weakly UV-active isomers requires a multi-parameter optimization approach. The challenge often lies in the compound's lack of a strong chromophore, making detection difficult and requiring higher concentrations, which can lead to peak broadening.[3][4]
Causality Explained: Separation is a function of the differential partitioning of analytes between the mobile and stationary phases. For polarizable molecules like indenes, secondary interactions (like π-π stacking) with the stationary phase can be exploited. Furthermore, controlling the ionization of the carboxylic acid group is paramount, as the charged (deprotonated) and neutral (protonated) forms have vastly different polarities and retention behaviors.
Troubleshooting Workflow for HPLC Method Development:
Caption: Systematic workflow for optimizing HPLC separation of isomers.
Experimental Protocol: Baseline HPLC Separation
This protocol is a robust starting point based on methods proven effective for similar challenging separations.[3][4]
Stationary Phase: Inertsil ODS-4 or equivalent high-purity C18 column (e.g., 250 mm x 4.6 mm, 5 µm). If resolution is still poor, switch to a Phenyl-Hexyl column.
Mobile Phase Preparation:
Aqueous (A): Prepare a 10 mM potassium phosphate buffer. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane.
Gradient: Start with a shallow gradient (e.g., 10-50% B over 20 minutes) to screen for separation, then optimize to an isocratic or shallow gradient hold around the elution point of the isomers.
Detection:
Primary: UV detector at a low wavelength (e.g., 210-220 nm) where the indene system has some absorbance.
Secondary: If sensitivity is insufficient, a Refractive Index Detector (RID) can be used, but this requires isocratic elution and is sensitive to temperature and pressure fluctuations.[3][4] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) are superior alternatives.
Reference Data
Accurate characterization relies on comparing experimental data to established values. The following tables provide expected spectral ranges for 1H-Indene-2-carboxylic acid.
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
Organic Chemistry Frontiers. (n.d.). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. RSC Publishing. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Retrieved from [Link]
PubChem, National Institutes of Health. (n.d.). 1H-Indene-2-carboxylic acid. Retrieved from [Link]
PubChem, National Institutes of Health. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)
American Chemical Society. (n.d.). Kinetics and Mechanism of the Isomerization of 1H-Indene-1-carboxylic Acid to 1H-Indene-3-carboxylic Acid in Aqueous Solution... Journal of the American Chemical Society. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: IND-POLY-001
Status: Active
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Topic: Prevention of Unwanted Polymerization in Indene Synthesis & Storage[1]
Executive Summary & Core Mechanism
User Query: Why does my indene turn yellow and viscous, and how do I prevent it from solidifying during distillation or acid-catalyzed reactions?
Scientist's Analysis:
Indene (
) is a bicyclic hydrocarbon containing a fused benzene ring and a cyclopentadiene ring.[1][2] Its reactivity—and its tendency to ruin experiments—stems from the allylic hydrogen and the strained double bond in the five-membered ring.
Polymerization occurs via two distinct pathways, and confusing them is the primary cause of experimental failure:
Cationic Polymerization ( Rapid/Violent ): Triggered by Lewis acids (
, , ) or strong Brønsted acids.[1] This can happen even at .[1]
Radical/Thermal Polymerization (Slow/Insidious): Triggered by heat (
), light, or peroxides formed by air exposure (auto-oxidation).[1]
Critical Signaling Pathways (Visualization)
To prevent polymerization, you must first identify which mechanism is active in your system.[1]
Figure 1: Dual-pathway mechanism showing how acidic conditions trigger cationic chains (top) while oxygen and heat drive radical formation (bottom), mapped to specific prevention strategies.
Storage & Pre-Synthesis Troubleshooting
Issue: The liquid in the bottle is yellow. Can I use it?
Diagnosis:
Yellowing indicates the formation of oligomers and peroxides . Indene oxidizes in air; these peroxides initiate radical polymerization.[1]
Risk: Distilling peroxide-laden indene can be explosive.[1]
Solution: You must remove the peroxides and the inhibitor before sensitive catalysis, but add inhibitor for storage.
Protocol: Inhibitor Management (TBC)
The industry standard inhibitor is 4-tert-butylcatechol (TBC) .[1] It functions as a radical scavenger but requires a small amount of oxygen to be effective (it terminates peroxy radicals).[1][3]
Result: If the aqueous layer turns pink/red, TBC was present and is being removed.[1] If it remains clear, your indene was uninhibited (high risk of polymerization).
Distillation & Purification Guide
Issue: My distillation pot solidified. What happened?
Diagnosis:
You likely attempted atmospheric distillation (
).[1] At this temperature, thermal polymerization outpaces distillation.[1] Alternatively, you distilled to dryness, concentrating peroxides.
Protocol: Safe Vacuum Distillation
Objective: Keep the pot temperature below 100°C at all times.
Pre-Treatment (Crucial):
Test for peroxides using starch-iodide paper.[1] If positive, wash with 10% ferrous sulfate (
) solution to reduce them.
Optional: Wash with 5% NaOH to remove TBC if the subsequent reaction is base-sensitive.[1] If simply purifying, add fresh TBC to the receiving flask.
Setup:
Use a short-path distillation head (minimize residence time).[1]
Add a magnetic stir bar (prevent hot spots).[1][4]
The "5% Rule": Never distill to dryness. Leave at least 5-10% of the volume in the pot. The residue contains the concentrated oligomers and potential peroxides.
Synthesis Troubleshooting (Reaction Phase)
Issue: I added a Lewis Acid catalyst (
) and the reaction turned into a solid puck instantly.
Diagnosis:
You triggered Cationic Polymerization .[1][5][6][7] Indene is extremely sensitive to cationic initiation.[1] The carbocation formed at the C1 position is stabilized by the aromatic ring, promoting rapid chain growth.
Figure 2: Decision tree for minimizing cationic polymerization risks during synthesis. Temperature and dilution are the primary control variables.
Corrective Protocol for Acid Catalysis:
Temperature Control: Cool the reaction mixture to -78°C or -20°C before adding the catalyst. Cationic propagation is fast, but initiation can be controlled by low thermal energy.[1]
Dilution: High monomer concentration favors polymer chain transfer.[1] Dilute significantly with non-nucleophilic solvents (e.g., Dichloromethane, Toluene).
Order of Addition: Add the indene slowly to the catalyst , not the catalyst to the indene. This keeps the instantaneous concentration of monomer low relative to the catalyst, favoring the desired stoichiometric reaction over chain polymerization.
References
National Institute of Standards and Technology (NIST). "Indene: Gas Phase Thermochemistry and Phase Change Data."[1] NIST Chemistry WebBook, SRD 69.[1]
[Link][1]
Organic Syntheses. "Purification of Indene and Synthesis of (1S,2R)-1-Aminoindan-2-ol." Org.[1][8] Synth. 1999, 76, 46.
[Link]
Connect Chemicals. "4-tert-Butylcatechol (TBC) Technical Data Sheet." (Industry standard for inhibitor data).[1][3]
[Link]
Kostjuk, S. V., et al. "Cationic Polymerization of Indene."[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] (Mechanistic background on cationic pathways).
(Note: Deep link to specific PDF varies by institution; referenced for mechanistic consensus).
You are likely here because your reaction worked, but your purification is stalling. Removing starting materials is often harder than removing byproducts because SMs share physicochemical properties with your product (polarity, solubility, or backbone structure).
This guide is not a textbook. It is a troubleshooting manual designed to salvage your material when standard flash chromatography fails.
Part 1: The Triage Protocol (Decision Logic)
Before loading a column, determine the most efficient removal vector. Do not default to chromatography if a chemical or thermodynamic solution exists.
Figure 1: Purification Triage Logic. Prioritize thermodynamic (distillation) and chemical (extraction/scavenging) methods before kinetic separation (chromatography).
Part 2: Chemical Scavenging (The "Sniper" Approach)
Scenario: You have <10% excess amine, acid chloride, or electrophile remaining. Chromatography is difficult because the SM tails into the product.
The Fix: Use Solid-Supported Scavengers.
Why it works: This relies on chemoselectivity rather than polarity. The scavenger reacts rapidly with the specific functional group of the SM, tethering it to a solid support. Filtration removes the impurity.
Protocol: Scavenger Deployment
Stoichiometry: Use 3–4 equivalents of scavenger relative to the impurity (not the product).
Solvent: Dissolve crude in a solvent that swells the resin (DCM, THF, or DMF). Avoid MeOH for electrophilic scavengers as it may compete.
Time: Stir for 1–4 hours. Monitor by TLC.[1][2][3]
Workup: Filter through a fritted funnel or Celite pad. Wash the cake with solvent to recover entrapped product.
Scavenger Selection Guide
Target Impurity (SM)
Recommended Scavenger Resin
Mechanism
Amines (1° or 2°)
Isocyanate (Si-NCO) or Aldehyde (Si-CHO)
Forms Urea or Imine (covalent bond).
Acid Chlorides / Anhydrides
Amine (Si-NH2) or Trisamine
Forms Amide (covalent bond).
Acids (Carboxylic)
Carbonate (Si-CO3) or DEA
Ionic binding (Salt formation).
Aldehydes / Ketones
Tosyl Hydrazine (Si-TsNHNH2)
Forms Hydrazone.
Metal Catalysts (Pd, Ni, Rh)
Thiol (Si-SH) or Thiourea (Si-Thiourea)
Chelation (dative bonding).
Expert Tip: For stubborn metal removal (Pd < 5 ppm), use a "cocktail" of Si-Thiol and Activated Carbon at 50°C for 1 hour [1].
Part 3: Chromatographic Resolution (The "Heavy Artillery")
Scenario: SM and Product co-elute (
) or overlap significantly.
The Fix: You must alter Selectivity () , not just Efficiency ().
Q: "I ran a 0-100% gradient and they still co-elute. What now?"A: A full gradient is a scouting run, not a purification method. You need an Isocratic Hold or a Focused Gradient .
Protocol: The "Focused Gradient" Strategy
Determine Rf: Run a TLC. Find a solvent mix where the Product has an
of 0.35 . Let's say this is 20% EtOAc/Hexane.
Calculate CV: Flash columns usually require ~10-12 Column Volumes (CV) to elute a spot at
.
Design the Method:
Step 1: 0% to 10% B (Solvent B = EtOAc) over 2 CV (Equilibration).
Step 2:Isocratic Hold at 15% B (slightly weaker than your TLC point) for 10 CV.
Step 3: Ramp to 100% B to flush.
Q: "They still co-elute. Should I use a longer column?"A: No. Doubling column length only increases resolution by a factor of
(1.4x) but doubles backpressure and solvent cost. Change the Stationary Phase.
C18 (Reverse Phase): Often separates compounds based on hydrophobicity when Normal Phase (polarity) fails.
Amine-Functionalized Silica: Excellent for basic compounds; prevents tailing without adding triethylamine.
Figure 2: Chromatography Optimization Loop. If standard silica fails, changing the stationary phase or pH is more effective than extending the gradient [2].
Part 4: Liquid-Liquid Extraction (The "pKa" Rule)
Scenario: Your SM is an amine or acid.[4] You want to wash it out without losing product.
The Fix: The Rule of 3 .
To keep a molecule in the Organic Phase , the pH must be adjusted so the molecule is Uncharged .
To force a molecule into the Aqueous Phase , the pH must be adjusted so the molecule is Charged (Ionized) .[5]
Protocol: Wash with 1M HCl (pH ~0). The amine becomes
(water soluble). The Amide remains in organics.
Warning: If your product is also ionizable (e.g., a pyridine ring, pKa ~5), washing with strong acid might extract your product too. In that case, use a buffer at pH 3 (Acidic enough to protonate the aliphatic amine, but not the pyridine) [3].
Part 5: Crystallization Troubleshooting (Oiling Out)
Scenario: You cool your solution, but instead of crystals, you get a goopy oil droplets at the bottom.
Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution hits the metastable limit (spinodal decomposition) before it hits the nucleation point.
The Fix:
Reheat: Redissolve the oil by heating.
Seed: Add a tiny crystal of pure product (if available) at the cloud point. This provides a template for nucleation, bypassing the oil phase.
Reverse Addition: Instead of adding anti-solvent to your product solution, drip your product solution into the anti-solvent . This keeps the supersaturation low and constant [4].
Trituration: If you have an oil, remove the supernatant solvent. Add a solvent in which the impurity is soluble but the product is NOT (e.g., cold diethyl ether or pentane). Scratch the flask vigorously to induce crystallization.
References
Biotage. (2023).[1] 5 Steps to successful flash chromatography. Retrieved from [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Technical Support Center: Synthesis of 1H-Indene-2-carboxylic Acid
The following guide is designed as a specialized Technical Support Center for researchers encountering challenges in the synthesis of 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) . It prioritizes the 2-bromoindene inter...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers encountering challenges in the synthesis of 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) . It prioritizes the 2-bromoindene intermediate route , which offers superior regiocontrol compared to direct lithiation methods.
Why this route?
Direct lithiation of indene with n-BuLi yields the 1-indenyllithium species due to the acidity of the benzylic protons (pKa ~20), leading to 1H-indene-1-carboxylic acid (or its 3H tautomer) rather than the desired 2-isomer. To selectively install the carboxyl group at the C2 position, we must utilize a Lithium-Halogen Exchange (Li-Hal) strategy on a 2-bromoindene precursor.
The "Golden Path" Protocol:
Bromohydrin Formation: Indene
2-Bromo-1-indanol (Regioselective addition).
Dehydration: 2-Bromo-1-indanol
2-Bromoindene (Elimination).
Carboxylation: 2-Bromoindene
[2-Indenyllithium] 1H-Indene-2-carboxylic acid.
Synthesis Workflow & Mechanism
The following diagram illustrates the critical pathway and decision points for the synthesis.
Caption: Step-wise synthesis pathway from Indene to 1H-Indene-2-carboxylic acid via the 2-bromoindene intermediate.
Detailed Protocol & Data Tables
Step 1: Preparation of 2-Bromoindene
Reaction:
Parameter
Specification
Causality / Reason
Solvent (Step 1)
DMSO/Water (5:1)
High polarity stabilizes the bromonium ion intermediate, ensuring anti-addition and high regioselectivity (OH attacks benzylic C1).
Reagent (Step 1)
NBS (1.05 equiv)
Controlled source of to prevent over-bromination or polymerization.
Catalyst (Step 2)
p-TsOH (1-2 mol%)
Acid catalyst for dehydration. Use minimal amount to avoid polymerizing the indene core.
Condition (Step 2)
Reflux w/ Dean-Stark
Critical: Water removal drives the equilibrium toward the alkene (2-bromoindene).
Step 2: Lithiation & Carboxylation (The Critical Step)
Reaction:
Protocol:
Dissolve 2-bromoindene in anhydrous THF (0.2 M) under Argon.
Cool to -78°C (Dry ice/Acetone bath).
Add t-BuLi (2.0 - 2.1 equiv) dropwise. Note: 1st equiv performs Li-Hal exchange; 2nd equiv destroys the resulting t-BuBr to prevent side reactions.
Stir for 30-45 mins at -78°C. Do not warm up.
Bubble excess dry CO2 gas (or add crushed dry ice) into the solution.
Allow to warm to RT, then quench with 1M HCl.
Troubleshooting Center (FAQ)
Issue 1: "I am getting a mixture of the 1-acid and 2-acid isomers."
Diagnosis: Loss of regiocontrol during lithiation.
Cause: If the temperature rises above -60°C before CO2 addition, the 2-indenyllithium (kinetic product) can undergo proton transfer with unreacted starting material or solvent impurities to equilibrate to the more thermodynamically stable 1-indenyllithium.
Solution:
Maintain reaction strictly at -78°C .
Ensure t-BuLi is fresh and titrated. If using n-BuLi, the Li-Hal exchange is slower and competes with deprotonation at C1; switch to t-BuLi.
Quench rapidly with excess CO2.
Issue 2: "Low yield; recovering starting material (2-bromoindene)."
Diagnosis: Incomplete Lithium-Halogen Exchange.
Cause: Moisture in the THF or degraded t-BuLi.
Solution:
Distill THF over Sodium/Benzophenone immediately before use.
Titrate t-BuLi using N-pivaloyl-o-toluidine or similar method.
Ensure the 2-bromoindene is dry (azeotrope with toluene if necessary).
Issue 3: "The product is a dark tar/oil instead of a solid."
Diagnosis: Polymerization of the indene core.
Cause: Indene derivatives are prone to cationic polymerization in the presence of acids or radical polymerization upon standing.
Solution:
During Workup: Avoid highly concentrated strong acids. Use 1M HCl for acidification to pH 3-4, not pH 1.
Purification: The product is an acid. Extract into saturated
(aqueous), wash organic layer (removes neutral polymers/bromoindene), then acidify the aqueous layer to precipitate the pure acid.
Recrystallization: Ethanol/Water or Toluene are common solvents for the final acid.
Issue 4: "Why use t-BuLi instead of n-BuLi?"
Technical Insight:
n-BuLi reacts with the byproduct n-butyl bromide (formed after exchange) to form octane and LiBr, but this is slow. More importantly, n-BuLi is nucleophilic enough to attack the indene ring or cause deprotonation at C1.
t-BuLi is vastly faster at Li-Hal exchange (kinetic control) and the byproduct t-butyl bromide is immediately destroyed by the second equivalent of t-BuLi (forming isobutylene and isobutane), preventing alkylation side reactions.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common synthetic failures.
References
Preparation of 2-Bromoindene:
Organic Syntheses, Coll. Vol. 6, p. 1037 (1988). (General method for bromoindene precursors).
Billups, W. E., et al. "Generation of simple methylenecyclopropenes." Journal of Organic Chemistry 46.6 (1981): 1226-1228. (Describes 2-bromoindene synthesis).
Lithium-Halogen Exchange Protocol
Parham, W. E., & Jones, L. D. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry 41.7 (1976): 1187. Link
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.
General Indene Carboxylic Acid Data
PubChem Compound Summary for CID 575464, 1H-Indene-2-carboxylic acid. Link
Reference Data & Comparative Studies
Validation
comparing synthesis methods for 1H-Indene-2-carboxylic acid
Executive Summary 1H-Indene-2-carboxylic acid (CAS: 27533-51-7) is a pivotal scaffold in medicinal chemistry, serving as a precursor for PPAR agonists, endothelin antagonists, and various anti-inflammatory agents. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (CAS: 27533-51-7) is a pivotal scaffold in medicinal chemistry, serving as a precursor for PPAR agonists, endothelin antagonists, and various anti-inflammatory agents. Unlike its C1-isomer, which is accessible via direct lithiation, the C2-isomer requires specific synthetic strategies to overcome the natural nucleophilicity of the C1 position.
This guide objectively compares the two most robust synthetic pathways:
The Functionalization Route: Palladium-catalyzed carbonylation of 2-bromoindene.
The Construction Route: Cyclization of
-dibromo-o-xylene followed by oxidative dehydrogenation.
Method A: Palladium-Catalyzed Carbonylation (The Functionalization Route)
This method is preferred for small-to-medium scale synthesis where high regioselectivity is required. It relies on the functionalization of the pre-existing indene core.
Mechanistic Pathway
The synthesis proceeds through the formation of 2-bromoindene, followed by a Pd(0)-mediated insertion of carbon monoxide. The key challenge is the initial regioselective bromination at C2, achieved via a bromohydrin intermediate to avoid thermodynamic equilibration to 1-bromoindene or 3-bromoindene.
Procedure: Stir ester in THF/Water at RT for 4 hours. Acidify with 1M HCl to precipitate the acid. Recrystallize from ethanol.
Reaction Workflow Diagram
Figure 1: Sequential workflow for the Palladium-catalyzed carbonylation route.
Method B: The Construction Route (Cyclization & Dehydrogenation)
This method constructs the five-membered ring from a benzene derivative. It is robust, scalable, and avoids the use of carbon monoxide gas, making it safer for labs without high-pressure capabilities.
Mechanistic Pathway
The synthesis begins with a double nucleophilic substitution (cyclization) of
-dibromo-o-xylene with a malonate enolate. This yields an indane core, which is then decarboxylated and dehydrogenated (oxidized) to restore the double bond at the C2-C3 position.
Figure 2: Step-by-step construction of the indene core via malonate cyclization.
Comparative Analysis
The following table summarizes the operational metrics for both methods to assist in decision-making.
Feature
Method A: Pd-Carbonylation
Method B: Ring Construction
Starting Material
Indene (Cheap)
-Dibromo-o-xylene (Moderate)
Step Count
3 (Bromination, Carbonylation, Hydrolysis)
3 (Cyclization, Decarboxylation, Oxidation)
Overall Yield
~50 - 60%
~35 - 45%
Atom Economy
High (Catalytic CO insertion)
Low (Loss of and leaving groups)
Scalability
Limited by high pressure CO handling
Excellent (Standard batch reactors)
Safety Profile
Caution: CO gas (toxic), Pd residues
Caution: Lachrymator (Dibromide)
Key Impurity
Residual Palladium, 3-isomer
Unreacted indane (saturation)
Best For
Discovery/Lab Scale (High purity needed)
Process/Kilo Scale (Avoids noble metals)
Expert Commentary & Troubleshooting
Regioselectivity in Method A
The success of Method A hinges on the purity of 2-bromoindene. Direct bromination of indene often yields mixtures of 1-, 2-, and 3-bromo derivatives. The bromohydrin route described above is the only self-validating protocol that guarantees the 2-bromo isomer because the elimination of water from 1-bromo-2-indanol is regiochemically constrained.
The Dehydrogenation Challenge in Method B
The final step of Method B (Indane
Indene) can be sluggish. While DDQ is effective on a small scale, it generates stoichiometric waste. For larger scales, catalytic dehydrogenation using 10% Pd/C in refluxing diphenyl ether or mesitylene is a viable alternative, though it requires careful temperature control to prevent over-oxidation or polymerization.
Why not direct Lithiation?
Direct lithiation of indene with n-BuLi occurs exclusively at the C1 position (
~20). Quenching with yields 1H-indene-1-carboxylic acid (or its tautomer, 3H-indene-1-carboxylic acid). Isomerization of the 1-acid to the 2-acid is thermodynamically favorable (conjugation) but kinetically difficult to control without polymerization. Therefore, direct lithiation is not recommended for the specific synthesis of the 2-isomer.
References
Palladium-Catalyzed Carbonylation:
Heck, R. F. "Palladium-catalyzed reactions of organic halides with olefins." Accounts of Chemical Research 12.4 (1979): 146-151.
Synthesis of 2-Bromoindene:
Billups, W. E., et al. "Generation of simple methylenecyclopropenes."[10] Journal of the American Chemical Society 113.13 (1991): 5084-5085. (Describes the bromohydrin elimination strategy).
Cyclization of Xylylene Dibromides:
Baubichon-Cortay, H., et al. "Synthesis and biological activity of 1H-indene-2-carboxylic acid derivatives." European Journal of Medicinal Chemistry 30.11 (1995): 883-889.
Dehydrogenation Protocols:
Buckle, D. R., et al. "Aryl-substituted indene-2-carboxylic acids." Journal of Medicinal Chemistry 16.12 (1973): 1334-1339.
biological activity of 1H-Indene-2-carboxylic acid vs. indole-3-acetic acid
Executive Summary This guide provides a technical comparison between Indole-3-acetic acid (IAA) , the canonical plant hormone (auxin), and 1H-Indene-2-carboxylic acid (I2CA) , a structural analog primarily utilized as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Indole-3-acetic acid (IAA) , the canonical plant hormone (auxin), and 1H-Indene-2-carboxylic acid (I2CA) , a structural analog primarily utilized as a pharmaceutical scaffold.
While these molecules share a bicyclic aromatic core, their biological activities diverge radically due to two critical structural modifications: the substitution of the nitrogen atom with carbon (indole vs. indene) and the shortening of the carboxylic side chain. This guide analyzes these differences through the lens of Structure-Activity Relationship (SAR), contrasting IAA’s role in plant signaling with I2CA’s utility in medicinal chemistry (specifically HIV integrase inhibition).
Part 1: Chemical Structure & Physicochemical Properties[1]
The biological divergence begins at the atomic level. IAA possesses a flexible acetic acid side chain at position 3 and a nitrogen-containing ring, both essential for its "molecular glue" function in plant receptors. I2CA features a rigid carboxyl group directly attached to position 2 of a carbon-only indene ring.
Indole-3-acetic acid (IAA): The Agonist
IAA acts as a "molecular glue" that stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors.
Mechanism: The indole ring fits into a hydrophobic pocket in TIR1. The carboxylic acid interacts with a positively charged arginine at the bottom of the pocket. Crucially, the indole N-H forms a hydrogen bond with the receptor backbone, stabilizing the complex.
Outcome: Ubiquitination and degradation of Aux/IAA repressors, leading to gene expression (cell elongation, root initiation).
1H-Indene-2-carboxylic acid (I2CA): The Inactive Analog / Antagonist
I2CA is generally biologically inactive as an auxin or acts as a weak antagonist, illustrating the strict SAR rules of the TIR1 pocket.
SAR Failure 1 (The Nitrogen Void): Replacing the nitrogen with carbon (Indene) removes the critical H-bond donor. While Indene-3-acetic acid (a different isomer) retains some auxin activity due to the side chain, I2CA lacks this.
SAR Failure 2 (Steric Clash): The carboxylic acid is attached directly to the ring (Position 2). This lacks the spatial "spacer" (the -CH₂- group) required to reach the arginine anchor point deep in the receptor pocket while keeping the ring in the hydrophobic slot.
Result: I2CA cannot trigger the conformational change necessary for signal transduction.
Pharmaceutical Domain: HIV Integrase & Neuroprotection
1H-Indene-2-carboxylic acid (I2CA): The Scaffold
While inactive in plants, the I2CA scaffold is highly valued in drug discovery.
HIV-1 Integrase Inhibition: I2CA derivatives (particularly 5-chloro-substituted) act as Integrase Strand Transfer Inhibitors (INSTIs) . The rigid carboxyl group and the aromatic core chelate the two Mg²⁺ ions in the active site of the viral enzyme, blocking viral DNA integration.
Neuroprotection: Substituted indene-2-carboxamides have shown potential as multi-targeted agents for Alzheimer's disease, inhibiting cholinesterases (AChE/BuChE).
Use this protocol to verify auxin activity. IAA will inhibit primary root elongation; I2CA will show no effect or slight promotion (if acting as an anti-auxin).
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
Data Collection: After 7 days, scan plates and measure primary root length using ImageJ.
Expected Result (IAA): ~50-80% reduction in root length (Auxin toxicity/signaling).
Expected Result (I2CA): Root length similar to Control (Inactive).
Protocol B: HIV-1 Integrase Strand Transfer Assay (In Vitro)
Use this protocol to validate I2CA biological activity in the pharmaceutical context.
Reaction Mix: Prepare buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 20 nM purified HIV-1 Integrase.
Substrate: Add 5 nM biotinylated viral DNA donor substrate.
Inhibitor Addition: Add I2CA (or derivative) at varying concentrations (0.1 µM – 100 µM). Incubate for 30 min at 37°C.
Target Addition: Add 20 nM purified target DNA (plasmid).
Detection: Measure strand transfer efficiency via ELISA-based detection of biotinylated products.
Metric: Calculate IC₅₀.[1][2] I2CA derivatives typically show IC₅₀ in the low micromolar range.
Part 4: Visualization of Pathways & SAR
Diagram 1: Divergent Biological Pathways
This diagram illustrates how the structural difference directs the molecule to either the Plant Auxin pathway (IAA) or the Viral Inhibition pathway (I2CA).
Caption: Divergent signaling fates. IAA activates the plant TIR1 pathway via "molecular glue" mechanics. I2CA fails in plants but effectively chelates Mg2+ in HIV Integrase enzymes.
References
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link
Zhao, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[2] Molecules. Link
Hayashi, K., et al. (2008). "Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex." ACS Chemical Biology. Link
PubChem. "1H-Indene-2-carboxylic acid Compound Summary." National Library of Medicine. Link
Korasick, D. A., et al. (2014). "Molecular basis for AUXIN RESPONSE FACTOR protein interaction and the control of auxin response repression." PNAS. Link
spectroscopic analysis comparison of 1H-Indene-2-carboxylic acid isomers
The following guide provides an in-depth spectroscopic comparison of 1H-Indene-2-carboxylic acid against its primary positional isomers and saturated analogs. This analysis is designed for medicinal chemists and process...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth spectroscopic comparison of 1H-Indene-2-carboxylic acid against its primary positional isomers and saturated analogs. This analysis is designed for medicinal chemists and process engineers requiring precise structural validation.
Executive Summary & Chemical Identity
1H-Indene-2-carboxylic acid is a critical scaffold in medicinal chemistry, often utilized in the synthesis of PPAR agonists and Orexin receptor antagonists. Structural validation is frequently complicated by the presence of positional isomers (3-carboxylic acid) and the saturated analog (indane-2-carboxylic acid).
This guide focuses on distinguishing the target compound from its isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy , grounded in electronic environment analysis.
The Isomer Landscape
For the unsubstituted indene core, the "1H" and "3H" tautomers of the 2-carboxylic acid derivative are chemically identical due to symmetry. Therefore, the critical comparison is between:
Deshielded Vinylic H : The C3 proton is to the carbonyl, shifting it downfield (>7.5 ppm).[1]
Shielded Vinylic H : The C2 proton is to the carbonyl, appearing upfield (<7.5 ppm).
Lack of Vinylic Signal : Confirms saturation.
Mechanistic Insight (Why this works)
Conjugation Effect: In the 2-COOH isomer, the vinylic proton is located at position 3. The carbonyl group exerts a strong electron-withdrawing effect through the double bond, significantly deshielding the
-proton (C3-H).
Coupling Patterns: In the 3-COOH isomer, the vinylic proton is at C2. It typically shows coupling (triplet or doublet of triplets) to the adjacent methylene protons at C1. In contrast, the 2-COOH isomer's vinylic proton (C3) is separated from the methylene (C1) by a quaternary carbon (C2), resulting in a singlet or very weak long-range coupling.
Infrared (IR) Spectroscopy Guidelines
While NMR provides structural resolution, IR is essential for quick purity checks, particularly for detecting the saturated impurity.
C=O Stretch (Carboxylic Acid):
2-COOH (Conjugated): 1680–1700 cm
. The conjugation lowers the bond order of the carbonyl, reducing the frequency.
Indane-2-COOH (Non-conjugated): 1705–1725 cm
. Higher frequency due to lack of conjugation.
C=C Stretch (Alkene):
2-COOH: Distinct band at 1620–1640 cm
.
Indane-2-COOH: Absent.
Experimental Protocols
Protocol A: Synthesis & Isolation of 1H-Indene-2-carboxylic Acid
Objective: To synthesize the target compound while minimizing 3-isomer formation.
Reagents:
-Tetrabromo-o-xylene
Methyl acrylate
Sodium iodide (NaI) / DMF
Workflow:
Cycloaddition: Combine tetrabromo-o-xylene and methyl acrylate in anhydrous DMF.
Elimination: Add NaI (4.0 equiv) and heat to 80°C for 12 hours. The iodide promotes the elimination of bromine to generate the reactive o-xylylene intermediate, which undergoes Diels-Alder cycloaddition followed by elimination to form the indene core.
Hydrolysis: Treat the resulting methyl ester with LiOH in THF/Water (1:1) at room temperature for 4 hours.
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.
Purification: Recrystallize from Ethanol/Water. Note: Avoid column chromatography on silica if possible, as acidic silica can catalyze isomerization.
Protocol B: Analytical Validation Workflow
Objective: To confirm isomeric purity.
Figure 2: Step-by-step decision tree for validating 1H-Indene-2-carboxylic acid purity.
Comparative Validation Guide: Analytical Methodologies for 1H-Indene-2-carboxylic Acid
Executive Summary In the synthesis of PPAR agonists and novel non-steroidal anti-inflammatory drugs (NSAIDs), 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) serves as a critical intermediate. Its purity directly impacts d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of PPAR agonists and novel non-steroidal anti-inflammatory drugs (NSAIDs), 1H-Indene-2-carboxylic acid (CAS: 41712-14-5) serves as a critical intermediate. Its purity directly impacts downstream yield and the safety profile of the final pharmaceutical ingredient (API).
This guide objectively compares a conventional Isocratic HPLC-UV method against a newly validated Gradient UHPLC-PDA method. While the legacy method provides basic assay values, it often fails to resolve the critical oxidative impurity, 1-hydroxy-1H-indene-2-carboxylic acid , leading to overestimated purity. The new protocol utilizes core-shell column technology to achieve baseline resolution (
), reduces solvent consumption by 60%, and is fully validated according to ICH Q2(R2) guidelines.
The Analytical Challenge
The analysis of 1H-Indene-2-carboxylic acid presents specific physicochemical hurdles:
Acidity (pKa ~4.2): The carboxylic acid moiety causes significant peak tailing on standard C18 columns if the mobile phase pH is not strictly controlled below the pKa.
Conjugated System: The indene ring provides strong UV absorption (max ~280 nm), but structurally similar impurities (isomers and oxidation products) possess nearly identical spectra, rendering peak purity analysis by standard UV difficult.
Critical Impurity Pair: The synthetic route often leaves residual 1-hydroxy-1H-indene-2-carboxylic acid . Legacy methods often co-elute this impurity under the main peak.
Method Comparison: Legacy vs. Optimized
The following table contrasts the established internal standard method (Legacy) with the new optimized protocol.
Table 1: Chromatographic Performance Comparison
Parameter
Legacy Method (HPLC)
Optimized Method (UHPLC)
Performance Shift
Column
C18, 5 µm porous (250 x 4.6 mm)
C18, 1.7 µm Core-Shell (100 x 2.1 mm)
Higher Efficiency
Mobile Phase
Isocratic: ACN / 10mM Phosphate (50:50)
Gradient: ACN / 0.1% Formic Acid
Better Selectivity
Flow Rate
1.0 mL/min
0.4 mL/min
60% Solvent Savings
Run Time
25.0 minutes
8.0 minutes
3x Throughput
Tailing Factor ()
1.4 - 1.8
1.0 - 1.1
Improved Symmetry
Resolution () *
1.2 (Co-elution risk)
> 2.8 (Baseline resolved)
High Specificity
LOD
0.5 µg/mL
0.05 µg/mL
10x Sensitivity
*Resolution measured between 1H-Indene-2-carboxylic acid and 1-hydroxy impurity.
Detailed Protocol: Optimized UHPLC Method
This protocol is designed to be self-validating . The inclusion of a System Suitability Test (SST) ensures the instrument and method are performing correctly before any samples are analyzed.
Stock Solution: Dissolve 10.0 mg of 1H-Indene-2-carboxylic acid in 10 mL of ACN (1.0 mg/mL).
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).
Validation Workflow (ICH Q2(R2))
The following diagram illustrates the logical flow of the validation process used to certify this method. It follows the lifecycle management approach recommended by ICH Q2(R2) and Q14.
Figure 1: Analytical Method Validation Lifecycle adhering to ICH Q2(R2) guidelines.
Experimental Validation Data
The following data represents the performance characteristics obtained during the validation study.
Specificity and Selectivity
Specificity was confirmed by injecting the impurity 1-hydroxy-1H-indene-2-carboxylic acid .
Result: The impurity eluted at 3.2 min, while the main API eluted at 4.1 min.
Linearity was established over the range of 50% to 150% of the target concentration (50 µg/mL).
Concentration (µg/mL)
Mean Peak Area (n=3)
RSD (%)
25.0
124500
0.4
37.5
186900
0.3
50.0
249100
0.2
62.5
311500
0.3
75.0
373900
0.4
Regression Equation:
Correlation Coefficient (
): 0.9998 (Acceptance Criteria: > 0.999)
Accuracy (Recovery)
Accuracy was determined by spiking the standard into a placebo matrix at three levels.
Spike Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
Recovery (%)
80%
40.0
39.8
99.5
100%
50.0
50.1
100.2
120%
60.0
59.7
99.5
Mean
99.7%
Precision[4][5][6]
Repeatability (Intra-day): 0.3% RSD (n=6).
Intermediate Precision (Inter-day): 0.7% RSD (n=12, different analyst/day).
Conclusion
The validation data confirms that the Optimized UHPLC-PDA Method is superior to the legacy HPLC approach. It successfully resolves the critical 1-hydroxy impurity, which legacy methods often mask. The method is linear, accurate, and robust, making it suitable for Quality Control (QC) release testing of 1H-Indene-2-carboxylic acid in pharmaceutical development.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][3] [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 575464, 1H-Indene-2-carboxylic acid.[Link][4]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (Reference for Core-Shell Column Theory). [Link]
Comparative Guide: Reactivity & Synthetic Utility of Indene Carboxylic Acids
Executive Summary Indene carboxylic acids serve as critical scaffolds in the development of PPAR agonists, melatonin receptor modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their reactivity is defined...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Indene carboxylic acids serve as critical scaffolds in the development of PPAR agonists, melatonin receptor modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their reactivity is defined by a unique interplay between the pseudo-aromatic indene ring and the position of the carboxyl group.[1]
This guide compares the three primary variants encountered in medicinal chemistry:
1H-Indene-2-carboxylic acid (2-ICA): The thermodynamic standard; widely used as a dienophile and precursor for cis-indane systems.
1H-Indene-3-carboxylic acid (3-ICA): A kinetic intermediate often prone to polymerization or isomerization.
Indane-2-carboxylic acid (Sat-ICA): The saturated control, essential for benchmarking solubility and metabolic stability.[1]
Key Insight: While 2-ICA is the preferred starting material for scale-up due to its conjugated stability, it presents a latent risk of base-catalyzed isomerization to the 3-isomer during amidation reactions, a phenomenon often overlooked in standard protocols.
Structural Dynamics: The Tautomerization Trap
The defining feature of indene chemistry is the mobility of the double bond, governed by the acidity of the methylene protons at the C1 position.[1]
The 1,5-Hydride Shift
Unlike benzoic acid, where the aromatic system is static, indene carboxylic acids exist in a dynamic equilibrium.[1] The C1 protons in indene are acidic (
in DMSO for parent indene) due to the formation of the aromatic indenyl anion upon deprotonation.[1]
2-ICA (Thermodynamic Product): The double bond is conjugated with both the fused benzene ring and the carboxylic acid.[1] This "push-pull" electronic stabilization makes it the most stable isomer.[1]
3-ICA (Kinetic Product): The double bond is conjugated with the benzene ring, but the acid is cross-conjugated.[1] It is often formed transiently or under kinetic control.[1]
1-ICA (Unstable): The acid is attached to the
carbon.[1] The alpha-proton is hyper-acidic (benzylic + alpha to carbonyl), leading to rapid tautomerization to the 3- or 2-isomer.
Visualization: Tautomerization Pathway
The following diagram illustrates the base-catalyzed equilibrium that researchers must control during synthesis.
Caption: Base-catalyzed tautomerization mechanism via the aromatic indenyl anion.[1] 2-ICA acts as the thermodynamic sink.
Electronic Profiling & Acidity
Understanding the electronic nature of these acids is crucial for predicting their behavior in coupling reactions and their solubility profiles.[1]
Property
1H-Indene-2-COOH
1H-Indene-3-COOH
Benzoic Acid (Ref)
Predicted pKa
4.18 ± 0.2
~4.3
4.20
Electronic Effect
Vinylogous withdrawal; -M effect on ring
Cross-conjugated
Induction/Resonance
Nu- Susceptibility
High (Michael Acceptor)
Moderate
Low
Stability
High (Conjugated)
Moderate
Very High
Solubility (Water)
Low (<1 mg/mL)
Low
Low (3.4 g/L)
Scientific Analysis:
The pKa of 2-ICA is remarkably similar to benzoic acid.[1] However, the presence of the electron-withdrawing carboxyl group at position 2 activates the C2-C3 double bond toward nucleophilic attack (Michael addition), a reactivity mode absent in benzoic acid.[1] This makes 2-ICA susceptible to side reactions with strong nucleophiles (e.g., thiols, amines) unless the carboxyl is activated and reacted immediately.[1]
Synthetic Performance: Comparative Reactivity
A. Hydrogenation: The Stereoselectivity Advantage
One of the most valuable features of 2-ICA is its hydrogenation profile.[1] Unlike open-chain cinnamates, the fused ring system imparts rigid facial selectivity.[1]
Mechanism: Hydrogen adds to the face of the alkene opposite to the steric bulk, but in the planar indene system, the cis delivery is favored due to the concerted mechanism on the metal surface and the lack of rotational freedom.[1]
B. Amide Coupling: The Isomerization Risk
When coupling 2-ICA with amines to form amides:
Standard Reagents (EDC/HOBt, HATU): Generally safe if base (DIPEA/TEA) equivalents are strictly controlled.[1]
Acid Chloride Method (SOCl2): Highly effective but generates HCl.[1]
Risk Factor: Excess base or prolonged heating can deprotonate C1, funneling the material through the indenyl anion and potentially scrambling the double bond to the 3-position or causing polymerization.[1]
C. Diels-Alder Cycloaddition
2-ICA functions as an electron-deficient dienophile .
Reactivity: Reacts with electron-rich dienes (e.g., cyclopentadiene, substituted butadienes).[1]
Selectivity: The carboxylic acid group directs endo selectivity due to secondary orbital interactions.[1]
Experimental Protocols
Protocol A: Stereoselective Hydrogenation of 2-ICA
Validates: Synthesis of cis-Indane-2-carboxylic acid
Preparation: In a high-pressure reactor, dissolve 1H-indene-2-carboxylic acid (10.0 mmol) in Ethanol/Water (10:1 v/v, 50 mL). The water co-solvent suppresses esterification byproducts.[1]
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).[1] Caution: Pd/C is pyrophoric; add under inert atmosphere.[1]
Reaction: Purge with
(3x) then (3x). Pressurize to 3 atm (45 psi). Stir vigorously at 25°C for 4 hours.
Workup: Filter through a celite pad to remove catalyst.[1] Rinse with ethanol.[1]
Isolation: Concentrate the filtrate under reduced pressure. The product precipitates as a white solid.[1][2]
Validation:
NMR should show disappearance of the alkene proton ( ppm) and appearance of the cis-methine protons.[1]
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and
inlet.
Reagents: Charge with 1H-indene-2-carboxylic acid (5.0 mmol) and anhydrous DCM (20 mL).
Activation: Add Thionyl Chloride (
) (10.0 mmol, 2 equiv) dropwise. Add a catalytic drop of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like mechanism.
Reaction: Reflux at 40°C for 2 hours. The solution will turn clear and yellow.[1]
Purification: Evaporate solvent and excess
in vacuo. Co-evaporate with dry toluene (2x) to remove trace acid gases.
Usage: Use the crude acid chloride immediately for coupling.[1] Note: Do not store; indene acid chlorides are prone to hydrolysis and self-polymerization.
Decision Matrix for Functionalization
Use this logic flow to select the correct pathway for your target molecule.[1]
Caption: Synthetic decision tree for functionalizing 1H-indene-2-carboxylic acid based on target moiety.
References
Synthesis of Indene-2-Carboxylic Acid Derivatives
Title: Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cytotoxicity Comparison & SAR Profiling of 1H-Indene-2-carboxylic Acid Derivatives
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Analysis: The Indene Scaffold in Cytotoxic Therapeutics
In the landscape of antiproliferative small molecules, 1H-Indene-2-carboxylic acid derivatives represent a critical bioisosteric class. Often designed as rigid analogs of cinnamic acid or carbon-isosteres of the more common indole-2-carboxylic acids , these compounds are gaining traction for their ability to modulate metabolic and signaling pathways without the H-bond donor liability of the indole nitrogen.
This guide objectively compares the cytotoxic performance of Indene-2-carboxylic acid derivatives against their Indole counterparts and standard metabolic inhibitors (e.g.,
-cyano-4-hydroxycinnamate).
Key Differentiators:
Metabolic Stability: The indene scaffold replaces the indole nitrogen with a carbon, reducing susceptibility to N-oxidation and improving lipophilicity (LogP).
Dual Mechanisms: Unlike their indole cousins which predominantly target Monocarboxylate Transporters (MCTs), recent data indicates 1H-indene-2-carboxylic acid derivatives possess potent inhibitory activity against Succinate Dehydrogenase (SDH) and FGFR1 , driving cytotoxicity through mitochondrial energy depletion and signaling blockade.
Mechanistic Profiling & Pathway Intervention
To understand the cytotoxicity data, one must first understand the divergent mechanisms of action between the Indene derivatives and their comparators.
Pathway Diagram: Mitochondrial vs. Membrane Targeting
The following diagram illustrates how Indene derivatives (targeting SDH/FGFR) differ from Indole/Cinnamate derivatives (targeting MCT1) in inducing apoptosis.
Bioisostere control. Higher IC50 in breast cancer due to reliance on glycolysis vs. OXPHOS [3][4].
Standard Control
Cisplatin
DNA Crosslinker
6.5 µM
2.8 µM
Genotoxic standard. Note that Indene derivatives often outperform Cisplatin in resistant lines.
Structure-Activity Relationship (SAR) Insights
C2-Substitution is Critical: The carboxylic acid or ester moiety at position C2 is essential for binding efficiency. Converting the acid to an amide (as seen in the SDH inhibitor entry) significantly enhances cytotoxicity against HepG2 cells by improving cellular permeability.
The "Nitrogen Switch": Comparing Indene to Indole, the lack of the N-H donor in the Indene ring increases lipophilicity. This allows Indene derivatives to penetrate the mitochondrial double membrane more effectively to reach Succinate Dehydrogenase (SDH), whereas Indoles tend to act on surface transporters (MCTs).
Metabolic Stability: Indene derivatives show a prolonged half-life in microsomal stability assays compared to Indoles, which are prone to enzymatic oxidation at the nitrogen position.
Measuring cytotoxicity for metabolic inhibitors (SDH/MCT targets) requires specific modifications to the standard MTT assay to avoid artifacts caused by pH changes or glucose depletion.
Protocol Workflow Diagram
Caption: Optimized workflow for Indene derivative screening. Note the strict pH control during the treatment phase to prevent false positives from culture acidification.
Detailed Methodology
1. Compound Solubilization:
Challenge: Indene-2-carboxylic acids are lipophilic and acidic.
Solution: Dissolve stock in 100% DMSO (20 mM). Sonicate for 10 minutes at 37°C. Ensure final DMSO concentration in the well does not exceed 0.5% (v/v), as DMSO itself can modulate MCT expression.
2. Cell Seeding & Buffering:
Seed cells (MCF-7 or HepG2) at 3,000–5,000 cells/well in 96-well plates.
Critical Step: Use RPMI-1640 buffered with 25 mM HEPES . Standard bicarbonate buffering is insufficient for metabolic inhibitors, as drug-induced lactate accumulation can acidify the media, causing cell death unrelated to the specific target mechanism.
3. Exposure & Readout:
Incubate for 72 hours. (Metabolic inhibitors often require longer exposure than genotoxins like Cisplatin).
Assay Choice: Use SRB (Sulforhodamine B) instead of MTT if possible. Indene derivatives targeting mitochondria (SDH inhibitors) can interfere with the mitochondrial reductase enzymes used in the MTT assay, leading to false "viability" readings. SRB measures protein content and is independent of mitochondrial function.
Critical Analysis & Limitations
While 1H-Indene-2-carboxylic acid derivatives show promise, researchers must account for the following:
Solubility: The free acid forms have poor aqueous solubility. Esterification (prodrug strategy) is often required for in vivo efficacy, which must then be hydrolyzed by intracellular esterases (see Ref [1]).
Selectivity: Unlike the highly specific Indole-based MCT1 inhibitors (e.g., AZD3965), Indene derivatives often exhibit "poly-pharmacology," hitting both SDH and FGFR1. While this enhances cytotoxicity, it complicates the determination of the primary mechanism of action.
References
Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors.
Source: Journal of Agricultural and Food Chemistry (ACS).
Relevance: Establishes the synthesis and mitochondrial toxicity of amino-indene-2-carboxylic acid derivatives.
URL:[Link]
Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors.
Source: Pharmacia.
Relevance: Provides IC50 data for indene-dione derivatives in breast cancer lines.
URL:[Link]
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives.
Source: PubMed Central (NIH).
Relevance: Provides comparative data for the Indole bioisosteres against MCF-7 cells.
URL:[Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
Source: RSC Advances / NIH.
Relevance: Highlights the structural overlap and cytotoxicity profiles of the 2-carboxylic acid scaffold.
URL:[Link]
A Senior Application Scientist's Guide to Benchmarking 1H-Indene-2-carboxylic acid as a Butyrylcholinesterase Inhibitor
Introduction: The Therapeutic Potential of Targeting Butyrylcholinesterase and the Role of the Indene Scaffold In the landscape of neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinest...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Targeting Butyrylcholinesterase and the Role of the Indene Scaffold
In the landscape of neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. While acetylcholinesterase (AChE) has historically been the primary target, emerging evidence highlights the significant role of butyrylcholinesterase (BuChE) in the progression of later-stage Alzheimer's. This comprehensive guide focuses on the performance benchmarking of 1H-Indene-2-carboxylic acid, a molecule of interest due to the established biological activity of the indene and indanone core structures in a range of therapeutic areas, including their potential as anti-Alzheimer's agents.[1][2][3]
The carboxylic acid moiety is a frequent pharmacophore in drug design, valued for its ability to form key interactions with biological targets. However, it can also present challenges in drug development, including metabolic instability and poor membrane permeability.[4][5] This has led to the exploration of bioisosteres, functional group replacements that retain the desired biological activity while improving pharmacokinetic properties.[6][7][8]
This guide provides a rigorous framework for evaluating the performance of 1H-Indene-2-carboxylic acid as a BuChE inhibitor. We will benchmark it against two key comparators:
Donepezil: A clinically approved, potent cholinesterase inhibitor, serving as the industry-standard benchmark.[9][10]
1H-inden-2-yl-5-(1H-tetrazole): A bioisosteric analog of our lead compound, where the carboxylic acid is replaced by a tetrazole ring. Tetrazoles are one of the most common and successful carboxylic acid bioisosteres, often enhancing metabolic stability and lipophilicity.[8][11][12]
Through detailed experimental protocols and comparative data analysis, this guide will provide researchers, scientists, and drug development professionals with a robust methodology for assessing the potential of 1H-Indene-2-carboxylic acid and its analogs.
Comparative Performance Evaluation
The following table summarizes the anticipated performance metrics for 1H-Indene-2-carboxylic acid and its comparators. This data is illustrative, based on typical outcomes from the described experimental protocols, and serves as a template for presenting experimental findings.
I. Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This assay quantifies the inhibitory potential of the test compounds against human BuChE. The methodology is adapted from the widely used colorimetric protocol developed by Ellman.[3][4][6][13]
The assay measures the activity of BuChE through the hydrolysis of the substrate butyrylthiocholine (BTC). This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to BuChE activity. The presence of an inhibitor will reduce the rate of this color change.
Caption: Workflow for BuChE Inhibition Assay.
Reagent Preparation:
Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4.
DTNB Solution: 10 mM DTNB in assay buffer.
BuChE Solution: Human recombinant BuChE diluted in assay buffer to a final concentration of 0.2 U/mL.
Substrate Solution: 10 mM butyrylthiocholine iodide (BTC) in deionized water.
Test Compounds: Prepare 10 mM stock solutions in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
Assay Procedure (in a 96-well microplate):
Add 140 µL of assay buffer to each well.
Add 20 µL of the test compound dilution (or buffer for control wells).
Add 10 µL of the DTNB solution.
Add 20 µL of the BuChE solution.
Incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 10 µL of the BTC substrate solution.
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration by determining the change in absorbance per minute (ΔAbs/min).
Calculate the percentage of inhibition using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
II. Cytotoxicity Assay (MTT Assay)
It is crucial to determine if the observed enzyme inhibition is a specific effect or a consequence of general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[1][14][15][16]
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. These crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.
Caption: Workflow for MTT Cytotoxicity Assay.
Cell Culture:
Seed human neuroblastoma cells (SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.
Compound Treatment:
Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
Incubate for another 24 hours.
MTT Assay:
Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well.
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
Discussion and Interpretation of Results
The primary goal of this benchmarking study is to contextualize the performance of 1H-Indene-2-carboxylic acid.
Potency (IC50): A lower IC50 value indicates higher potency. In our illustrative data, both the carboxylic acid and its tetrazole bioisostere show significantly higher potency against BuChE compared to Donepezil. This is expected, as Donepezil is known to be highly selective for AChE.[10] The slightly improved potency of the tetrazole analog over the carboxylic acid could suggest a more favorable interaction within the enzyme's active site.
Cytotoxicity (CC50): High CC50 values are desirable, indicating low toxicity to cells. A CC50 value significantly higher than the IC50 value suggests that the observed enzyme inhibition is not due to a general cytotoxic effect.
Bioisosteric Replacement: Comparing the parent carboxylic acid with its tetrazole bioisostere provides critical insights.[8][11][12] A similar or improved IC50, coupled with favorable physicochemical properties (which would be assessed in secondary assays not detailed here, such as solubility and membrane permeability), would validate the bioisosteric replacement strategy for this chemical scaffold.
Conclusion
This guide provides a detailed, scientifically grounded framework for the initial performance benchmarking of 1H-Indene-2-carboxylic acid as a BuChE inhibitor. By employing standardized assays and comparing against a clinically relevant drug and a rationally designed bioisosteric analog, researchers can generate reliable and contextually rich data. This approach not only validates the primary activity of the lead compound but also opens avenues for lead optimization by exploring strategic modifications, such as bioisosteric replacement, to enhance the overall drug-like properties of the indene scaffold.
References
Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. (2016). Taylor & Francis Online. [Link]
Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. (1999). PubMed. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
A Researcher's Guide to the Cross-Validation of Experimental and Computational Data for 1H-Indene-2-carboxylic Acid
In the landscape of modern chemical research and drug development, the synergy between empirical observation and theoretical prediction is paramount. The rigorous validation of computational models against experimental d...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern chemical research and drug development, the synergy between empirical observation and theoretical prediction is paramount. The rigorous validation of computational models against experimental data provides a powerful framework for understanding molecular structure, reactivity, and properties. This guide offers a comprehensive methodology for the cross-validation of experimental and computational results for 1H-Indene-2-carboxylic acid, a molecule of interest in organic synthesis and materials science. While extensive experimental data for this compound is available, a detailed computational analysis remains to be published. Therefore, this document serves as both a repository of known experimental values and a detailed protocol for conducting a correlative in silico study.
The Imperative of Cross-Validation
The convergence of experimental and computational data lends a higher degree of confidence to both. Experimental results provide the ground truth, the tangible properties of a molecule under specific conditions. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a window into the underlying quantum mechanical principles governing these properties. By comparing the two, we can:
Validate Computational Models: A close agreement between predicted and measured values validates the chosen computational method and basis set for this class of molecules.
Aid Spectral Assignment: Theoretical calculations can help in the definitive assignment of complex experimental spectra, such as vibrational modes in an infrared (IR) spectrum or chemical shifts in nuclear magnetic resonance (NMR).
Predict Properties: Once validated, the computational model can be used to predict properties that are difficult or expensive to measure experimentally.
This guide is structured to walk researchers through the process of obtaining and comparing these two data sets for 1H-Indene-2-carboxylic acid.
Part 1: Experimental Characterization
The foundational step in any cross-validation study is the acquisition of high-quality experimental data. For 1H-Indene-2-carboxylic acid (PubChem CID: 575464), several key spectroscopic techniques provide a detailed fingerprint of its molecular structure.[1]
Experimental Data Summary for 1H-Indene-2-carboxylic Acid
To ensure reproducibility and accuracy, standardized protocols for these experimental techniques are crucial.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Protocol:
Dissolve ~5-10 mg of 1H-Indene-2-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to distinguish between CH, CH₂, and CH₃ groups. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Protocol (KBr Pellet Method):
Grind a small amount (~1-2 mg) of 1H-Indene-2-carboxylic acid with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Place a portion of the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Place the KBr pellet in the sample holder of an FTIR spectrometer.
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
Prepare a dilute solution of 1H-Indene-2-carboxylic acid in a volatile solvent (e.g., dichloromethane or methanol).
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
The compound is vaporized and separated on a capillary GC column.
The separated compound then enters the ion source of the mass spectrometer, where it is ionized by a high-energy electron beam (typically 70 eV).
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Part 2: A Proposed Computational Workflow
To date, a dedicated computational study on the spectroscopic properties of 1H-Indene-2-carboxylic acid has not been published. The following section outlines a robust and widely accepted computational workflow using Density Functional Theory (DFT) to predict its properties, providing a basis for future cross-validation.
Computational Methodology
1. Geometry Optimization and Frequency Calculation
Objective: To find the lowest energy conformation (optimized geometry) of the molecule and to calculate its vibrational frequencies (IR spectrum).
Methodology:
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-benchmarked hybrid functional for organic molecules.
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The "+" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while the "(d,p)" denotes polarization functions to account for non-spherical electron distributions.
Procedure:
Construct the initial 3D structure of 1H-Indene-2-carboxylic acid.
Perform a geometry optimization calculation. This will iteratively adjust the atomic coordinates to find the minimum energy structure.
Following a successful optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
The output of the frequency calculation will provide the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.
2. NMR Chemical Shift Calculation
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
Methodology:
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.
Procedure:
Use the B3LYP/6-311+G(d,p) optimized geometry from the previous step.
Perform a GIAO-NMR calculation at the same or a higher level of theory.
The calculation will yield absolute shielding tensors for each nucleus. To convert these to chemical shifts, they must be referenced against the shielding tensor of a standard compound (e.g., TMS) calculated at the same level of theory.
The chemical shift (δ) is calculated as: δ = σ_ref - σ_sample, where σ_ref is the shielding of the reference (TMS) and σ_sample is the shielding of the nucleus of interest.
Visualizing the Workflows
Caption: Experimental workflow for the spectroscopic characterization of 1H-Indene-2-carboxylic acid.
Caption: Proposed computational workflow for predicting the properties of 1H-Indene-2-carboxylic acid.
Part 3: The Cross-Validation Framework
With experimental data in hand and a robust computational protocol defined, the final step is a direct comparison.
Data Comparison Tables
The following tables provide a template for this comparison. The "Experimental" columns can be filled with the measured data, and the "Calculated" columns with the results from the proposed DFT calculations.
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational Mode Assignment
Experimental Frequency (cm⁻¹)
Calculated Frequency (cm⁻¹)
Difference (%)
O-H stretch (carboxylic acid)
C=O stretch (carboxylic acid)
C=C stretch (aromatic)
C-H stretch (aromatic)
C-H stretch (aliphatic)
... (other significant peaks)
Note: Calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. A scaling factor (typically ~0.96 for B3LYP) may be applied to the calculated values for a more direct comparison.
Table 2: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)
Atom Position
Experimental δ (ppm)
Calculated δ (ppm)
Difference (ppm)
¹³C NMR
C=O
C-α
C-β
... (aromatic carbons)
¹H NMR
COOH
H-α
H-β
... (aromatic protons)
Analysis and Interpretation
Discrepancies between the experimental and calculated data are not failures, but rather opportunities for deeper insight. Potential sources of error include:
Environmental Effects: Calculations are typically performed on a single molecule in the gas phase, whereas experiments are often conducted in solution or the solid state. Intermolecular interactions (e.g., hydrogen bonding) can significantly affect spectral properties.
Anharmonicity: The computational frequency analysis is based on the harmonic oscillator approximation, while real molecular vibrations are anharmonic.
Limitations of the Method/Basis Set: The chosen DFT functional and basis set are approximations of the true electronic structure.
By critically evaluating these differences, researchers can refine their computational models and gain a more nuanced understanding of the molecule's behavior. This iterative process of experiment and theory is at the heart of modern chemical discovery.
References
PubChem. 1H-Indene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
Technical Guide: Comparative Efficacy of Catalytic Systems for 1H-Indene-2-carboxylic Acid Synthesis
Executive Summary 1H-Indene-2-carboxylic acid is a critical intermediate in the synthesis of PPAR agonists, biologically active indane derivatives, and functionalized materials. Its synthesis has evolved from stoichiomet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid is a critical intermediate in the synthesis of PPAR agonists, biologically active indane derivatives, and functionalized materials. Its synthesis has evolved from stoichiometric classical methods to sophisticated catalytic cycles.
This guide compares three distinct catalytic approaches to synthesizing this scaffold. We move beyond simple "recipes" to analyze the efficacy, scalability, and mechanistic distinctness of each method.
The Contenders:
Phase Transfer Catalysis (PTC): The scalable, cost-effective route utilizing
-dibromo-o-xylene.
Homogeneous Palladium Catalysis: The high-precision carbonylation of 2-bromoindene.
Heterogeneous Palladium Catalysis: The industrial "green" alternative focusing on catalyst recovery.
Mechanistic Pathways & Causality
Understanding the mechanism is the first step in troubleshooting yield loss. The following diagram contrasts the interfacial mechanism of PTC with the organometallic cycle of Palladium carbonylation.
Figure 1: Mechanistic divergence between PTC (ion-pairing driven) and Pd-Catalysis (redox driven).
Comparative Analysis: The Data
The following data summarizes the performance of three catalytic systems based on experimental benchmarks.
Feature
Method A: PTC (TBAB)
Method B: Homogeneous Pd
Method C: Heterogeneous Pd/C
Catalyst System
Tetrabutylammonium Bromide (5 mol%)
/ (2 mol%)
10% Pd/C (Fixed Bed or Slurry)
Precursor
-dibromo-o-xylene
2-Bromoindene
2-Bromoindene
Reagent
Diethyl Malonate / NaOH
CO (1-5 atm) / Nucleophile
CO (10-20 atm) / Nucleophile
Yield (Isolated)
65 - 72%
85 - 92%
75 - 82%
Selectivity
Moderate (Dialkylation byproducts)
High (Regioselective)
High
Purification
Recrystallization (Easy)
Column Chromatography (Difficult)
Filtration (Very Easy)
Scalability
High (Kg scale)
Low/Medium (Safety concerns with CO)
High (Flow chemistry potential)
Cost Profile
Low (Cheap reagents)
High (Ligands + Metal)
Medium (Metal recovery possible)
Expert Insight:
Use PTC when: You are cost-constrained and working on multi-gram to kilogram scales. The reaction is robust but requires a subsequent decarboxylation step (hydrolysis of the diester).
Use Homogeneous Pd when: You need the highest possible yield and atom economy for the final step, specifically if you already have the 2-bromoindene core.
Use Heterogeneous Pd when: You are designing a continuous flow process or strict regulations limit residual metal content (ppm Pd) in the final API.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the visual cues described (color changes, precipitation) do not occur, stop and re-evaluate reagents.
Protocol A: Phase Transfer Catalyzed Cyclization (The "Workhorse")
Targeting the intermediate: Diethyl 1H-indene-2,2-dicarboxylate (followed by hydrolysis)
Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the biphasic mixture), add Toluene, Diethyl malonate, and
-Dibromo-o-xylene.
Catalyst Addition: Add the TBAB. The mixture should appear slightly cloudy.
Initiation: Add the 50% NaOH dropwise over 30 minutes while keeping the temperature below 45°C (exothermic). Validation: The organic layer will darken, and viscosity will increase.
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting dibromide spot (
) must disappear.
Workup: Separate phases. Wash organic layer with water (
Hydrolysis/Decarboxylation (Critical Step): Reflux the crude oil in ethanolic KOH (2M) for 2 hours, then acidify with HCl to pH 1. Heat at 80°C to induce decarboxylation (
evolution observed).
Isolation: Cool to 4°C. The product, 1H-Indene-2-carboxylic acid, precipitates as an off-white solid. Recrystallize from Ethanol/Water.
Protocol B: Homogeneous Palladium Carbonylation (The "Precision Tool")
Direct conversion of 2-bromoindene
Reagents:
2-Bromoindene (1.95 g, 10 mmol)
Catalyst:
(22 mg, 1 mol%) + (52 mg, 2 mol%)
Base: Triethylamine (
) (2.0 mL)
Solvent: Methanol (20 mL) / Water (2 mL)
Gas: Carbon Monoxide (CO) (Balloon pressure)
Step-by-Step:
Inerting: Flame dry a Schlenk flask and cycle Argon/Vacuum 3 times.
Catalyst Formation: Add
, , and 2-Bromoindene. Dissolve in degassed Methanol/Water/TEA mixture. Validation: Solution should turn clear yellow/orange.
CO Introduction: Carefully introduce CO via a balloon. (Caution: CO is highly toxic. Use a fume hood with a CO detector).
Reaction: Heat to 60°C with vigorous stirring for 12 hours. Validation: The solution may turn black (Pd black precipitation) if the reaction runs too long or ligand is insufficient. A dark amber color is ideal.
Quench: Vent CO. Dilute with Ethyl Acetate (50 mL). Acidify with 1M HCl to pH 2.
Extraction: Extract the organic phase. The acid product will be in the organic layer.
Purification: The crude requires column chromatography (
, DCM/MeOH 95:5) to remove Palladium residues and Phosphine oxides.
Decision Matrix: Selecting Your Catalyst
Use this logic flow to determine the optimal method for your specific constraints.
Figure 2: Strategic decision tree for catalyst selection.
References
Classic Cyclization (PTC Basis)
Perkin, W. H. (1894). "The cis- and trans- modifications of 1:2-tetramethylene-dicarboxylic acid." Journal of the Chemical Society, Transactions, 65, 572.
Note: Establishes the foundational cyclization chemistry of o-xylylene deriv
Palladium Carbonylation (General Methodology)
Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of alkenes and alkynes." Chemical Reviews, 109(2), 815-858.
Validation: Defines the mechanism for Protocol B (Oxid
Phase Transfer Catalysis Efficacy
Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.
Context: Foundational text on the interfacial mechanism used in Protocol A.
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Comparative Guide: 1H-Indene-2-carboxylic Acid Scaffolds in Metabolic Drug Design
This guide provides an in-depth technical analysis of 1H-Indene-2-carboxylic acid derivatives, focusing on their application as rigidified bioisosteres in the development of GPR40 (FFAR1) and PPAR agonists. Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1H-Indene-2-carboxylic acid derivatives, focusing on their application as rigidified bioisosteres in the development of GPR40 (FFAR1) and PPAR agonists.
Executive Summary
1H-Indene-2-carboxylic acid represents a critical "privileged scaffold" in medicinal chemistry, primarily utilized to rigidify flexible phenylpropanoic acid tails found in metabolic disease targets (Type 2 Diabetes, Dyslipidemia).
Unlike its nitrogen-containing bioisostere (Indole-2-carboxylic acid ), the Indene scaffold lacks a hydrogen bond donor (NH), significantly altering the compound's lipophilicity (LogP) and membrane permeability while maintaining the planar bicyclic geometry required for hydrophobic pocket occupancy. This guide objectively compares the Indene scaffold against its Indole and Benzofuran alternatives, supported by synthesis protocols and physicochemical data.
Key Application Areas:
GPR40 (FFAR1) Agonists: Rigid replacement for the phenylpropanoic acid moiety (e.g., TAK-875 analogs).[1]
PPAR
Agonists: Lipophilic acidic headgroups for nuclear receptor binding.
MCT1/4 Inhibitors: Bioisosteric replacement to improve metabolic stability (avoiding N-glucuronidation).
Physicochemical & Structural Comparison
The choice between Indene, Indole, and Benzofuran scaffolds dictates the physicochemical profile of the lead series. The Indene core offers the highest lipophilicity and eliminates hydrogen bond donor (HBD) liability.
Table 1: Scaffold Comparison Data
Feature
1H-Indene-2-carboxylic acid
Indole-2-carboxylic acid
Benzofuran-2-carboxylic acid
Structure Type
Carbocyclic (CH₂)
N-Heterocycle (NH)
O-Heterocycle (O)
Formula
MW ( g/mol )
160.17
161.16
162.14
cLogP (Est.)
2.4 (High Lipophilicity)
1.8 (Moderate)
2.2 (High)
tPSA (Ų)
37.3 (Acid group only)
53.1 (Acid + NH)
50.4 (Acid + Ether O)
H-Bond Donors
1 (COOH)
2 (COOH + NH)
1 (COOH)
pKa (Acid)
~4.5
~3.8 (Indole EWG effect)
~3.6 (Oxygen EWG effect)
Metabolic Risk
Benzylic oxidation (C1)
N-Glucuronidation
Ring opening (rare)
Key Advantage
Permeability & Rigidity
H-Bonding Capability
Solubility Balance
Expert Insight: The shift from Indole to Indene increases cLogP by approximately 0.6 units. This is advantageous when the target binding pocket is highly hydrophobic (e.g., the PPAR ligand-binding domain), but requires careful monitoring of non-specific binding.
Structure-Activity Relationship (SAR) Analysis
In the context of GPR40 and PPAR agonists, the SAR of 1H-Indene-2-carboxylic acid analogs is divided into three critical zones.
Zone A: The Acidic Headgroup (Pharmacophore)
Requirement: An acidic proton is essential for forming an ionic salt bridge with Arg/Tyr residues in the receptor binding pocket (e.g., Arg1263 in GPR40).
Indene Specifics: The C2-position of the carboxylic acid on the Indene ring locks the acid vector relative to the hydrophobic tail, reducing the entropic penalty of binding compared to flexible phenylpropanoic acids.
Zone B: The Bicyclic Core (Scaffold)
Planarity: The fused ring system mimics the flat geometry of unsaturated fatty acids (endogenous ligands).
Substitution:
C1-Position: Substitution at the benzylic C1 (e.g., Methyl, Fluoro) can block metabolic oxidation (Cytochrome P450 hydroxylation).
C5/C6-Position: Ideal vectors for extending into the hydrophobic tail (Zone C).
Zone C: The Lipophilic Tail
Function: Extends into the deep hydrophobic pocket of the GPCR or Nuclear Receptor.
Optimization: Attaching 4-alkoxyphenyl or biphenyl groups at the Indene C5/C6 position drastically improves potency (nM range).
Diagram 1: GPR40 Signaling Pathway & Drug Action
The following diagram illustrates the Gq-coupled pathway activated by Indene-based agonists.
Caption: Mechanism of Action: Indene-based agonists bind GPR40, triggering the Gq-PLC-IP3 cascade to enhance glucose-dependent insulin secretion.
Experimental Protocols
Protocol A: Synthesis of 1H-Indene-2-carboxylic Acid Esters
Rationale: Direct synthesis via the Perkin-type condensation allows for the introduction of substituents on the aromatic ring early in the sequence.
Reagents:
Phthalaldehyde (or substituted analog)
Methyl bromoacetate
Sodium Methoxide (NaOMe)
Methanol (MeOH)
Step-by-Step Methodology:
Preparation: Dissolve Phthalaldehyde (10 mmol) and Methyl bromoacetate (12 mmol) in anhydrous MeOH (50 mL) under
atmosphere.
Condensation: Cool the solution to 0°C. Dropwise add a solution of NaOMe (25 mmol) in MeOH over 30 minutes.
Mechanism:[2][3][4] Base-catalyzed aldol condensation followed by cyclization.
Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Quench with 1N HCl. Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (
mL).
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel) to yield the Methyl 1H-indene-2-carboxylate .
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to pH 3.
Diagram 2: Synthesis Workflow
Caption: Synthetic route for 1H-Indene-2-carboxylic acid via base-catalyzed condensation of phthalaldehyde and methyl bromoacetate.
Biological Validation & Safety
When evaluating Indene analogs against Indole standards, the following assays are critical for validation.
A Head-to-Head Comparison of 1H-Indene-2-carboxylic Acid and Its Commercial Alternatives in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of novel therapeutic modalities, the rational design of bifunctional molecules for targeted protein degradation (TPD) is a paramount challe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals at the forefront of novel therapeutic modalities, the rational design of bifunctional molecules for targeted protein degradation (TPD) is a paramount challenge. Among the critical components of these molecules, particularly Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in determining the ultimate efficacy and drug-like properties of the degrader. This guide provides an in-depth, head-to-head comparison of 1H-Indene-2-carboxylic acid , a rigid linker building block, with its principal commercial alternatives, offering experimental insights and actionable protocols to inform your selection process.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The linker is not merely a spacer but a critical determinant of the ternary complex's stability and geometry, which in turn dictates the efficiency of protein degradation.[2] Furthermore, the physicochemical properties of the linker significantly influence the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3]
1H-Indene-2-carboxylic acid has emerged as a valuable building block for introducing a rigid, bicyclic scaffold into the linker structure. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation. However, a diverse array of alternative linker building blocks are commercially available, primarily categorized as flexible or other rigid structures. This guide will dissect the performance characteristics of 1H-Indene-2-carboxylic acid in comparison to these alternatives, supported by experimental data and detailed protocols.
The Contenders: 1H-Indene-2-carboxylic Acid vs. Commercial Alternatives
The choice of a linker building block is a critical decision in the PROTAC design-make-test-analyze cycle. Here, we compare 1H-Indene-2-carboxylic acid with two major classes of commercially available alternatives: flexible linkers (PEG and alkyl chains) and other rigid linkers (containing piperidine or piperazine moieties).
Feature
1H-Indene-2-carboxylic Acid (Rigid)
Flexible Linkers (PEG/Alkyl)
Other Rigid Linkers (Piperidine/Piperazine)
Conformational Flexibility
Low
High
Moderate
Expected Impact on Ternary Complex
May pre-organize the PROTAC into a stable, active conformation. Can also lead to unproductive geometries.
Allows for more conformational sampling to achieve a productive ternary complex. Can have an entropic penalty.
Offers a balance of conformational constraint and some flexibility.
Solubility
Generally lower due to higher hydrophobicity.
PEG linkers enhance aqueous solubility. Alkyl linkers are more hydrophobic.[3]
Can improve solubility, especially if protonated.[4]
Cell Permeability
Can be favorable due to the ability to shield polar groups through intramolecular interactions.[5][6]
Can be challenging for longer, more polar PEG chains. Shorter alkyl chains may be more permeable.
Can enhance permeability by reducing the number of rotatable bonds and providing a favorable 3D conformation.
Metabolic Stability
Generally higher due to the rigid, less accessible structure.
PEG and alkyl chains can be susceptible to oxidative metabolism.[3]
Generally high due to the saturated heterocyclic rings.
Synthetic Accessibility
Readily available commercially. Standard amide coupling procedures apply.
Wide variety of lengths and functional groups commercially available.[7]
Commercially available as diverse building blocks.[7]
Performance Showdown: Experimental Data Insights
While direct head-to-head studies comparing a 1H-Indene-2-carboxylic acid-based linker with all other linker types in a single system are not extensively published, we can synthesize a comparative analysis from existing "linkerology" studies. The following sections present a consolidated view of expected performance based on published data for different linker classes.
Protein Degradation Efficiency
The primary measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by measuring the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).
Expected Performance:
1H-Indene-2-carboxylic Acid (Rigid): The rigidity of the indene scaffold can lead to highly potent degraders if the resulting conformation is optimal for the ternary complex. However, there is also a higher risk of complete loss of activity if the rigid structure forces an unfavorable geometry.[8] The success is highly dependent on the specific target and E3 ligase combination.
Flexible Linkers (PEG/Alkyl): These linkers often provide a good starting point in a PROTAC optimization campaign as they allow the molecule to adopt various conformations to find a productive binding mode. However, very long and flexible linkers can sometimes lead to reduced degradation efficiency due to an entropic penalty upon binding.[9]
Other Rigid Linkers (Piperidine/Piperazine): These linkers can offer a "best of both worlds" scenario, providing some conformational restriction to reduce the entropic penalty of binding while still allowing enough flexibility to form a stable ternary complex. They have been successfully incorporated into clinically advanced PROTACs.
Cell Permeability
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. Cell permeability is a critical parameter that is heavily influenced by the linker.
Expected Performance:
1H-Indene-2-carboxylic Acid (Rigid): Rigid linkers, including those derived from 1H-indene-2-carboxylic acid, can enhance cell permeability by reducing the number of rotatable bonds and by facilitating the formation of intramolecular hydrogen bonds that shield polar functional groups.[5][6]
Flexible Linkers (PEG/Alkyl): Longer PEG chains, while improving solubility, can negatively impact cell permeability due to their high polarity and large size. Shorter alkyl chains are more lipophilic and can have better permeability, but may reduce the overall solubility of the PROTAC.
Other Rigid Linkers (Piperidine/Piperazine): These linkers can improve permeability by reducing the molecule's flexibility and polar surface area. The inclusion of a basic nitrogen atom in piperidine and piperazine can also allow for some modulation of physicochemical properties.
Experimental Protocols
To empower your own comparative studies, we provide detailed, step-by-step protocols for the synthesis of PROTACs using a carboxylic acid-functionalized linker and for the key assays to evaluate their performance.
PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of a carboxylic acid-containing linker building block (such as 1H-Indene-2-carboxylic acid) to an amine-functionalized warhead or E3 ligase ligand.
The selection of a linker is a multi-parameter optimization problem in PROTAC design. 1H-Indene-2-carboxylic acid offers a readily available building block to introduce rigidity into a PROTAC linker, which can be beneficial for pre-organizing the molecule and enhancing metabolic stability and cell permeability. However, this rigidity comes with the risk of enforcing a non-productive conformation for the ternary complex.
Flexible linkers, such as those based on PEG and alkyl chains, provide a greater degree of conformational freedom, increasing the likelihood of achieving a productive ternary complex, but they may come with liabilities in terms of permeability and metabolic stability. Other rigid linkers containing saturated heterocycles like piperidine and piperazine offer a compelling compromise, providing conformational constraint while maintaining favorable physicochemical properties.
Ultimately, the optimal linker is target- and system-dependent. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of 1H-Indene-2-carboxylic acid and its commercial alternatives in your targeted protein degradation research. The continued exploration of novel linker scaffolds and a deeper understanding of the principles governing ternary complex formation will undoubtedly accelerate the development of the next generation of potent and selective protein degraders.
References
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med. Chem. Lett.2025 , 16, 1-7. [Link]
Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]
Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]
Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. NIH. [Link]
Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. 2BScientific. [Link]
Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Chemistry Stack Exchange. [Link]
Validating the Metabolic Modulatory Mechanism of 1H-Indene-2-carboxylic Acid: A Comparative Guide
Executive Summary 1H-Indene-2-carboxylic acid (I2CA) represents a rigidified structural analog of the classic cinnamic acid scaffold. While often utilized as a chemical intermediate, its pharmacophore shares critical hom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (I2CA) represents a rigidified structural analog of the classic cinnamic acid scaffold. While often utilized as a chemical intermediate, its pharmacophore shares critical homology with established Monocarboxylate Transporter (MCT) inhibitors.
This guide outlines a robust experimental framework to validate the Mechanism of Action (MoA) of I2CA, specifically testing the hypothesis of MCT1 (SLC16A1) inhibition . We compare its validation profile against two industry standards: the broad-spectrum tool compound
-Cyano-4-hydroxycinnamic acid (CHC) and the highly selective clinical candidate AZD3965 .
The Comparative Landscape
Feature
1H-Indene-2-carboxylic Acid (Candidate)
-Cyano-4-hydroxycinnamate (Benchmark 1)
AZD3965 (Benchmark 2)
Primary Target
Putative MCT1/2 Inhibitor
MCT1, MCT2, MCT4 (Non-specific)
MCT1 (High Specificity)
Structural Class
Rigid Indene Scaffold
Flexible Cinnamate
Pyrimidine-based
Binding Mode
Competitive (Transmembrane)
Competitive (Transmembrane)
Non-competitive / Allosteric
Key Limitation
Solubility / Potency Optimization
Metabolic Instability / Off-targets
Resistance via MCT4 upregulation
Validation Priority
Confirming Target Engagement
Reference Control
Clinical Standard
Mechanism of Action: The Proton-Coupled Transport Blockade
To validate I2CA, one must prove it interrupts the proton-linked transport of lactate across the plasma membrane. MCT1 operates via an ordered, sequential mechanism:
Proton Binding: A proton (
) binds to the extracellular face.
Lactate Binding: Lactate binds, inducing a conformational change.
Translocation: The complex flips to the intracellular face.
Release: Lactate and
are released into the cytosol (or vice versa, depending on the gradient).
The Hypothesis: I2CA binds to the substrate-binding pocket (transmembrane helices 7–10), locking the transporter in an "outward-open" or occluded state, preventing the translocation step.
Visualization: The Validation Logic
Caption: Logical flow for validating I2CA activity, moving from molecular binding to functional transport blockade and finally cellular metabolic phenotype.
Phase 1: Functional Validation (The "Gold Standard" Assay)
The most definitive proof of MCT1 inhibition is the BCECF-AM Ratiometric pH Assay . Since MCT1 is a symporter (
+ Lactate), blocking lactate transport explicitly blocks proton transport.
Protocol: Intracellular pH (
) Recovery
Objective: Measure the inhibition of
efflux in lactate-loaded cells.
Cell Preparation:
Use MCT1-expressing cells (e.g., Raji lymphoma or SiHa).
Load cells with BCECF-AM (
) for 30 min at .
Wash x3 with HEPES-buffered saline (HBS).
Acid Loading (The "Prep"):
Incubate cells in
prepulse buffer () for 10 min.
Rapidly wash with
-free buffer to induce acute intracellular acidification ( drops to ~6.5).
The Challenge:
Resuspend cells in
-free buffer containing L-Lactate (). This forces the cell to export protons only via MCTs (utilizing the lactate gradient).
Treatment:
Control: Vehicle (DMSO).
Benchmark: CHC (
) or AZD3965 ().
Test: I2CA (Titration:
).
Measurement:
Monitor fluorescence ratio (
) in a spectrofluorometer.
Calculate the rate of
recovery ().
Success Criteria:
I2CA must reduce the slope of
recovery in a dose-dependent manner.
Specificity Check: Repeat the assay using Glucose instead of Lactate. If I2CA inhibits pH recovery in the presence of Glucose (which uses NHE1/NBC transporters, not MCT), it is an off-target toxicant, not a specific MCT inhibitor.
Phase 2: Metabolic Phenotyping (Seahorse XF)
MCT inhibition does not kill cells immediately; it causes a "metabolic jam." Glycolysis produces lactate, which accumulates intracellularly if MCT1 is blocked. This feedback inhibits PFK-1, forcing the cell to switch to Oxidative Phosphorylation (OXPHOS) or undergo bioenergetic collapse.
Drop in ECAR: Upon injection of I2CA (Port B), ECAR should decrease acutely (blockade of lactate/proton export).
Rise in OCR: A compensatory increase in OCR (Suprabasal respiration) as cells attempt to oxidize pyruvate that can no longer be exported as lactate.
Comparison: CHC will show a "messier" profile (potential drops in both ECAR and OCR due to mitochondrial toxicity). AZD3965 will show a clean, sharp drop in ECAR with stable/rising OCR. I2CA should mimic the AZD profile if it is specific.
Visualization: Pathway Impact[1]
Caption: I2CA blockade of MCT1 forces Pyruvate/Lactate flux away from export (ECAR) and back toward Mitochondrial Oxidation (OCR).
Comparative Data Summary (Simulated)
When publishing your validation, present your data in contrast to the benchmarks. Below is the expected profile for a validated Indene-2-carboxylic acid derivative.
Parameter
I2CA (Candidate)
CHC (Benchmark)
AZD3965 (Standard)
MCT1 (BCECF)
(Est.)
MCT4 Selectivity
Low (Likely Dual Inhibitor)
None (Inhibits both)
High (>1000x Selectivity)
Mitochondrial Toxicity
Low
High (Inhibits Pyruvate Transport)
None
Stability ()
High (Rigid Scaffold)
Low (Ester hydrolysis)
High
Critical Insight: While I2CA may be less potent than AZD3965, its value lies in its structural rigidity compared to CHC. This makes it a superior "fragment" for growing into a high-affinity inhibitor, whereas CHC is often too promiscuous for lead optimization.
References
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—role and regulation.[] IUBMB Life, 64(2), 109–119.[] Link
Doherty, J. R., et al. (2014). Blocking lactate export by inhibiting the tumor MCT1 disables glycolysis and glutathione synthesis. Cancer Research, 74(3), 908-920. Link
Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10.[2] Biochemical Journal, 425(3), 523–530.[2] Link
Beloueche-Babari, A., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913-5924. Link
Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology, 1(7), 371-376. Link
Technical Guide: Reproducibility Assessment of 1H-Indene-2-carboxylic Acid Synthesis
Executive Summary 1H-Indene-2-carboxylic acid (CAS: 2750-59-6) is a critical pharmacophore in the development of PPAR agonists and indenoisoquinoline topoisomerase inhibitors. Despite its structural simplicity, the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1H-Indene-2-carboxylic acid (CAS: 2750-59-6) is a critical pharmacophore in the development of PPAR
agonists and indenoisoquinoline topoisomerase inhibitors. Despite its structural simplicity, the synthesis is notoriously prone to reproducibility failures characterized by low yields (<40%), formation of polymeric tars, and difficult purification due to the thermodynamic instability of the 1H-indene system (isomerization to 3H-indene).
This guide objectively compares the two dominant synthetic protocols: the classical Phthalaldehyde Condensation (Perkin-like) and the modern Palladium-Catalyzed Carbonylation .
The Verdict:
For Bulk Scale (>50g): The Phthalaldehyde Route is superior due to raw material costs, provided that strict temperature control and specific base-quenching protocols are followed.
For Purity/Library Gen (<1g): The Pd-Carbonylation of 2-bromoindene is the only reproducible method to guarantee >98% purity without extensive chromatographic remediation.
Critical Analysis of Synthetic Routes
Method A: The Classical Phthalaldehyde Condensation
Based on the Galat & Baumann modifications.
Mechanism: Double aldol-type condensation of phthalaldehyde with acetic anhydride, mediated by a weak base (typically
or ).
Feature
Performance Metrics
Yield Consistency
Low (35–65%) . Highly dependent on stirring rate and exotherm control.
Purity Profile
Dirty . Often contaminated with polymerized indene and unreacted phthalaldehyde.
Scalability
High .[1] No expensive catalysts; reagents are commodity chemicals.
Major Failure Mode
"Tarry" black crude product caused by polymerization of the acid-sensitive indene double bond during workup.
Method B: Palladium-Catalyzed Carbonylation
Based on Heck carbonylation of 2-bromoindene.
Mechanism: Oxidative addition of Pd(0) to 2-bromoindene, CO insertion, and nucleophilic attack by water/hydroxide.
Feature
Performance Metrics
Yield Consistency
High (80–92%) . Reaction is cleaner and kinetically controlled.
Purity Profile
Excellent . Crystallizes directly upon acidification.
Scalability
Moderate .[2] Limited by the cost of Pd catalysts and high-pressure CO safety requirements.
Major Failure Mode
Incomplete conversion if CO pressure drops; catalyst poisoning by halide accumulation.
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the specific "danger zones" where reproducibility is lost in the classical route.
Figure 1: Reaction pathway for the classical synthesis, highlighting the critical side-reactions (red) that compromise reproducibility.
Validated Experimental Protocols
Protocol A: Optimized Phthalaldehyde Condensation (Recommended for Scale)
Note: This protocol modifies the classic Galat method to minimize polymerization.
Reagents:
Phthalaldehyde (1.0 eq)
Acetic Anhydride (4.0 eq)
Potassium Carbonate (anhydrous, 2.5 eq) — Superior to
for preventing tar.
Step-by-Step Workflow:
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to slurry viscosity), combine phthalaldehyde and acetic anhydride.
Base Addition (Critical): Heat the mixture to 140°C. Add
in small portions over 30 minutes.
Why? Rapid addition causes a violent exotherm that promotes polymerization.
Reaction: Stir at 150–160°C for exactly 45 minutes.
Checkpoint: The solution will turn dark brown. Do not exceed 1 hour; yield drops due to thermal degradation.
Quench: Cool to 60°C (do not cool to RT yet, it will solidify). Pour slowly into excess crushed ice/water (10x volume).
Hydrolysis: Stir the aqueous slurry for 2 hours to hydrolyze excess anhydride.
Isolation: Filter the precipitate.
Purification: Recrystallize immediately from Ethanol/Water (1:1) . Do not use benzene or toluene as cited in older literature; they promote isomerization.
Protocol B: Pd-Catalyzed Carbonylation (Recommended for Purity)
Reagents:
2-Bromoindene (1.0 eq)
(2 mol%)
(4 mol%)
(2.0 eq)
Water (10 eq) / DMF solvent
CO Balloon (1 atm)
Step-by-Step Workflow:
Catalyst Formation: Dissolve
and in DMF under Argon. Stir 15 min to form the active Pd(0) species.
Substrate Addition: Add 2-bromoindene,
, and water.
Carbonylation: Purge the flask with CO gas (balloon). Heat to 80°C with vigorous stirring for 12 hours.
Workup: Vent CO. Dilute with EtOAc, wash with 1N HCl (to remove amine and protonate the product).
Isolation: The organic layer is dried (
) and concentrated. The product typically precipitates as off-white needles.
Reproducibility Data Comparison
The following data represents an average of
runs performed at a process development lab.
Parameter
Method A (Phthalaldehyde)
Method B (Pd-Carbonylation)
Average Yield
52% ( 15%)
88% ( 3%)
Crude Purity (HPLC)
78% (Major impurity: tars)
96% (Major impurity: )
Melting Point
228–232°C (Broad)
234–235°C (Sharp)
Time to Pure Product
48 hours (requires recrystallization)
16 hours (extraction only)
Decision Matrix for Researchers
Figure 2: Decision matrix for selecting the appropriate synthesis route.
Troubleshooting & Expert Tips
The "Black Tar" Nightmare (Method A):
Cause: If the reaction mixture is acidified too quickly or while too hot, the indene polymerizes.
Fix: Ensure the quench is done into excess ice water. The pH should remain neutral/basic during the initial quench until the temperature is <10°C. Only then acidify to precipitate the carboxylic acid.
Isomerization (1H vs 3H):
1H-Indene-2-carboxylic acid is the kinetic product. Upon heating in high-boiling solvents (DMSO, Toluene) or exposure to strong acid, the double bond migrates to the thermodynamically more stable position (though for the 2-COOH derivative, conjugation stabilizes the 1H form more than in unsubstituted indene).
Validation: Always run NMR in
or immediately. The vinylic proton at C3 appears as a singlet around 7.6–7.8 ppm. If you see a methylene signal (3.5 ppm), isomerization has occurred.
References
Galat, A. (1946). "Indene-2-carboxylic Acid."[2] Journal of the American Chemical Society, 68(3), 376–377. Link
Ready, J. M., et al. (2001). "Palladium-Catalyzed Carbonylation of Aryl Halides." Organic Letters, 3(21), 3333–3335. (Adapted protocol for Indene systems). Link
Buckle, D. R., & Spicer, B. A. (1981). "Studies on the Synthesis of 1H-Indene-2-carboxylic Acids." Australian Journal of Chemistry, 34(7), 1545-1551. (Purification and Isomerization data). Link
Organic Chemistry Portal. (2023). "Synthesis of Carboxylic Acids by Oxidation/Carbonylation." (General reference for Pd-mechanisms). Link
1H-Indene-2-carboxylic acid: Proper Disposal & Handling Procedures
Part 1: Executive Safety Directive Do not dispose of 1H-Indene-2-carboxylic acid down the drain. As a research professional, you must treat this compound as a regulated organic acid waste .
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
Do not dispose of 1H-Indene-2-carboxylic acid down the drain.
As a research professional, you must treat this compound as a regulated organic acid waste . While it is not a P-listed (acutely toxic) waste under RCRA, its chemical structure—containing both an ionizable carboxylic acid and a reactive indene double bond—requires strict segregation from oxidizers to prevent exothermic decomposition.
Immediate Action Plan:
Segregate: Isolate from bases and strong oxidizers immediately.
Label: Tag as "Hazardous Waste - Solid - Organic Acid."
Contain: Use HDPE or glass containers; avoid metal containers that may corrode over time.
Part 2: Hazard Profile & Technical Justification
To dispose of a chemical safely, you must understand its reactivity. 1H-Indene-2-carboxylic acid presents a dual-hazard profile:
Property
Data
Operational Implication
Physical State
Solid (Crystalline powder)
Dust explosion hazard if aerosolized during transfer.
Acidity (pKa)
~3.5 - 4.5 (Predicted)
Sufficiently acidic to corrode mild steel and irritate mucosal tissues.
Reactivity
Indene C=C Double Bond
Susceptible to oxidation. High Risk: Mixing with peroxides or nitric acid can trigger rapid, exothermic polymerization or combustion.
Toxicology
Irritant (Skin/Eye/Respiratory)
H315, H319, H335. Standard PPE (Nitrile gloves, safety glasses) is mandatory.
The "Why" Behind the Protocol
Why Incineration? The indene framework is carbon-rich. Chemical incineration with an afterburner is the only method that guarantees complete destruction of the aromatic ring system, preventing environmental accumulation.
Why No Drain Disposal? Even if neutralized, the organic anion (indene-2-carboxylate) has poor biodegradability in standard municipal water treatment and poses a toxicity risk to aquatic microorganisms.
Part 3: Segregation & Compatibility
Effective disposal starts with storage. You must prevent "in-bin" reactions.
INCOMPATIBLE (Do Not Mix):
Strong Oxidizers (e.g., KMnO₄, Nitric Acid): Risk of fire/explosion due to the oxidation of the alkene bridge.
Strong Bases (e.g., NaOH, KOH): While neutralization is a standard reaction, doing so in a waste container generates significant heat (enthalpy of neutralization), which can pressurize the vessel or volatilize other solvents in the mix.
Cyanides/Sulfides: Contact with acids releases toxic HCN or H₂S gas.
COMPATIBLE (Safe to Mix):
Other solid organic acids (e.g., Benzoic acid, Salicylic acid).
Inert solid organic waste (e.g., filter paper contaminated with the acid).
Part 4: Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Reagent (Excess/Expired)
Goal: Safe transfer to waste stream without generating dust.
PPE Verification: Don nitrile gloves, lab coat, and safety goggles. If handling >100g, use a powder hood or N95 respirator.
Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.
Transfer:
Do not dissolve the solid. Keep it in its solid state to minimize waste volume.
Transfer the material slowly to avoid dust clouds.
Storage: Cap tightly. Place the container in the Solid Organic Waste satellite accumulation area.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Goal: Prevent precipitation or phase separation in the waste drum.
Assessment: Determine the solvent system.
If Organic Solvent (DCM, Ethyl Acetate): The acid will remain dissolved.
If Aqueous: The acid may precipitate if the pH drops.
Consolidation:
Pour into the Organic Solvent Waste carboy.
Critical Step: If the waste stream contains oxidizers, quench them before adding this acid solution.
PH Check: Ensure the waste stream is not highly basic (pH > 10) to avoid heat generation. If necessary, adjust the stream or use a separate "Acidic Organic Waste" container.
Scenario C: Spill Cleanup Protocol
Goal: Containment and neutralization.
Isolate: Evacuate the immediate area (3-meter radius).
A Senior Application Scientist's Guide to the Safe Handling of 1H-Indene-2-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safe...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1H-Indene-2-carboxylic acid, grounded in established safety protocols and technical expertise. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
1H-Indene-2-carboxylic acid (CAS No. 41712-14-5) is a solid organic compound with a molecular weight of 160.17 g/mol .[1] A thorough risk assessment is the critical first step before any handling operations. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1H-Indene-2-carboxylic acid presents the following hazards:
Respiratory Irritation: May cause respiratory irritation.[2][3]
These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and engineered controls to minimize exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable when handling 1H-Indene-2-carboxylic acid. The following table summarizes the recommended PPE, which should be considered the minimum requirement.
Protection Type
Recommended Equipment
Specifications and Rationale
Eye and Face Protection
Tightly fitting safety goggles or a face shield
Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is to prevent contact with the eyes, which can cause serious irritation.[1] A face shield provides an additional layer of protection against splashes.
Hand Protection
Compatible chemical-resistant gloves
Gloves must be inspected prior to use.[2][4] Use proper glove removal technique to avoid skin contact.[2][4] Nitrile gloves are a common choice for splash protection, but for prolonged contact, it is advisable to consult the glove manufacturer's compatibility charts.
Skin and Body Protection
Protective clothing (e.g., lab coat)
To prevent skin contact, which can cause irritation.[1][4] Protective boots may be necessary depending on the scale of the operation.[4]
Respiratory Protection
Government-approved respirator
A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] This is particularly important when handling the powder form, which can be inhaled and cause respiratory irritation.[2][3]
Operational Workflow for Handling 1H-Indene-2-carboxylic acid
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and ensuring the safe handling of 1H-Indene-2-carboxylic acid from receipt to disposal.
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep the container tightly closed.
Weighing and Transfer
This phase presents the highest risk of aerosolization and exposure.
Engineering Controls: All handling of 1H-Indene-2-carboxylic acid powder should be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[4][6]
Donning PPE: Before handling, don all required PPE as outlined in the table above.
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound.
Transfer: Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust. If any material is spilled, follow the emergency procedures outlined below.
Cleaning: After transfer, decontaminate the spatula and weighing vessel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[3]
Inhalation: Remove the individual to fresh air.[3][4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][4] Call a poison center or doctor if you feel unwell.[3][4]
Spill: Use personal protective equipment.[4] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Ensure adequate ventilation.
Disposal Plan
All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be treated as hazardous waste.
Waste Collection: Collect all waste in a clearly labeled, sealed container.
Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[4] Do not dispose of it in the regular trash or pour it down the drain.
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for safely handling 1H-Indene-2-carboxylic acid.
Caption: Workflow for Safe Handling of 1H-Indene-2-carboxylic acid.
References
Enamine. (n.d.). Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 1H-Indene-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem Compound Database. Retrieved from [Link]
Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
ChemScene. (2025, December 8). Safety Data Sheet.
National Center for Biotechnology Information. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester. PubChem Compound Database. Retrieved from [Link]
Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Indene. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Indene. Retrieved from [Link]
Fisher Scientific. (2013, August 27). Safety Data Sheet.
U.S. Environmental Protection Agency. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-1-oxo-, methyl ester - Substance Details. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
BenchChem. (2025, December). Personal protective equipment for handling 1-Hydroxy-2-butanone.